Stobadine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(4aR,9bS)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJQCYXRNNCURD-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N[C@H]3[C@@H]2CN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201338826 | |
| Record name | (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201338826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85202-17-1 | |
| Record name | Stobadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085202171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201338826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STOBADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9NJ6MT0AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Stobadine's Mechanism of Action in Oxidative Stress: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stobadine, a pyridoindole derivative, demonstrates significant potential as a therapeutic agent against pathologies rooted in oxidative stress. Its core mechanism of action resides in its potent free radical scavenging capabilities, particularly against hydroxyl and peroxyl radicals, and its effective inhibition of lipid peroxidation. This guide provides a comprehensive technical overview of this compound's antioxidant properties, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanistic pathways. While direct modulation of specific signaling pathways such as the Nrf2-ARE pathway has not been conclusively established, evidence suggests that this compound's profound impact on reducing reactive oxygen species (ROS) levels indirectly influences cellular signaling cascades that are sensitive to redox state.
Core Mechanism: Direct Antioxidant and Free Radical Scavenging Activity
This compound's primary defense against oxidative stress lies in its ability to directly neutralize a variety of harmful free radicals. This action is largely attributed to the pyridoindole ring system, which can donate a hydrogen atom to stabilize radicals, thereby terminating damaging chain reactions.
Scavenging of Reactive Oxygen Species (ROS)
This compound has been shown to be a potent scavenger of several key ROS, most notably the highly reactive hydroxyl radical (•OH) and peroxyl radicals (ROO•).[1]
-
Hydroxyl Radical (•OH) Scavenging : this compound exhibits an exceptionally high rate constant for the scavenging of hydroxyl radicals, indicating a very efficient neuroprotective action against this damaging species.[2]
-
Peroxyl and Alkoxyl Radical Scavenging : The compound is effective in scavenging peroxyl and alkoxyl radicals, which are key players in the propagation of lipid peroxidation.[3]
-
Superoxide Radical (O₂⁻•) Scavenging : While effective against other ROS, this compound is a less efficient scavenger of superoxide radicals.[4]
The core antioxidant activity is linked to the indole nitrogen's ability to form a stable radical.[1]
Inhibition of Lipid Peroxidation
A crucial aspect of this compound's protective effect is its ability to inhibit lipid peroxidation, a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. This compound effectively interrupts the propagation phase of lipid peroxidation.[3] This inhibition has been demonstrated in various experimental models, including brain and heart tissues subjected to ischemia and reperfusion.[5]
dot
Caption: this compound's primary antioxidant mechanism.
Quantitative Data on Antioxidant Activity
The following tables summarize the key quantitative data regarding this compound's antioxidant efficacy from various in vitro and in vivo studies.
Table 1: Free Radical Scavenging Activity of this compound
| Radical Species | Assay Method | Key Parameter | Value | Reference |
| Hydroxyl Radical (•OH) | Deoxyribose degradation | Rate Constant (k) | >10¹⁰ M⁻¹s⁻¹ | [2] |
| Superoxide Radical (O₂⁻•) | Lucigenin-amplified chemiluminescence | Rate Constant (k) | 7.5 x 10² M⁻¹s⁻¹ | [4] |
| Peroxyl Radicals (ROO•) | cis-Parinaric acid fluorescence decay | IC₅₀ | 20 µM | [4] |
| Peroxyl Radicals (ROO•) | Luminol-sensitized chemiluminescence | IC₅₀ | 33 µM | [4] |
| ABTS Radical | ABTS assay | IC₅₀ | ~11 µM (for a derivative) | [1] |
Table 2: Inhibition of Lipid Peroxidation by this compound
| Experimental Model | Method of Induction | Biomarker Measured | Inhibition | Concentration | Reference |
| Rat liver microsomes | AAPH (water-soluble) | Lipid Peroxidation | IC₅₀ = 17 µM | 17 µM | [4] |
| Rat liver microsomes | AMVN (lipid-soluble) | Lipid Peroxidation | IC₅₀ = 17 µM | 17 µM | [4] |
| Phosphatidylcholine liposomes | Iron/ADP/NADPH | TBARS/Chemiluminescence | Doubled lag phase | 5 µM | [6] |
| Brain (in vivo ischemia/reperfusion) | Ischemia/Reperfusion | MDA and Conjugated Dienes | Significant reduction | 2 mg/kg | [5] |
| Myocardium (in vivo diabetic model) | Streptozotocin-induced diabetes | Conjugated Dienes | Significant reduction | 0.05% w/w in diet | [7] |
Influence on Cellular Signaling Pathways
While this compound's primary mechanism is direct ROS scavenging, this action has downstream consequences on cellular signaling pathways that are regulated by the cellular redox state. It is important to note that direct activation or inhibition of these pathways by this compound has not been definitively demonstrated. Instead, this compound likely creates a cellular environment with reduced oxidative stress, thereby indirectly modulating these pathways.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridoindole this compound is a potent scavenger of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidants in treating pathologies involving oxidative damage: an update on medicinal chemistry and biological activity of this compound and related pyridoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of the pyridoindole this compound with peroxyl, superoxide and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on lipid peroxidation in brain and heart after ischemia and reperfusion of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant activity of the pyridoindole this compound in liposomal and microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of dietary supplementation with the pyridoindole antioxidant this compound on antioxidant state and ultrastructure of diabetic rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Stobadine's Free Radical Scavenging Prowess: A Technical Guide to Kinetics and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stobadine, a pyridoindole derivative, has demonstrated significant potential as a cardioprotective and neuroprotective agent, largely attributed to its potent antioxidant and free radical scavenging properties. This technical guide provides an in-depth analysis of the kinetics and efficacy of this compound in scavenging a variety of biologically relevant free radicals. It consolidates quantitative data from numerous studies, details the experimental protocols used for its evaluation, and visually represents the core mechanisms and experimental workflows. This document serves as a comprehensive resource for researchers and professionals engaged in the development of antioxidant-based therapeutics.
Introduction
Reactive oxygen species (ROS) and other free radicals are implicated in the pathophysiology of a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and diabetes-related complications. This compound, with its unique pyridoindole structure, has emerged as a promising candidate for mitigating oxidative damage. Its efficacy is rooted in its ability to interact with and neutralize various free radicals, thereby interrupting damaging chain reactions. This guide delves into the specifics of these interactions, providing a detailed quantitative and methodological overview.
Free Radical Scavenging Kinetics and Efficacy
This compound exhibits a broad spectrum of free radical scavenging activity, with varying efficacy against different radical species. The primary mechanism of its antioxidant action is believed to be hydrogen atom transfer (HAT) from the indole NH group, which effectively neutralizes free radicals.
Hydroxyl Radical (•OH) Scavenging
This compound is an exceptionally potent scavenger of the highly reactive and damaging hydroxyl radical. Studies have determined its second-order rate constant to be greater than 10¹⁰ M⁻¹s⁻¹, indicating a diffusion-controlled reaction. This high reactivity makes this compound a powerful protectant against hydroxyl radical-induced damage to critical biomolecules.
Peroxyl Radical (ROO•) Scavenging
This compound demonstrates moderate efficacy in scavenging peroxyl radicals, which are key mediators of lipid peroxidation. In rat liver microsomes, this compound inhibited lipid peroxidation induced by the peroxyl radical initiator AAPH with a half-maximal inhibitory concentration (IC50) of 17 µM. This activity is crucial in protecting cell membranes from oxidative damage.
Superoxide Radical (O₂•⁻) Scavenging
In contrast to its high reactivity with hydroxyl radicals, this compound is a relatively inefficient scavenger of the superoxide radical. The second-order rate constant for the reaction between this compound and the superoxide radical has been estimated to be 7.5 x 10² M⁻¹s⁻¹. While it can reduce superoxide generation at higher concentrations, it is considered a more effective scavenger of other free radicals.
DPPH and ABTS Radical Scavenging
The free radical scavenging activity of this compound has also been evaluated using the stable free radicals DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The IC50 value for this compound in the DPPH assay has been reported to be approximately 120 µmol/L. In the ABTS assay, a derivative of this compound demonstrated an IC50 value of approximately 11 µmol/L, suggesting potent radical scavenging capabilities.
Quantitative Data Summary
The following tables summarize the key quantitative data on this compound's free radical scavenging kinetics and efficacy.
Table 1: Reaction Rate Constants of this compound with Various Free Radicals
| Free Radical | Rate Constant (k) | Method |
| Hydroxyl Radical (•OH) | > 10¹⁰ M⁻¹s⁻¹ | Deoxyribose degradation and 2-keto-4-methiolbutyric acid oxidation |
| Superoxide Radical (O₂•⁻) | 7.5 x 10² M⁻¹s⁻¹ | Lucigenin-amplified chemiluminescence |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound
| Assay | IC50 Value | Experimental System |
| Peroxyl Radical Scavenging (AAPH-induced) | 17 µM | Rat liver microsomes |
| DPPH Radical Scavenging | ≈ 120 µmol/L | Not specified |
| ABTS Radical Scavenging (derivative) | ≈ 11 µmol/L | Not specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Hydroxyl Radical Scavenging Activity (Deoxyribose Degradation Assay)
This assay is based on the principle that hydroxyl radicals, generated by a Fenton-like reaction, degrade the sugar deoxyribose. The degradation products, upon heating with thiobarbituric acid (TBA) under acidic conditions, form a pink chromogen that can be measured spectrophotometrically.
-
Reagents:
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Deoxyribose (e.g., 2.8 mM)
-
Ferric chloride (FeCl₃) (e.g., 100 µM)
-
EDTA (e.g., 100 µM)
-
Hydrogen peroxide (H₂O₂) (e.g., 1 mM)
-
Ascorbic acid (e.g., 100 µM)
-
Trichloroacetic acid (TCA) (e.g., 2.8% w/v)
-
Thiobarbituric acid (TBA) (e.g., 1% w/v in 50 mM NaOH)
-
This compound solutions of varying concentrations
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, deoxyribose, FeCl₃, EDTA, and H₂O₂.
-
Add different concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding ascorbic acid.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding TCA, followed by the addition of TBA solution.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15 minutes) to develop the pink color.
-
Cool the samples and measure the absorbance at a specific wavelength (e.g., 532 nm).
-
The percentage of hydroxyl radical scavenging is calculated using the formula: % Scavenging = [(A₀ - A₁) / A₀] x 100 where A₀ is the absorbance of the control (without this compound) and A₁ is the absorbance in the presence of this compound.
-
Lipid Peroxidation Inhibition (TBARS Assay)
This assay measures the formation of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation.
-
Reagents:
-
Biological sample (e.g., rat liver microsomes)
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
Peroxidation inducer (e.g., FeSO₄ and ascorbate, or AAPH)
-
Trichloroacetic acid (TCA) (e.g., 15% w/v)
-
Thiobarbituric acid (TBA) (e.g., 0.375% w/v)
-
This compound solutions of varying concentrations
-
-
Procedure:
-
Pre-incubate the biological sample with different concentrations of this compound.
-
Initiate lipid peroxidation by adding the inducer.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding TCA, followed by the addition of TBA solution.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15 minutes).
-
Cool the samples and centrifuge to pellet the precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 535 nm).
-
The percentage inhibition of lipid peroxidation is calculated based on the reduction in TBARS formation in the presence of this compound compared to the control.
-
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from purple to yellow.
-
Reagents:
-
DPPH solution in a suitable solvent (e.g., 0.1 mM in methanol)
-
This compound solutions of varying concentrations
-
Solvent (e.g., methanol)
-
-
Procedure:
-
Add a fixed volume of the DPPH solution to a series of test tubes or microplate wells.
-
Add different concentrations of this compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).
-
The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without this compound and A_sample is the absorbance in the presence of this compound.
-
ABTS Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. The presence of an antioxidant reduces the ABTS•⁺, causing a decolorization that is measured spectrophotometrically.
-
Reagents:
-
ABTS stock solution (e.g., 7 mM in water)
-
Potassium persulfate (e.g., 2.45 mM in water)
-
Ethanol or buffer for dilution
-
This compound solutions of varying concentrations
-
-
Procedure:
-
Prepare the ABTS•⁺ working solution by mixing the ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•⁺ working solution with ethanol or buffer to obtain a specific absorbance at a certain wavelength (e.g., an absorbance of 0.7 at 734 nm).
-
Add different concentrations of this compound to the diluted ABTS•⁺ solution.
-
After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay.
-
Signaling Pathways and Molecular Mechanisms
While the primary antioxidant mechanism of this compound is direct free radical scavenging, there is emerging evidence suggesting its potential to modulate cellular antioxidant defense systems.
Modulation of Antioxidant Enzyme Activity
Studies have shown that this compound can influence the activity of key antioxidant enzymes. For instance, this compound pretreatment has been observed to enhance the activity of glutathione peroxidase (GPx) in the heart of irradiated mice. In a model of carbon tetrachloride-induced brain toxicity, this compound administration helped to restore the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST). This suggests that this compound may not only act as a direct scavenger but also support the endogenous antioxidant network.
Potential Interaction with Signaling Pathways
The regulation of antioxidant enzyme expression is often controlled by complex signaling pathways, with the Keap1-Nrf2 pathway being a central regulator. Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and detoxifying enzymes.
Currently, there is a lack of direct evidence from the reviewed literature explicitly demonstrating that this compound activates the Nrf2 pathway. However, its ability to modulate the activity of Nrf2-regulated enzymes like GPx and SOD suggests a potential, yet unconfirmed, indirect influence on this pathway. Future research is warranted to explore the direct interaction of this compound with components of the Keap1-Nrf2, MAPK, and NF-κB signaling pathways to fully elucidate its cytoprotective mechanisms.
Visualizations
This compound's Free Radical Scavenging Mechanism
Caption: Hydrogen atom donation from this compound to a free radical.
Experimental Workflow for Hydroxyl Radical Scavenging Assay
Caption: Workflow for the deoxyribose degradation assay.
Potential Modulation of the Nrf2 Signaling Pathway
Caption: Hypothetical influence of this compound on the Nrf2 pathway.
Conclusion
This compound is a potent free radical scavenger with particularly high reactivity against the hydroxyl radical. Its ability to also scavenge peroxyl radicals underscores its potential in mitigating lipid peroxidation. While its direct scavenging activity is well-documented, its influence on endogenous antioxidant enzyme activity suggests a more complex mechanism of action that may involve the modulation of cellular signaling pathways. Further investigation into the interaction of this compound with the Nrf2, MAPK, and NF-κB pathways is crucial to fully understand its therapeutic potential and to guide the development of novel antioxidant strategies for a variety of oxidative stress-related diseases.
Synthesis and Characterization of Novel Stobadine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel analogues of Stobadine, a pyridoindole derivative with notable antioxidant and cardioprotective properties. This document details synthetic strategies, analytical characterization, quantitative biological data, and explores the putative mechanism of action, offering valuable insights for researchers in medicinal chemistry and drug development.
Introduction to this compound and Its Analogues
This compound, (-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3b]indole, is a well-established antioxidant and free radical scavenger.[1] Its cardioprotective and neuroprotective effects are largely attributed to its ability to mitigate oxidative stress.[2] Research efforts have focused on the development of novel this compound analogues with improved efficacy and reduced side effects. Key modifications have targeted the piperidine nitrogen and the aromatic ring to enhance antioxidant activity and bioavailability. This guide will focus on two prominent classes of analogues: N-acyl derivatives and the highly potent SMe1EC2.
Synthesis of Novel this compound Analogues
The synthesis of novel this compound analogues involves the strategic modification of the parent molecule. Below are generalized synthetic approaches for N-acyl derivatives and the specific analogue, SMe1EC2.
General Synthesis of N-Acyl this compound Derivatives
N-acyl derivatives of this compound are synthesized to modulate the lipophilicity and pharmacokinetic profile of the parent compound. The general synthetic route involves the acylation of the secondary amine in the piperidine ring of the this compound core.
Experimental Protocol: Synthesis of N-Acyl this compound Derivatives
-
Starting Material: this compound base.
-
Acylating Agents: A variety of acylating agents can be employed, such as acyl chlorides or acid anhydrides (e.g., acetic anhydride, propionic anhydride).
-
Reaction Conditions:
-
Dissolve this compound base in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Add a base (e.g., triethylamine, pyridine) to act as an acid scavenger.
-
Slowly add the acylating agent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
Stir the reaction mixture for a specified time (ranging from a few hours to overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Wash the reaction mixture with an aqueous solution (e.g., saturated sodium bicarbonate) to remove excess acid and base.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure N-acyl this compound derivative.
-
Synthesis of SMe1EC2
SMe1EC2, 2-ethoxycarbonyl-8-methoxy-2,3,4,4a,5,9b-hexahydro-1H-pyrido-[4,3b]indolinium chloride, is a promising this compound analogue with enhanced antioxidant properties and reduced toxicity. Its synthesis involves modifications to both the aromatic ring and the piperidine nitrogen of a this compound precursor. While the exact patented synthesis protocol is proprietary, a plausible synthetic workflow can be outlined based on its chemical structure.
Conceptual Synthetic Workflow for SMe1EC2
The synthesis of SMe1EC2 likely involves a multi-step process starting from a substituted indole precursor. Key transformations would include the construction of the pyridoindole core, introduction of the methoxy group on the aromatic ring, and finally, the addition of the ethoxycarbonyl group to the piperidine nitrogen.
Diagram: Conceptual Synthetic Workflow for SMe1EC2
Caption: Conceptual synthetic pathway for SMe1EC2.
Characterization of Novel this compound Analogues
The structural elucidation and purity assessment of newly synthesized this compound analogues are performed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for confirming the chemical structure of the synthesized analogues.[3][4] Key diagnostic signals include the chemical shifts and coupling constants of protons in the pyridoindole ring system and the appearance of new signals corresponding to the introduced functional groups (e.g., acyl or ethoxycarbonyl moieties).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compounds, confirming their elemental composition.[5] Tandem mass spectrometry (MS/MS) can be employed to study fragmentation patterns, providing further structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For N-acyl derivatives, the appearance of a strong absorption band corresponding to the amide carbonyl stretch (typically around 1650 cm-1) is a key diagnostic feature.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized analogues and to monitor the progress of reactions. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) is commonly employed.
Biological Activity and Data Presentation
The primary biological activity of this compound and its analogues is their antioxidant capacity. This is typically evaluated through various in vitro assays.
Quantitative Antioxidant Activity
The antioxidant efficacy of novel this compound analogues is often compared to the parent compound. Key quantitative metrics include the half-maximal inhibitory concentration (IC50) or the pIC50 (-log IC50), which represent the concentration of the compound required to inhibit a specific oxidative process by 50%.
| Compound | Anti-lipoperoxidation (pIC50) | Inhibition of Creatine Phosphokinase Oxidative Impairment (relative activity) | α1-Adrenolytic Effect (pA2) | Acute Toxicity (LD50 in mice, i.p.) |
| This compound | 4.469 ± 0.023 | 1 | 7.26 ± 0.12 | 85 mg/kg |
| SMe1EC2 | 5.487 ± 0.014 | 2.284 | No effect | > 500 mg/kg |
Data sourced from preclinical studies.[6]
Experimental Protocols for Biological Assays
Protocol: In Vitro Antioxidant Activity Assay using Dihydrorhodamine 123
This assay measures the ability of a compound to inhibit the oxidation of dihydrorhodamine 123 (DHR 123) to the fluorescent rhodamine 123, induced by a free radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[7]
-
Reagents: DHR 123, AAPH, phosphate-buffered saline (PBS), and the test compounds (this compound and its analogues).
-
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add DHR 123 and the test compound at various concentrations to PBS.
-
Initiate the reaction by adding AAPH.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) over time using a fluorescence plate reader.
-
-
Data Analysis: Calculate the rate of fluorescence increase for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol: Lipid Peroxidation Assay
This assay measures the inhibition of lipid peroxidation, often by quantifying the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation.[2][8][9]
-
Sample Preparation: Use a biological sample susceptible to lipid peroxidation, such as rat brain homogenates or liposomes.
-
Induction of Peroxidation: Induce lipid peroxidation using a pro-oxidant system, for example, Fe2+/ascorbate.
-
Procedure:
-
Incubate the biological sample with the test compound at various concentrations.
-
Add the pro-oxidant to initiate lipid peroxidation.
-
After a set incubation period, stop the reaction.
-
Measure the amount of MDA formed using the thiobarbituric acid reactive substances (TBARS) method. This involves reacting the sample with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct, which is then measured spectrophotometrically at ~532 nm.
-
-
Data Analysis: Calculate the percentage inhibition of MDA formation for each concentration of the test compound and determine the IC50 value.
Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
The antioxidant effects of this compound and its analogues are likely mediated through the activation of the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.
Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress, reactive oxygen species (ROS) can modify cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows newly synthesized Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for a battery of cytoprotective proteins, including antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H quinone dehydrogenase 1) and enzymes involved in glutathione synthesis.[6][10]
This compound and its analogues, as potent antioxidants, can directly scavenge ROS. This reduction in the overall cellular oxidative load can influence the Keap1-Nrf2 pathway, promoting the expression of endogenous antioxidant defenses and thereby conferring cellular protection.
Diagram: Putative Mechanism of Action via the Keap1-Nrf2 Pathway
Caption: this compound analogues may promote cellular protection by scavenging ROS and activating the Keap1-Nrf2 pathway.
Conclusion
The development of novel this compound analogues, such as SMe1EC2 and N-acyl derivatives, represents a promising strategy for enhancing the therapeutic potential of this antioxidant scaffold. The data presented in this guide demonstrate that chemical modifications can lead to compounds with superior antioxidant activity and improved safety profiles. The elucidation of their mechanism of action, potentially through the modulation of the Keap1-Nrf2 pathway, provides a strong rationale for their further investigation as therapeutic agents for conditions associated with oxidative stress. The synthetic routes and analytical methods detailed herein offer a foundational framework for the continued exploration and development of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound on lipid peroxidation in brain and heart after ischemia and reperfusion of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimized flow cytometry protocol for dihydrorhodamine 123-based detection of reactive oxygen species in leukocyte subpopulations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. Antioxidant activity of the pyridoindole this compound in liposomal and microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide: Stobadine's Interaction with Cellular Membranes and Lipids
Executive Summary
This compound [(-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3b)indole], a pyridoindole derivative, is a cardioprotective and neuroprotective agent with potent antioxidant properties. Its therapeutic effects are intrinsically linked to its interactions with cellular membranes and lipids. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning these interactions, focusing on this compound's ability to partition into lipid bilayers, modulate membrane fluidity, and inhibit lipid peroxidation. We present quantitative data from various experimental models, detail key methodologies, and visualize the underlying pathways to offer a thorough resource for researchers in pharmacology and drug development.
This compound's Physicochemical Properties and Membrane Partitioning
This compound's interaction with cellular membranes is governed by its physicochemical characteristics. Its moderate lipophilicity allows it to readily partition into the lipid bilayer, a critical first step for its antioxidant activity within the membrane environment.
The octanol-water partition coefficient (log P) is a key measure of a compound's lipophilicity.[1] this compound's log P value indicates its ability to exist in both aqueous and lipid phases, facilitating its transit to and interaction with cellular membranes.[2]
Table 1: Physicochemical and Kinetic Properties of this compound
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Log P (octanol-water) | 0.57 ± 0.03 | Indicates moderate lipophilicity, enabling partitioning into both lipid and aqueous environments. | [2] |
| OH• Radical Scavenging Rate Constant (k) | > 10¹⁰ M⁻¹s⁻¹ | Demonstrates extremely potent scavenging of highly reactive hydroxyl radicals. | [3] |
| Superoxide Radical Reaction Rate Constant (k) | 7.5 x 10² M⁻¹s⁻¹ | Shows weak scavenging activity against superoxide radicals. |[2] |
The process of studying drug-membrane interactions often involves a variety of biophysical techniques applied to model systems like liposomes or supported lipid bilayers.[4][5]
Inhibition of Lipid Peroxidation
A primary mechanism of this compound's protective effects is the potent inhibition of lipid peroxidation, a process where oxidants like reactive oxygen species (ROS) attack lipids, leading to membrane damage and cellular injury.[6][7] this compound effectively scavenges radicals, thereby breaking the chain reaction of lipid peroxidation.[2][8]
Mechanism of Antioxidant Action
This compound functions as a chain-breaking antioxidant. It donates a hydrogen atom to lipid peroxyl radicals, neutralizing them and terminating the propagation phase of lipid peroxidation. Interestingly, its antioxidant effect in microsomes is dependent on the presence of vitamin E, suggesting a synergistic relationship where this compound may help regenerate or protect tocopherol within the membrane.[6] However, in LDL oxidation studies, this compound did not influence the rate of tocopherol consumption, indicating its mechanism may be context-dependent.[8] It is a particularly potent scavenger of hydroxyl radicals but is less effective against superoxide radicals.[2][3]
Quantitative Efficacy
This compound's efficacy has been quantified across various biological and model systems. It consistently demonstrates superior or comparable activity to other well-known antioxidants. The cis(-) isomer has been identified as the most effective form.[6]
Table 2: Quantitative Data on this compound's Inhibition of Lipid Peroxidation
| Experimental System | Peroxidation Induction | Measurement Method | This compound Concentration | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Phosphatidylcholine Liposomes | Iron/ADP/NADPH | Low-level Chemiluminescence | 5 µM | Doubled the duration of the lag phase. | [6] |
| Rat Liver Microsomes | Iron/ADP/NADPH | TBARS / Chemiluminescence | 5 µM | Doubled the lag phase duration. | [6] |
| Rat Liver Microsomes | AAPH or AMVN (Peroxyl Radicals) | Not Specified | 17 µM (IC₅₀) | Efficiently inhibited peroxidation from both lipid- and water-soluble radicals. | [2] |
| Rat Brain Cortex (Ischemia/Reperfusion) | In vivo Ischemia | Conjugated Dienes, TBARS | 2 mg/kg (i.v.) | Significantly decreased peroxidation markers; more effective than Vitamin E. | [7] |
| Rabbit Spinal Cord Homogenates | In vitro Fe²⁺ stimulation | TBARS | Not specified | Antioxidative capacity exceeded that of barbiturates by over 100-fold. | [9] |
| Human Low-Density Lipoprotein (LDL) | Cu²⁺ | Conjugated Diene Formation | 0-5 µM | Prolonged the lag phase more effectively than ascorbate, trolox, or α-tocopherol. | [8] |
| Rat Abdominal Aorta (Ischemia/Reperfusion) | In vivo Ischemia | TBARS | 2 mg/kg (i.v.) | Prevented the I/R-induced increase in TBARS concentration. |[10] |
Effects on Membrane Structure and Function
Beyond inhibiting peroxidation, this compound directly influences the physical properties of the cell membrane, contributing to its cytoprotective effects.
Membrane Fluidity
Oxidative stress is known to decrease membrane fluidity, impairing the function of embedded proteins and transport systems.[11] this compound protects against this process. In rabbit brain endoplasmic reticulum membranes exposed to free radical generating systems, this compound was shown to prevent the decrease in membrane fluidity, an effect comparable to that of butylated hydroxytoluene (BHT) and α-tocopherol.[11] This stabilizing effect helps maintain the structural and functional integrity of cellular membranes under oxidative stress.[12]
Interactions with Specific Membranes
-
Mitochondrial Membranes: The interaction is complex. In one study on heart mitochondria, this compound administration in vivo led to inhibited respiration and an increase in the lipid peroxidation product malondialdehyde (MDA), suggesting its cardioprotective effect may not be directly linked to preserving mitochondrial function under those specific conditions.[13] Conversely, another study showed that this compound effectively protects the mitochondrial enzyme glutathione peroxidase (GPX) from oxidative damage induced by Fe²⁺ in vitro, and that the outer mitochondrial membrane is involved in these protective processes.[14]
-
Microsomal Membranes: this compound interacts with cytochrome P450 in liver microsomes.[15] Despite stimulating H₂O₂ production in an NADPH-dependent process, it simultaneously prevents NADPH-induced lipid peroxidation, highlighting its potent antioxidant capacity even in a pro-oxidant environment.[15]
-
Sarcolemma: In diabetic rats, this compound administration improved the function of the cardiac Na⁺,K⁺-ATPase, an essential membrane-bound enzyme. It increased the maximal velocity (Vmax) and restored the enzyme's affinity for Na⁺, suggesting a role in preserving the function of integral membrane proteins.[16]
Key Experimental Protocols
The study of this compound's interaction with membranes utilizes a range of established biophysical and biochemical assays.
Lipid Peroxidation Assessment: TBARS Assay
-
Principle: This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that is measured spectrophotometrically.
-
Protocol Outline:
-
Sample Preparation: Homogenize tissue or prepare liposome/microsome suspension. Incubate with pro-oxidants (e.g., Fe²⁺/ascorbate) in the presence or absence of this compound.[7][9]
-
Reaction: Add TBA reagent and an acid (e.g., trichloroacetic acid) to the sample.
-
Incubation: Heat samples at 95-100°C for a set time (e.g., 60 minutes) to facilitate the reaction.
-
Measurement: Cool the samples, centrifuge to remove precipitates, and measure the absorbance of the supernatant at ~532 nm.
-
Quantification: Calculate TBARS concentration using an MDA standard curve.
-
Membrane Fluidity Assessment: Fluorescence Polarization
-
Principle: This technique measures the rotational mobility of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), embedded within the lipid bilayer. A decrease in probe mobility (higher polarization/anisotropy) corresponds to decreased membrane fluidity.[11]
-
Protocol Outline:
-
Probe Incorporation: Incubate the membrane preparation (e.g., endoplasmic reticulum vesicles) with the DPH probe to allow its incorporation into the hydrophobic core.
-
Treatment: Expose the labeled membranes to oxidative stress-inducing agents with or without this compound.[11]
-
Measurement: Place the sample in a fluorometer equipped with polarizers. Excite the sample with vertically polarized light and measure the intensity of both vertically and horizontally polarized emitted light.
-
Calculation: Calculate fluorescence anisotropy (r) using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh), where I is intensity and G is an instrument-specific correction factor. A higher 'r' value indicates lower fluidity.
-
LDL Oxidation Assay
-
Principle: The oxidation of low-density lipoproteins (LDL) is monitored by the formation of conjugated dienes, which absorb light at ~234 nm. The effectiveness of an antioxidant is determined by its ability to prolong the "lag phase" before rapid oxidation begins.[8]
-
Protocol Outline:
-
LDL Isolation: Isolate human LDL from plasma via ultracentrifugation.
-
Incubation: Incubate LDL with a pro-oxidant, typically Cu²⁺ ions, in a phosphate buffer in the presence of varying concentrations of this compound.
-
Monitoring: Continuously monitor the change in absorbance at 234 nm using a UV/Vis spectrophotometer.
-
Analysis: Plot absorbance versus time. The lag phase is determined by the intercept of the tangent of the propagation phase slope with the initial absorbance line. A longer lag phase indicates greater antioxidant protection.[8]
-
Conclusion and Future Directions
This compound's interaction with cellular membranes is a cornerstone of its pharmacological activity. Its ability to partition into the lipid bilayer, scavenge radicals to halt lipid peroxidation, and stabilize membrane fluidity provides robust protection against oxidative stress-mediated cellular damage. The quantitative data clearly establishes its high potency, often exceeding that of benchmark antioxidants.
For drug development professionals, this compound serves as a compelling lead compound. Future research should focus on:
-
High-Resolution Structural Studies: Utilizing techniques like solid-state NMR and cryo-EM to determine the precise location and orientation of this compound within different types of lipid bilayers.
-
Lipid Raft Interactions: Investigating whether this compound preferentially partitions into specific membrane microdomains like lipid rafts, which could have significant implications for its effects on cell signaling.
-
Synergistic Formulations: Further exploring the synergistic antioxidant relationship between this compound and endogenous antioxidants like Vitamin E to develop more effective combination therapies.
This guide consolidates the current understanding of this compound's membrane biology, providing a valuable technical resource to guide further research and development in this promising area.
References
- 1. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridoindole this compound is a potent scavenger of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprajournals.com [eprajournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant activity of the pyridoindole this compound in liposomal and microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on brain lipid peroxidation induced by incomplete ischemia and subsequent reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on Cu(++)-mediated oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on lipid peroxidation and phospholipids in rabbit spinal cord after ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endothelial protective effect of this compound on ischaemia/reperfusion-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Change in fluidity of brain endoplasmic reticulum membranes by oxygen free radicals: a protective effect of this compound, alpha-tocopherol acetate, and butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Portico [access.portico.org]
- 13. This compound and heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro studies on the interaction of the pyridoindole antioxidant this compound with rat liver microsomal P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of the pyridoindole antioxidant this compound on the cardiac Na(+),K(+)-ATPase in rats with streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Stobadine: A Comprehensive In-Vivo Pharmacokinetic and Metabolic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stobadine, a pyridoindole derivative, is a compound with significant antioxidant and cardioprotective properties. Understanding its behavior within a biological system is paramount for its development as a therapeutic agent. This technical guide provides an in-depth overview of the in-vivo pharmacokinetics and metabolism of this compound, drawing from preclinical studies in various animal models and available data from human volunteers. The information is presented to be a valuable resource for researchers and professionals involved in drug development.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound has been investigated in several species, primarily using the dihydrochloride and dipalmitate salt forms for intravenous and oral administration, respectively. The following tables summarize the available quantitative data.[1]
Table 1: Pharmacokinetic Parameters of this compound in Dogs after a Single Oral Dose
| Formulation | Dose (mg/kg) | Key Parameter | Value | Species | Reference |
| This compound Dipalmitate (Capsules) | 2.9 - 4.7 | Relative Bioavailability | 0.71 - 1.56 | Dog | Bauer et al., 1999[2] |
| This compound Dipalmitate (Capsules) | 2.9 - 4.7 | Cmax/AUC | 0.0022 - 0.0047 min⁻¹ | Dog | Bauer et al., 1999[2] |
Table 2: Peak Plasma Concentrations of this compound in Human Volunteers
| Formulation | Administration Route | Peak Plasma Concentration (Cpeak) | Species | Reference |
| This compound Dipalmitate | Oral | 10 - 300 ng/mL | Human | Šoltés et al., 1991[3] |
Metabolism of this compound
The biotransformation of this compound has been primarily investigated through in-vitro studies using rat liver microsomes. These studies have identified the initial steps of its metabolic fate.
In Vitro Metabolic Pathways
In rat liver microsomes, this compound undergoes Phase I metabolism, leading to the formation of at least two metabolites. The primary metabolic reactions are N-desmethylation and N-oxidation. The identified metabolites are:
-
N-desmethyl this compound
-
This compound N-oxide
Note: Further in-vivo studies are required to confirm these as the major metabolic pathways across different species and to investigate the potential for Phase II conjugation reactions.
Interaction with Cytochrome P450 Enzymes
In-vitro studies have shown that this compound interacts with cytochrome P450 (CYP450) enzymes in rat liver microsomes. It exhibits a medium affinity, low-capacity interaction with type I binding sites of hepatic microsomal CYP450.[4] While this compound interacts with the CYP450 system, it has been observed to have only a weak inhibitory effect on the metabolism of other drugs, suggesting a low potential for clinically significant drug-drug interactions via this mechanism.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used in key pharmacokinetic and metabolism studies of this compound.
Animal Studies
Species: Rats, Dogs, and Rabbits have been used in preclinical studies.[1][3]
Formulations:
-
Intravenous administration: this compound dihydrochloride.[1]
Bioavailability Study in Dogs:
-
Study Design: A randomized two-period crossover design was employed.[2]
-
Animals: Six dogs received single oral doses of two different this compound dipalmitate capsule formulations.[2]
-
Dose: The dose ranged from 2.9 to 4.7 mg/kg.[2]
-
Sample Collection: Plasma samples were collected at various time points to determine the concentration-time profile of this compound.[2]
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Small Animals:
-
Methodology: 3H-labeled this compound was administered to investigate absorption, distribution, metabolism, and elimination.[5]
-
Observation: It was noted that after a sufficient period, neither the parent drug nor its radioactive metabolites were detectable, indicating no risk of accumulation or irreversible binding.[3]
-
Placental Transfer: The extent of placental transfer was determined in rabbits.[3]
Analytical Methods
A variety of analytical techniques have been developed and utilized to quantify this compound and its metabolites in biological matrices.[1]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Application: Used for the quantification of this compound in plasma.[2]
-
Quantification Limit: A quantification limit of 1 ng/mL was achieved in dog plasma.[2]
High-Performance Liquid Chromatography (HPLC):
-
Application: Employed to determine the bioavailability of this compound in dogs after oral administration of dihydrochloride or dipalmitate salts.[3]
-
Detection: UV detection at 247 nm.[3]
-
Lowest Detectable Concentration: 10 ng/mL in the serum of human volunteers.[3]
Radiometric Methods:
-
Application: Thin-Layer Chromatography (TLC) in combination with Liquid Scintillation Counting (LSC) was used for the bioanalysis of 3H-labeled this compound and its metabolites.[3]
Spectrofluorometry:
-
Application: Used for the determination of unlabeled this compound in biological samples from larger animal species.[5]
Visualizations
The following diagrams illustrate the metabolic pathway of this compound based on in-vitro findings and a general experimental workflow for pharmacokinetic studies.
References
- 1. Pharmacokinetic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability and pharmacokinetic studies in the development of an oral formulation of this compound dipalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uef.sav.sk [uef.sav.sk]
- 4. In vitro studies on the interaction of the pyridoindole antioxidant this compound with rat liver microsomal P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stobadine's Neuroprotective Efficacy in Ischemia-Reperfusion: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the neuroprotective effects of Stobadine in various experimental models of cerebral ischemia-reperfusion injury. This compound, a pyridoindole derivative, has demonstrated significant potential in mitigating the complex cascade of detrimental events initiated by the restoration of blood flow to ischemic brain tissue. This document consolidates key quantitative data, details experimental methodologies from pivotal studies, and illustrates the implicated signaling pathways and experimental workflows.
Core Mechanism of Action: Antioxidant and Membrane Stabilizer
This compound's neuroprotective effects are largely attributed to its potent antioxidant and free radical scavenging properties.[1] It appears to exert its influence by primarily targeting cellular membranes, thereby preserving the integrity and function of neurons, as well as subcellular organelles like mitochondria and the endoplasmic reticulum.[1] Evidence suggests that this compound's protective actions extend to the cerebrovascular system, including the endothelium, which may contribute significantly to its overall neuroprotective profile.[1][2]
Quantitative Assessment of Neuroprotection
The efficacy of this compound in ameliorating ischemia-reperfusion injury has been quantified across several preclinical studies. The following tables summarize the key findings on its impact on markers of oxidative stress and neuronal damage.
Table 1: Effect of this compound on Markers of Lipid Peroxidation
| Animal Model | Ischemia/Reperfusion Duration | This compound Dose & Administration | Marker | % Change with this compound | Reference |
| Rat | 4h / 10min | 2 mg/kg i.v. | Conjugated Dienes (CD) | Significant Decrease | [3] |
| Rat | 4h / 10min | 2 mg/kg i.v. | TBARS | Significant Decrease | [3] |
| Rat | Ischemia/Reperfusion | 2 mg/kg via femoral artery | Malondialdehyde (MDA) | Significant Prevention of 43.8% increase | [4] |
| Rat | Ischemia/Reperfusion | 2 mg/kg via femoral artery | Conjugated Dienes (CD) | Significant Prevention of 24.5% increase | [4] |
| Rat | 15min / 10min | Not specified | TBARS | Decreased | [5] |
Table 2: Effect of this compound on Antioxidant Enzyme Activity
| Animal Model | Ischemia/Reperfusion Duration | This compound Dose & Administration | Enzyme | Effect of this compound | Reference |
| Rat | 4h / 10min | 2 mg/kg i.v. | Superoxide Dismutase (SOD) | Prevented I/R-induced increase | [3] |
| Rat | 4h / 10min | 2 mg/kg i.v. | Glutathione Peroxidase (GPx) | Prevented I/R-induced decrease | [3] |
Table 3: Effect of this compound on Infarct Size and Functional Recovery
| Animal Model | Ischemia/Reperfusion Duration | This compound Dose & Administration | Outcome | Result | Reference |
| Rat | 1h / 24h, 3d, 7d | At reperfusion and 5h later | Infarct Size | Significant Reduction | [2][6] |
| Rat | 1h / 24h, 3d, 7d | At reperfusion and 5h later | Sensorimotor Recovery | Hastened Functional Recovery | [2][6] |
Experimental Protocols
The neuroprotective effects of this compound have been evaluated in various well-established animal models of cerebral ischemia-reperfusion. The following sections detail the methodologies employed in these key studies.
Incomplete Global Cerebral Ischemia in Rats
-
Model: Incomplete rat cerebral ischemia was induced by the ligation of the common carotid arteries for 4 hours, followed by a 10-minute reperfusion period.[3]
-
This compound Administration: A therapeutic dose of 2 mg/kg this compound was administered intravenously either immediately before reperfusion or 10 minutes after the onset of reperfusion.[3]
-
Outcome Measures: The extent of lipid peroxidation was assessed by measuring the levels of conjugated dienes (CD) and thiobarbituric acid reactive substances (TBARS) in brain cortex samples. The activities of antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GP), were also determined.[3]
Focal Cerebral Ischemia in Rats
-
Model: Focal cerebral ischemia was induced by a 1-hour intraluminal occlusion of the middle cerebral artery (MCA) in rats, followed by reperfusion for 24 hours, 3 days, or 7 days.[2][6]
-
This compound Administration: this compound was administered at the time of reperfusion and again 5 hours later.[2][6]
-
Outcome Measures: Neuroprotective effects were evaluated by quantifying infarct cerebral volumes and edema using histological methods. Functional recovery was assessed through sensorimotor tests, such as the adhesive removal test and the prehensile traction test.[2][6]
Global Cerebral Ischemia in Dogs
-
Model: Global cerebral ischemia was induced in dogs by a 7-minute four-vessel ligation, maintained with controlled systemic hypotension, followed by a 24-hour reperfusion phase.[7]
-
This compound Administration: this compound was infused at a dose of 2 mg/kg 30 minutes prior to the induction of ischemia.[7]
-
Outcome Measures: The protective effects on the cerebral microcirculation and neurons were evaluated using electron microscopy to assess morphological alterations of the blood-brain barrier, including endothelial lining and pericapillary structures.[7]
Visualizing the Mechanisms and Workflows
To further elucidate the neuroprotective actions of this compound and the experimental designs used to evaluate it, the following diagrams are provided.
Figure 1: Signaling pathway of this compound's neuroprotection in ischemia-reperfusion.
Figure 2: A generalized experimental workflow for preclinical this compound studies.
Concluding Remarks
The collective evidence from preclinical ischemia-reperfusion models strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action, centered on the mitigation of oxidative stress and preservation of cellular membrane integrity, positions it as a promising candidate for further investigation in the context of stroke and other neurovascular pathologies. Future research should aim to further elucidate the downstream signaling cascades modulated by this compound and to translate these encouraging preclinical findings into the clinical setting.
References
- 1. Neuroprotection by the pyridoindole this compound: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced hastening of sensorimotor recovery after focal ischemia/reperfusion is associated with cerebrovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on brain lipid peroxidation induced by incomplete ischemia and subsequent reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on lipid peroxidation in brain and heart after ischemia and reperfusion of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short cerebral ischemia and subsequent reperfusion and treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. This compound protects against ischemia-reperfusion induced morphological alterations of cerebral microcirculation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Stobadine's Cardioprotective Properties Against Oxidative Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress is a primary contributor to the pathophysiology of numerous cardiovascular diseases, including ischemia-reperfusion injury and diabetic cardiomyopathy. The excessive production of reactive oxygen species (ROS) overwhelms endogenous antioxidant defenses, leading to cellular damage, dysfunction, and apoptosis. Stobadine, a pyridoindole derivative, has demonstrated significant cardioprotective effects, primarily attributed to its potent antioxidant and free radical-scavenging properties. This technical guide provides an in-depth analysis of the available scientific literature on the cardioprotective mechanisms of this compound against oxidative injury. It includes a summary of quantitative data from key studies, detailed experimental protocols for assessing its efficacy, and visualizations of the proposed mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug development.
Introduction
Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. A common underlying pathology in many of these conditions is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. In the heart, oxidative stress can be triggered by various stimuli, including ischemia-reperfusion (I/R) and chronic hyperglycemia in diabetes. This leads to lipid peroxidation, protein oxidation, DNA damage, and mitochondrial dysfunction, ultimately compromising cardiomyocyte viability and cardiac function.
This compound, chemically known as (-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole, is a synthetic compound that has been investigated for its neuroprotective and cardioprotective properties. Its primary mechanism of action is believed to be its ability to scavenge free radicals and inhibit lipid peroxidation, thereby mitigating the detrimental effects of oxidative stress. This guide synthesizes the current understanding of this compound's cardioprotective effects against oxidative injury, with a focus on its therapeutic potential.
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative findings from various preclinical studies investigating the cardioprotective effects of this compound.
Table 1: Effect of this compound on Markers of Oxidative Stress in Cardiac Tissue
| Parameter | Experimental Model | This compound Treatment | Effect | Reference |
| Malondialdehyde (MDA) | Ischemia/reperfusion of the brain in rats | 2 mg/kg i.v. before reperfusion | Prevented the increase in heart MDA content. | [1] |
| Conjugated Dienes (CD) | Ischemia/reperfusion of the brain in rats | 2 mg/kg i.v. before reperfusion | Prevented the increase in heart CD content. | [1] |
| Thiobarbituric Acid Reactive Substances (TBARS) | Ischemia/reperfusion of the abdominal aorta in rats | 2 mg/kg i.v. 5 minutes before reperfusion | Prevented the increase in TBARS concentration. | [2] |
| Superoxide Dismutase (SOD) | Diabetic rat myocardium (32 weeks) | 0.05% w/w in diet | Reduced elevated SOD activity. | [3] |
| Conjugated Dienes (CD) | Diabetic rat myocardium (32 weeks) | 0.05% w/w in diet | Reduced oxidative damage as measured by conjugated dienes. | [3] |
Table 2: Cardioprotective Effects of this compound in Ischemia-Reperfusion Injury
| Parameter | Experimental Model | This compound Concentration | Effect | Reference |
| Arrhythmias | Isolated rat heart (Langendorff) | 10-6 M | Prevented the full development of reperfusion-induced dysrhythmias. | [4] |
| Coronary Perfusion Pressure | Isolated rat heart (Langendorff) | 10-6 M | Prevented a significant increase in coronary perfusion pressure during reperfusion. | [4] |
Table 3: Effects of this compound in a Model of Diabetic Cardiomyopathy
| Parameter | Experimental Model | This compound Treatment | Effect | Reference |
| Plasma Cholesterol | Streptozotocin-diabetic rats (32 weeks) | 0.05% w/w in diet | Reduced plasma cholesterol levels. | [3] |
| Plasma Triglycerides | Streptozotocin-diabetic rats (32 weeks) | 0.05% w/w in diet | Reduced plasma triglyceride levels. | [3] |
| Myocardial α-tocopherol | Streptozotocin-diabetic rats (32 weeks) | 0.05% w/w in diet | Reversed myocardial levels to near control values. | [3] |
| Myocardial Coenzyme Q9 | Streptozotocin-diabetic rats (32 weeks) | 0.05% w/w in diet | Reversed myocardial levels to near control values. | [3] |
| Cardiac Na+,K+-ATPase Vmax | Streptozotocin-diabetic rats (16 weeks) | Dietary supplementation | Significantly elevated Vmax by 66%. | [5] |
| Cardiac Na+,K+-ATPase KM (Na+) | Streptozotocin-diabetic rats (16 weeks) | Dietary supplementation | Decreased KM (Na+) by 47%. | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the cardioprotective properties of this compound.
Langendorff Isolated Rat Heart Model for Ischemia-Reperfusion Injury
This ex vivo model is utilized to study the direct effects of this compound on the heart, independent of systemic influences.
-
Animal Preparation: Male Wistar rats are anesthetized (e.g., with sodium pentobarbital). The hearts are rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.
-
Perfusion Setup: The aorta is cannulated and the heart is mounted on a Langendorff apparatus. Retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O2 and 5% CO2, maintained at 37°C) is initiated at a constant pressure.
-
Ischemia-Reperfusion Protocol:
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.
-
Pre-treatment: this compound (e.g., 10-6 M) is infused for a specified duration before the onset of ischemia.
-
Global Ischemia: Perfusion is completely stopped for a period of 30 minutes to induce global ischemia.
-
Reperfusion: Perfusion is restored, and the heart is observed for a reperfusion period of 30-120 minutes. This compound may also be included in the reperfusion buffer.
-
-
Data Acquisition: Hemodynamic parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow are continuously monitored. Arrhythmias are typically assessed via an electrocardiogram (ECG).
Measurement of Markers of Oxidative Stress
MDA is a widely used marker of lipid peroxidation.
-
Tissue Preparation: Heart tissue is homogenized in ice-cold buffer (e.g., KCl solution) and centrifuged. The supernatant is used for the assay.
-
Thiobarbituric Acid Reactive Substances (TBARS) Method:
-
The tissue homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
The mixture is heated at 95-100°C for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.
-
After cooling, the absorbance of the solution is measured spectrophotometrically at 532 nm.
-
The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane.
-
SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
-
Tissue Preparation: Cardiac tissue is homogenized in a suitable buffer and centrifuged to obtain the supernatant.
-
Assay Principle: The assay is typically based on the inhibition of a reaction that generates a colored product by superoxide radicals.
-
A system to generate superoxide radicals is used (e.g., xanthine/xanthine oxidase).
-
A detection agent that reacts with superoxide to produce a colored compound is included (e.g., a tetrazolium salt like WST-1).
-
In the presence of SOD, the superoxide radicals are scavenged, leading to a decrease in the color formation.
-
The absorbance is measured at the appropriate wavelength (e.g., 450 nm), and the SOD activity is calculated based on the degree of inhibition.
-
GPx is another crucial antioxidant enzyme that reduces hydrogen peroxide and lipid hydroperoxides.
-
Tissue Preparation: Heart tissue is homogenized and centrifuged to collect the supernatant.
-
Assay Principle: GPx activity is often measured indirectly through a coupled reaction with glutathione reductase.
-
GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene hydroperoxide) by glutathione (GSH), leading to the formation of oxidized glutathione (GSSG).
-
Glutathione reductase then reduces GSSG back to GSH, a reaction that consumes NADPH.
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm.
-
The GPx activity is proportional to the rate of decrease in absorbance.
-
Signaling Pathways and Mechanism of Action
The primary cardioprotective mechanism of this compound is its potent antioxidant and free radical-scavenging activity. While the direct interaction of this compound with specific signaling pathways in cardiomyocytes is not yet fully elucidated, its known effects allow for a proposed mechanism of action against oxidative injury.
Proposed Antioxidant Mechanism of this compound
This compound is believed to exert its cardioprotective effects by directly neutralizing reactive oxygen species and inhibiting the chain reaction of lipid peroxidation. This action helps to preserve the integrity of cellular membranes, including the mitochondrial and sarcolemmal membranes, which are critical for normal cardiomyocyte function.
Caption: Proposed antioxidant mechanism of this compound in cardioprotection.
Potential Involvement in Cardioprotective Signaling Pathways
While direct evidence is currently lacking, the antioxidant properties of this compound suggest potential interactions with key signaling pathways involved in the cellular response to oxidative stress. Further research is warranted to investigate the effects of this compound on pathways such as:
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. It is possible that this compound may modulate Nrf2 activation, leading to the upregulation of endogenous antioxidant enzymes.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that can protect cardiomyocytes from apoptotic cell death. Antioxidants have been shown to activate this pathway, suggesting a potential area for investigation with this compound.
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in both cell survival and apoptosis in response to stress. The influence of this compound on these pathways is currently unknown.
The following diagram illustrates a general overview of oxidative stress signaling in cardiomyocytes, highlighting potential points of intervention for an antioxidant compound like this compound.
Caption: General overview of oxidative stress signaling in cardiomyocytes.
Conclusion and Future Directions
This compound has consistently demonstrated cardioprotective effects against oxidative injury in various preclinical models. Its efficacy as an antioxidant and free radical scavenger is well-supported by the available data. The ability of this compound to mitigate lipid peroxidation and preserve cardiac function in the face of oxidative stress makes it a promising candidate for further investigation.
Future research should focus on elucidating the precise molecular mechanisms underlying this compound's cardioprotective effects. Specifically, studies are needed to determine whether this compound directly modulates key signaling pathways such as Nrf2, PI3K/Akt, and MAPK. A deeper understanding of its molecular targets will be crucial for its potential translation into a clinical therapeutic for cardiovascular diseases characterized by oxidative stress. Furthermore, long-term studies in relevant animal models are necessary to evaluate its chronic efficacy and safety profile.
References
- 1. Cardioprotection by PI3K-mediated signaling is required for anti-arrhythmia and myocardial repair in response to ischemic preconditioning in infarcted pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Specific Modulators of Protein Kinase C Localization: Applications to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K/Akt pathway mediates the protection of SO(2) preconditioning against myocardial ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: In Vivo Administration of Stobadine in Rat Models of Stroke
Audience: Researchers, scientists, and drug development professionals.
Introduction: Stobadine, a pyridoindole derivative, has been investigated for its neuroprotective properties, primarily attributed to its potent antioxidant and free-radical scavenging activities.[1] In the context of ischemic stroke, which involves a cascade of detrimental events including excitotoxicity, oxidative stress, and inflammation, this compound presents a promising therapeutic agent.[2][3][4] These application notes provide a detailed overview of the protocols for administering this compound in rat models of stroke, summarizing key quantitative outcomes and visualizing the experimental workflow and its mechanism of action.
Experimental Protocols
Protocol 1: Induction of Focal Cerebral Ischemia (MCAO Model)
This protocol describes the transient middle cerebral artery occlusion (MCAO) model, a widely used method to simulate focal ischemic stroke in rats.[5]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Heating pad to maintain body temperature (37°C)
-
4-0 monofilament nylon suture with a silicone-coated tip
-
Surgical instruments (scissors, forceps, micro-vessel clips)
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat and secure it in a supine position. Maintain body temperature at 37°C using a heating pad.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert the 4-0 nylon suture via an incision in the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). This typically requires advancing the filament 18-20 mm from the carotid bifurcation.
-
(Optional) Confirm successful occlusion by observing a significant drop in cerebral blood flow using a laser Doppler flowmeter.
-
After the desired duration of ischemia (e.g., 60 minutes for transient MCAO), carefully withdraw the filament to allow for reperfusion.[6][7]
-
Suture the incision and allow the animal to recover in a heated cage. Provide post-operative care, including soft food and hydration.
Protocol 2: this compound Preparation and Administration
Materials:
-
This compound dihydrobromide
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for intravenous (i.v.) or intra-arterial (i.a.) injection
Preparation:
-
Prepare a stock solution of this compound in sterile saline. For a 2 mg/kg dose in a 300g rat (0.6 mg total dose), a concentration of 1 mg/mL is practical.
-
Ensure the solution is fully dissolved and sterile-filtered before administration.
Administration Protocol:
-
Route: Intravenous (i.v.) or intra-arterial (i.a.) injection is commonly used.[8][9] The femoral vein or artery is a suitable site.
-
Dosage: A therapeutic dose of 2 mg/kg has been shown to be effective.[8][9]
-
Timing: The timing of administration is a critical variable.
-
Pre-Reperfusion: Administer this compound intravenously immediately before the start of reperfusion.[8]
-
Post-Reperfusion: Administer this compound at the time of reperfusion and again 5 hours later to provide extended protection.[6] Another effective timing is a single dose administered 10 minutes after the onset of reperfusion.[8]
-
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified through various biochemical and functional assessments. The data below is compiled from studies using different rat models of ischemia-reperfusion.
Table 1: Effect of this compound on Biochemical Markers of Oxidative Stress
| Parameter | Stroke Model | Treatment Protocol | Result | Reference |
|---|---|---|---|---|
| TBARS / MDA | 15 min ischemia / 10 min reperfusion | This compound before ischemia or reperfusion | Significant decrease in TBARS | [10] |
| TBARS / MDA | 4 hr ischemia / 10 min reperfusion | 2 mg/kg this compound i.v. before or 10 min after reperfusion | Significant decrease in TBARS | [8] |
| MDA & CD | Ischemia / Reperfusion | 2 mg/kg this compound i.a. before reperfusion | Significantly prevented MDA and CD accumulation in the brain | [9] |
| Conjugated Dienes (CD) | 4 hr ischemia / 10 min reperfusion | 2 mg/kg this compound i.v. before or 10 min after reperfusion | Significant decrease in CD | [8] |
| SOD Activity | 4 hr ischemia / 10 min reperfusion | 2 mg/kg this compound i.v. before or 10 min after reperfusion | Prevented the increase in SOD activity seen after I/R | [8] |
| GPx Activity | 4 hr ischemia / 10 min reperfusion | 2 mg/kg this compound i.v. before or 10 min after reperfusion | Maintained GPx activity, preventing the decrease seen after I/R |[8] |
TBARS: Thiobarbituric Acid Reactive Substances; MDA: Malondialdehyde; CD: Conjugated Dienes; SOD: Superoxide Dismutase; GPx: Glutathione Peroxidase; I/R: Ischemia/Reperfusion.
Table 2: Effect of this compound on Infarct Volume and Functional Recovery
| Parameter | Stroke Model | Treatment Protocol | Result | Reference |
|---|---|---|---|---|
| Infarct Size | 1 hr MCAO / Reperfusion | This compound at reperfusion and 5 hr later | Significant reduction in infarct size compared to vehicle | [6] |
| Functional Recovery | 1 hr MCAO / Reperfusion | This compound at reperfusion and 5 hr later | Hastened sensorimotor recovery (adhesive removal & prehensile tests) | [6][7] |
| Vascular Protection | 1 hr MCAO / Reperfusion | This compound at reperfusion and 5 hr later | Prevented the reduction in endothelial-dependent relaxation | [6] |
| Ion Channel Function | 1 hr MCAO / Reperfusion | this compound at reperfusion and 5 hr later | Prevented the reduction in Kir2.x current density in MCA myocytes |[6] |
MCAO: Middle Cerebral Artery Occlusion; MCA: Middle Cerebral Artery.
Visualizations: Workflow and Mechanism of Action
Experimental Workflow Diagram
Caption: Experimental workflow for this compound administration in a rat MCAO stroke model.
Proposed Mechanism of Action of this compound
Caption: this compound's mechanism against ischemia-reperfusion injury.
References
- 1. Effect of a novel this compound derivative on isolated rat arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Phytochemicals in Experimental Ischemic Stroke: Mechanisms and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Strategies for Stroke by Natural Products: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Neuroprotective Strategies for the Treatment of Ischemic Stroke: An Overview of Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo animal stroke models: a rationale for rodent and non-human primate models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced hastening of sensorimotor recovery after focal ischemia/reperfusion is associated with cerebrovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Effect of this compound on brain lipid peroxidation induced by incomplete ischemia and subsequent reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on lipid peroxidation in brain and heart after ischemia and reperfusion of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short cerebral ischemia and subsequent reperfusion and treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Stobadine in Preclinical Diabetic Complication Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stobadine is a pyridoindole antioxidant that has been investigated for its therapeutic potential in mitigating diabetic complications.[1][2] Its mechanism of action is primarily attributed to its potent free radical scavenging properties, particularly against hydroxyl radicals, and its ability to inhibit lipid peroxidation.[3][4] Chronic hyperglycemia in diabetes leads to increased oxidative stress, a key pathogenic factor in the development of diabetic neuropathy, nephropathy, and cardiomyopathy.[5][6] this compound's antioxidant and anti-lipoxidative effects position it as a candidate for intervention in these late-stage complications.[5] This document provides a summary of dosages and treatment regimens from preclinical studies and outlines relevant experimental protocols.
Disclaimer: The following information is derived from preclinical animal studies. To date, there is no available data from human clinical trials on the use of this compound for diabetic complications.
Quantitative Data Summary
The following tables summarize the dosages and treatment regimens of this compound used in various preclinical studies on diabetic complications.
Table 1: this compound Dosage and Administration in Rodent Models of Diabetic Complications
| Diabetic Complication | Animal Model | This compound Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Diabetic Myocardium | Streptozotocin-induced diabetic Wistar rats | 0.05% w/w in diet | Oral (dietary supplementation) | 32 weeks | Reduced oxidative damage, attenuated angiopathic and atherogenic processes.[1] | [1] |
| Hyperglycemia | Alloxan-induced hyperglycemic mice | 7.5-60 mg/kg | Intraperitoneal injection | Single dose prior to alloxan | Dose-dependently suppressed alloxan-induced hyperglycemia.[3] | [3] |
| Diabetic Neuropathy | Streptozotocin-induced diabetic Wistar rats | Not specified (combined with Vitamin E) | Not specified | 4 months | Combination therapy significantly reduced nerve conduction velocity slowing.[5] | [5] |
| Diabetic Neuropathy | Streptozotocin-induced diabetic Wistar rats | 25 mg/kg | Intraperitoneal injection (5 times a week) | 8 weeks | Significantly improved motor nerve conduction velocity.[6][7] | [6][7] |
| Diabetic Nephropathy | Streptozotocin-induced diabetic Wistar rats | 0.05% w/w in diet | Oral (dietary supplementation) | 32 weeks | Reduced proteinuria, albuminuria, and oxidative damage in the kidney.[2] | [2] |
| Diabetic Nephropathy | Streptozotocin-induced diabetic Wistar rats | 0.05% w/w in diet | Oral (dietary supplementation) | 24 weeks | Attenuated histochemical changes in the kidney.[8] | [8] |
Experimental Protocols
Induction of Diabetes Mellitus in Rodents
A common method for inducing type 1 diabetes in rodents is through the administration of streptozotocin (STZ) or alloxan.[3][5]
-
Streptozotocin (STZ)-Induced Diabetes:
-
Animals: Male Wistar rats (8-9 weeks old) are commonly used.[5]
-
Induction: A single intravenous (i.v.) injection of STZ at a dose of 55 mg/kg body weight is administered.[5] In some studies, multiple lower doses (e.g., 3 x 20 mg/kg i.v.) are used to induce a milder form of diabetes.[6][7]
-
Confirmation of Diabetes: Diabetes is typically confirmed by measuring blood glucose levels. Animals with glucose levels exceeding a certain threshold (e.g., 15 mmol/L) are considered diabetic.
-
-
Alloxan-Induced Diabetes:
Evaluation of Diabetic Neuropathy
-
Motor Nerve Conduction Velocity (NCV):
-
Resistance to Ischemic Conduction Failure (RICF):
Assessment of Diabetic Nephropathy
-
Biochemical Analysis:
-
Oxidative Stress Markers:
-
Measurement of conjugated dienes in kidney tissue as an indicator of lipid peroxidation.[2]
-
-
Histological Examination:
-
Kidney tissue is processed for histological analysis to observe structural changes.[2]
-
Evaluation of Diabetic Cardiomyopathy
-
Biochemical Analysis:
-
Measurement of plasma glucose, cholesterol, and triglycerides.[1]
-
-
Antioxidant Status:
-
Ultrastructural Examination:
-
Electron microscopy is used to assess angiopathic and atherogenic processes in the myocardium.[1]
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound in Diabetic Complications
The primary mechanism by which this compound is thought to exert its protective effects in diabetic complications is through the mitigation of oxidative stress.
Caption: this compound's proposed mechanism of action in mitigating diabetic complications.
General Experimental Workflow for Preclinical this compound Studies
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of diabetic complications.
Caption: A generalized experimental workflow for preclinical studies of this compound.
References
- 1. Effect of dietary supplementation with the pyridoindole antioxidant this compound on antioxidant state and ultrastructure of diabetic rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pyridoindole antioxidant this compound attenuates albuminuria, enzymuria, kidney lipid peroxidation and matrix collagen cross-linking in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of alloxan-induced hyperglycaemia in mice by the pyridoindole this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. scispace.com [scispace.com]
- 6. Neuropathy in a rat model of mild diabetes induced by multiple low doses of streptozotocin: effects of the antioxidant this compound in comparison with a high-dose alpha-lipoic acid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The pyridoindole antioxidant this compound attenuates histochemical changes in kidney of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Stobadine Concentration in Biological Samples by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stobadine, a pyridoindole derivative, is a potent antioxidant and free radical scavenger with significant cardioprotective and neuroprotective properties.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. High-Performance Liquid Chromatography (HPLC), owing to its specificity, sensitivity, and robustness, is the method of choice for this purpose. This document provides detailed application notes and protocols for the determination of this compound in biological samples using HPLC with both Ultraviolet (UV) and tandem Mass Spectrometry (MS/MS) detection.
I. Analytical Methodologies
Two primary HPLC-based methods are detailed: an HPLC-UV method suitable for routine analysis and a more sensitive and specific HPLC-MS/MS method for applications requiring lower detection limits.
HPLC with UV Detection (HPLC-UV)
This method is applicable for the quantification of this compound in serum and plasma samples where concentrations are expected to be within the nanogram to microgram per milliliter range.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For studies requiring high sensitivity, such as pharmacokinetic studies with low dosage, the HPLC-MS/MS method is recommended. This technique offers excellent specificity and low limits of quantification.
II. Quantitative Data Summary
The following tables summarize the key quantitative parameters for the HPLC-UV and HPLC-MS/MS methods for this compound determination.
Table 1: HPLC-UV Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 50 - 500 ng/mL | [2] |
| Lowest Detectable Conc. | 10 ng/mL (human serum) | [2] |
| Relative Standard Deviation (RSD) | 4.4% at 500 ng/mL; 8.1% at 50 ng/mL (dog serum) | [2] |
| Wavelengths for Detection | 247 nm (improved sensitivity), 302 nm | [2] |
Table 2: HPLC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 20 - 500 ng/mL | [3] |
| Lowest Limit of Quantitation (LOQ) | 10 ng/mL | [3] |
| Correlation Coefficient (r) | 0.9971 - 0.9981 | [3] |
| Overall Recovery (SPE) | 94.3% | [3] |
| Percent Relative Error (%RE) | -3.5% to 3.0% | [3] |
| Relative Standard Deviation (%RSD) | 1.4% - 8.3% | [3] |
| Sample Stability | At least 5 weeks at -20°C in plasma | [3] |
III. Experimental Protocols
Sample Preparation
Proper sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte. The choice of method depends on the sample type, the required level of cleanliness, and the analytical technique used.
Protocol 3.1.1: Protein Precipitation (for HPLC-UV)
This is a rapid method for removing the bulk of proteins from plasma or serum samples.
-
To 500 µL of plasma/serum in a microcentrifuge tube, add 1 mL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains this compound.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject it into the HPLC system.
Protocol 3.1.2: Solid-Phase Extraction (SPE) (for HPLC-MS/MS)
SPE provides a cleaner sample extract, which is preferable for sensitive MS/MS analysis.
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Mix 500 µL of plasma/serum with 500 µL of 4% phosphoric acid. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for HPLC-MS/MS analysis.
HPLC-UV Method Protocol
-
Chromatographic Conditions:
-
Column: SGX CN sorbent (5 µm particle size) or equivalent.[2]
-
Mobile Phase: 8.0% (v/v) ethanol in aqueous 50 mmol/L NaH2PO4 with the addition of 50 mmol/L tri-n-butylamine. Adjust pH to 2.6 with concentrated H3PO4.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
UV Detection: 247 nm.[2]
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the prepared sample.
-
Monitor the chromatogram for the this compound peak at the expected retention time (approximately 6.0 min under these conditions).[2]
-
Quantify the this compound concentration by comparing the peak area with a calibration curve prepared from this compound standards in the same biological matrix.
-
HPLC-MS/MS Method Protocol
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve.
-
IV. Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
This compound's Antioxidant Signaling Pathway
This compound primarily exerts its protective effects through direct antioxidant and radical scavenging activities, which in turn mitigates cellular damage and modulates various signaling pathways. While direct interaction with the Keap1-Nrf2 pathway is not explicitly documented, its potent antioxidant nature suggests a potential indirect influence by reducing the overall oxidative stress that would otherwise activate this pathway.
Caption: this compound's antioxidant and cytoprotective mechanism.
V. Conclusion
The HPLC-UV and HPLC-MS/MS methods described provide robust and reliable approaches for the quantification of this compound in biological samples. The choice of method will depend on the specific requirements of the study, particularly the required sensitivity and the nature of the biological matrix. The provided protocols offer a detailed guide for researchers to implement these methods in their laboratories for pharmacokinetic and other related studies of this compound.
References
- 1. Neuroprotection by the pyridoindole this compound: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on cardiac injury induced by ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mitochondrial Dysfunction in Cultured Cells Using Stobadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a key contributor to a variety of cellular pathologies and is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. A primary driver of mitochondrial damage is oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms. Stobadine, a pyridoindole derivative, is a potent antioxidant and free radical scavenger that has shown promise in protecting against oxidative stress-induced cellular damage.[1][2][3] Its ability to quench peroxyl radicals in both lipid and aqueous phases makes it an effective agent against lipid peroxidation.[4] These properties make this compound a valuable tool for studying the mechanisms of mitochondrial dysfunction and for evaluating potential therapeutic strategies aimed at mitigating oxidative damage.
These application notes provide detailed protocols for utilizing this compound to investigate mitochondrial dysfunction in cultured cells. The methodologies cover inducing mitochondrial damage, treating cells with this compound, and assessing various parameters of mitochondrial health, including mitochondrial membrane potential, ROS production, and key enzyme activities.
Data Presentation
The following tables summarize quantitative data on the effects of this compound from various in vitro studies, providing a reference for expected outcomes and effective concentrations.
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Cell Type/System | Inducer of Oxidative Stress | This compound Concentration (µM) | Observed Effect on ROS | Reference |
| Human whole blood | Opsonized zymosan | 10 | Significant decrease in luminol-enhanced chemiluminescence | [1] |
| Human whole blood | Opsonized zymosan | 100 | Significant decrease in luminol-enhanced chemiluminescence | [1] |
| Isolated human neutrophils | Opsonized zymosan | 100 | Significant decrease in superoxide generation | [1] |
| Human polymorphonuclear leukocytes | Phorbol myristate acetate | Dose-dependent | Decrease in chemiluminescence | [2] |
| Rat liver microsomes | NADPH | Not specified | Prevention of lipid peroxidation | [5] |
| Rat liver microsomes | AMVN or AAPH | 17 (IC50) | Inhibition of lipid peroxidation | [4] |
Table 2: Protective Effects of this compound on Mitochondrial Enzymes
| System | Inducer of Oxidative Stress | This compound Presence | Effect on Enzyme Activity | Reference |
| Rat liver mitochondria | Fe2+/EDTA | With this compound | Protected Glutathione Peroxidase (GPX) from activity loss | [6][7] |
| Rat liver mitochondria | Fe2+/EDTA | With this compound | No significant change in Glutathione Reductase (GR) activity | [6][7] |
Signaling Pathways and Experimental Workflows
Protective Mechanism of this compound Against Oxidative Stress
References
- 1. Effect of this compound on opsonized zymosan stimulated generation of reactive oxygen species in human blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on oxygen free radical generation in stimulated human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of the antioxidant this compound against cyclophosphamide and irradiation induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of the pyridoindole this compound with peroxyl, superoxide and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro studies on the interaction of the pyridoindole antioxidant this compound with rat liver microsomal P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro effect of this compound on Fe(2+)-induced oxidative stress in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Age-related macular degeneration (AMD) is a primary cause of irreversible vision loss in the elderly, characterized by the progressive degeneration of the macula.[1][2][3] The pathogenesis of AMD is multifactorial, with oxidative stress and inflammation playing crucial roles in the dysfunction and death of retinal pigment epithelial (RPE) cells.[1][4][5][6] Stobadine, a pyridoindole derivative, is a potent antioxidant with free radical scavenging and anti-inflammatory properties.[7][8][9] While direct studies on this compound in AMD models are limited, its demonstrated efficacy in mitigating oxidative stress-related damage in other ocular conditions, such as diabetic retinopathy and cataract, suggests its therapeutic potential for AMD.[7][10]
These application notes provide a comprehensive overview of proposed protocols for evaluating the efficacy of this compound in established in vitro and in vivo models of AMD. The methodologies are based on standard practices for testing antioxidants in the context of retinal degeneration.
In Vitro Models: Oxidative Stress in Human RPE Cells (ARPE-19)
The ARPE-19 cell line is a spontaneously arising human retinal pigment epithelial cell line that has become a standard tool for studying RPE cell biology and AMD.[11][12] In vitro models using these cells are crucial for initial screening and mechanistic studies of potential therapeutic agents like this compound.
Experimental Objective
To assess the protective effect of this compound against oxidative stress-induced cell death and inflammation in ARPE-19 cells.
Experimental Workflow
Caption: Experimental workflow for in vitro evaluation of this compound.
Detailed Protocols
1.3.1. Cell Culture
-
Culture ARPE-19 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells at a density of 4 × 10^5 cells/mL in appropriate multi-well plates for subsequent assays.[11]
1.3.2. This compound Preparation and Treatment
-
Prepare a stock solution of this compound dipalmitate in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Pre-incubate the cells with this compound-containing medium for 24 hours prior to inducing oxidative stress.
1.3.3. Induction of Oxidative Stress
-
Prepare fresh solutions of hydrogen peroxide (H₂O₂) or sodium iodate (NaIO₃) in serum-free medium.
-
Expose this compound-pre-treated cells to H₂O₂ (e.g., 150-600 µM) for 24 hours or NaIO₃ (e.g., 0.125-0.5 mM) for 24-72 hours to induce oxidative stress and mimic AMD-like damage.[13][14]
1.3.4. Endpoint Analyses
-
Cell Viability Assay (MTT): Measure the metabolic activity of cells as an indicator of viability.
-
Reactive Oxygen Species (ROS) Detection: Use 2',7'-dichlorofluorescin diacetate (DCFH-DA) to quantify intracellular ROS levels.[13]
-
Cytokine Measurement (ELISA): Quantify the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 in the cell culture supernatant.[12][13]
-
Western Blot Analysis: Assess the expression levels of key proteins in oxidative stress and inflammatory pathways, such as Nrf2, HO-1, and NF-κB.[1]
Expected Outcomes and Data Presentation
The expected outcome is that this compound pre-treatment will increase cell viability, reduce intracellular ROS levels, and decrease the secretion of pro-inflammatory cytokines in a dose-dependent manner.
Table 1: Hypothetical Quantitative Data for this compound's Effect on ARPE-19 Cells under Oxidative Stress
| Treatment Group | Cell Viability (%) | Intracellular ROS (Fold Change) | IL-6 Secretion (pg/mL) | IL-8 Secretion (pg/mL) |
| Control | 100 ± 5.2 | 1.0 ± 0.1 | 50 ± 8.5 | 120 ± 15.3 |
| Oxidative Stressor | 45 ± 4.8 | 3.5 ± 0.4 | 250 ± 21.7 | 580 ± 45.1 |
| Stressor + this compound (10 µM) | 65 ± 5.1 | 2.1 ± 0.3 | 150 ± 18.2 | 350 ± 33.6 |
| Stressor + this compound (50 µM) | 85 ± 6.3 | 1.4 ± 0.2 | 80 ± 11.4 | 180 ± 22.9 |
In Vivo Models: Sodium Iodate-Induced Retinal Degeneration in Rodents
The sodium iodate (NaIO₃)-induced retinal degeneration model in rodents is a widely used acute model that mimics features of dry AMD, particularly the damage to the RPE and subsequent photoreceptor death.[3]
Experimental Objective
To evaluate the protective effect of this compound against NaIO₃-induced retinal degeneration in vivo.
Experimental Workflow
Caption: Experimental workflow for in vivo evaluation of this compound.
Detailed Protocols
2.3.1. Animal Model
-
Use adult C57BL/6J mice.
-
Administer a single intravenous injection of NaIO₃ (e.g., 20-40 mg/kg) to induce retinal degeneration.
2.3.2. This compound Administration
-
Based on previous studies in diabetic models, administer this compound daily via intraoral gavage or intraperitoneal injection at a dose of approximately 25 mg/kg.[10]
-
Start this compound treatment several days prior to NaIO₃ injection and continue for the duration of the experiment (e.g., 1-4 weeks).
2.3.3. Endpoint Analyses
-
Electroretinography (ERG): Measure retinal function by recording the electrical responses of retinal cells to a light stimulus.
-
Optical Coherence Tomography (OCT): Perform non-invasive imaging to assess retinal structure and thickness.
-
Histology: Euthanize animals at the end of the study, enucleate eyes, and process for hematoxylin and eosin (H&E) staining to examine retinal morphology.
-
Immunohistochemistry: Use TUNEL staining to detect apoptotic cells in the retina.
Expected Outcomes and Data Presentation
This compound treatment is expected to preserve retinal function (as measured by ERG), maintain retinal structure (as observed by OCT and histology), and reduce the number of apoptotic cells in the retina.
Table 2: Hypothetical Quantitative Data for this compound's Effect in a NaIO₃-Induced Retinal Degeneration Model
| Treatment Group | ERG a-wave amplitude (µV) | ERG b-wave amplitude (µV) | Outer Nuclear Layer Thickness (µm) | TUNEL-positive cells/section |
| Control | 150 ± 12.5 | 350 ± 25.1 | 50 ± 3.2 | < 1 |
| NaIO₃ | 40 ± 8.7 | 90 ± 15.6 | 20 ± 4.1 | 25 ± 5.8 |
| NaIO₃ + this compound | 100 ± 10.2 | 220 ± 20.3 | 40 ± 3.8 | 8 ± 2.1 |
Signaling Pathways Targeted by Antioxidants in AMD
Oxidative stress in RPE cells activates several signaling pathways that contribute to inflammation and cell death. Antioxidants like this compound are hypothesized to intervene in these pathways.
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary regulator of the cellular antioxidant response.[1] Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant enzymes.
References
- 1. mdpi.com [mdpi.com]
- 2. Cellular models and therapies for age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Glabridin Attenuates the Retinal Degeneration Induced by Sodium Iodate In Vitro and In Vivo [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Mechanisms of Retinal Pigment Epithelium Dysfunction in Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Protective effect of the antioxidant this compound against cyclophosphamide and irradiation induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on opsonized zymosan stimulated generation of reactive oxygen species in human blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Towards an In Vitro Retinal Model to Study and Develop New Therapies for Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Red Wine Extract Prevents Oxidative Stress and Inflammation in ARPE-19 Retinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oaepublish.com [oaepublish.com]
Application Notes and Protocols: Assessing Stobadine's Effect on Endothelial Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the effects of Stobadine, a pyridoindole antioxidant, on endothelial function. The protocols outlined below are designed to investigate this compound's potential to preserve or enhance endothelial health, primarily through its antioxidant properties and its influence on the nitric oxide (NO) signaling pathway.
Introduction
Endothelial dysfunction is an early event in the pathogenesis of various cardiovascular diseases, characterized by reduced bioavailability of nitric oxide (NO), increased oxidative stress, and a pro-inflammatory state. This compound has been identified as a potent antioxidant with protective effects on the endothelium, particularly in the context of ischemia/reperfusion injury.[1][2] Its mechanism of action is primarily attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.[1][3] These application notes will guide researchers in evaluating the multifaceted effects of this compound on endothelial cells and vascular tissue.
Key Experimental Protocols
In Vitro Assessment of Endothelial Function in Human Umbilical Vein Endothelial Cells (HUVECs)
This section details the protocols for studying the direct effects of this compound on cultured endothelial cells.
2.1.1. Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Media: Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment Protocol:
-
Seed HUVECs in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or cell culture flasks).
-
Allow cells to reach 80-90% confluency.
-
Induce endothelial dysfunction by treating cells with an appropriate stimulus, such as hydrogen peroxide (H₂O₂) to induce oxidative stress, or lipopolysaccharide (LPS) to induce an inflammatory response. A typical concentration for H₂O₂ is 100 µM for 4 hours.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for a predetermined duration (e.g., 24 hours) prior to or concurrently with the dysfunction-inducing stimulus.
-
Include appropriate vehicle controls (e.g., DMSO).
-
2.1.2. Cell Viability Assay
To ensure that the observed effects of this compound are not due to cytotoxicity, a cell viability assay is essential.
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Trypan Blue exclusion assay.[4][5]
-
Protocol (MTT Assay):
-
After treatment, aspirate the culture medium.
-
Add MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control group.
-
2.1.3. Measurement of Nitric Oxide (NO) Production
The Griess assay is a common method to indirectly measure NO production by quantifying its stable metabolite, nitrite, in the culture supernatant.[1][6]
-
Protocol (Griess Assay):
-
Collect the cell culture supernatant after treatment.
-
In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent I (sulfanilamide solution).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate nitrite concentration using a sodium nitrite standard curve.
-
2.1.4. Western Blot Analysis of eNOS Expression and Phosphorylation
This protocol allows for the assessment of this compound's effect on the expression and activation of endothelial nitric oxide synthase (eNOS). Key phosphorylation sites to investigate are the activating site Serine 1177 (p-eNOS Ser1177) and the inhibitory site Threonine 495 (p-eNOS Thr495).[7][8][9][10]
-
Protocol:
-
Lyse the treated HUVECs in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total eNOS, p-eNOS (Ser1177), p-eNOS (Thr495), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
-
2.1.5. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Method: Dihydroethidium (DHE) or 2',7'-dichlorofluorescin diacetate (DCFH-DA) staining followed by fluorescence microscopy or flow cytometry.
-
Protocol (DCFH-DA):
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or flow cytometer (excitation/emission ~485/535 nm).
-
2.1.6. Measurement of Endothelin-1 (ET-1) Expression
This compound has been shown to modulate endothelin-1.[11] Its effect on ET-1 expression in endothelial cells can be assessed by ELISA or qPCR.
-
Protocol (ELISA):
-
Collect the cell culture supernatant.
-
Use a commercially available human ET-1 ELISA kit.
-
Follow the manufacturer's instructions to measure the concentration of ET-1 in the supernatant.
-
Ex Vivo Assessment of Endothelial Function in Isolated Aortic Rings
This protocol allows for the assessment of this compound's effect on endothelium-dependent vasodilation in an intact vascular tissue model.
2.2.1. Aortic Ring Preparation
-
Tissue Source: Male Wistar rats or other suitable animal models.
-
Protocol:
-
Euthanize the animal and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
For some experiments, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire.
-
2.2.2. Vascular Reactivity Studies
-
Apparatus: Organ bath system with isometric force transducers.
-
Protocol:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibrate the rings under a resting tension of 1.5-2.0 g for 60-90 minutes, changing the buffer every 15-20 minutes.
-
Assess the viability of the rings by contracting them with 60 mM KCl.
-
After washing and returning to baseline, pre-contract the rings with an α-adrenergic agonist such as phenylephrine (PE, 1 µM) or norepinephrine (NE, 1 µM).
-
Once the contraction has reached a stable plateau, assess endothelium integrity by inducing relaxation with acetylcholine (ACh, 1 µM). A relaxation of >80% indicates intact endothelium.
-
To test the effect of this compound, incubate the rings with different concentrations of this compound for a specified time (e.g., 30 minutes) before pre-contraction with PE.
-
Generate cumulative concentration-response curves to ACh (e.g., 1 nM to 10 µM) to assess endothelium-dependent vasodilation.
-
In parallel experiments, generate concentration-response curves to an endothelium-independent vasodilator like sodium nitroprusside (SNP, 1 nM to 10 µM) to assess the function of the vascular smooth muscle cells.
-
2.2.3. Measurement of Lipid Peroxidation
-
Method: Thiobarbituric acid reactive substances (TBARS) assay to measure malondialdehyde (MDA), a marker of lipid peroxidation.[2][3]
-
Protocol:
-
Homogenize aortic tissue samples in a suitable buffer.
-
Use a commercially available TBARS assay kit.
-
Follow the manufacturer's instructions, which typically involve reacting the homogenate with thiobarbituric acid at high temperature to generate a colored product.
-
Measure the absorbance at the specified wavelength (usually around 532 nm).
-
Calculate the concentration of MDA based on a standard curve.
-
Data Presentation
Quantitative Data Summary
| Parameter | Experimental Model | Condition | This compound Treatment | Result | Reference |
| Acetylcholine-induced Relaxation | Rat abdominal aorta (Ischemia/Reperfusion) | Ischemia/Reperfusion | 2 mg/kg i.v. | Increased from 5.59% to 34.74% of maximal relaxation | [3] |
| Thiobarbituric Acid Reactive Substances (TBARS) | Rat abdominal aorta homogenates (Ischemia/Reperfusion) | Ischemia/Reperfusion | 2 mg/kg i.v. | Decreased from 2.57 nmol/mg protein to near control levels (control: 0.97 nmol/mg protein) | [2][3] |
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Endothelial Nitric Oxide Synthase (eNOS) Activation
// Nodes Stimuli [label="Vascular Stimuli\n(e.g., Shear Stress, VEGF)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; eNOS_inactive [label="eNOS\n(Inactive)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; eNOS_active [label="eNOS\n(Active)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; L_Arginine [label="L-Arginine", fillcolor="#F1F3F4", fontcolor="#202124"]; NO_Citrulline [label="NO + L-Citrulline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sGC [label="sGC", fillcolor="#FBBC05", fontcolor="#202124"]; GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vasodilation [label="Vasodilation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p_Thr495 [label="P-Thr495", shape=plaintext, fontcolor="#EA4335"]; p_Ser1177 [label="P-Ser1177", shape=plaintext, fontcolor="#34A853"];
// Edges Stimuli -> PI3K; PI3K -> Akt; Akt -> eNOS_inactive [label=" ", arrowhead=tee, color="#34A853"]; eNOS_inactive -> eNOS_active [style=invis]; Akt -> p_Ser1177 [style=invis]; eNOS_inactive:e -> p_Ser1177:w [minlen=1, arrowhead=normal, color="#34A853"]; p_Ser1177 -> eNOS_active [style=invis]; eNOS_active -> L_Arginine [style=invis]; L_Arginine -> NO_Citrulline [dir=none]; eNOS_active -> NO_Citrulline [label=" ", arrowhead=normal, color="#34A853"]; NO_Citrulline -> sGC; GTP -> sGC [style=invis]; sGC -> cGMP; cGMP -> Vasodilation; PKC -> eNOS_active [label=" ", arrowhead=tee, color="#EA4335"]; eNOS_active -> p_Thr495 [style=invis]; PKC -> p_Thr495 [style=invis]; eNOS_active:e -> p_Thr495:w [minlen=1, arrowhead=normal, color="#EA4335"]; p_Thr495 -> eNOS_inactive [style=invis];
// Positioning {rank=same; Stimuli; PKC} {rank=same; PI3K} {rank=same; Akt} {rank=same; eNOS_inactive; eNOS_active} {rank=same; L_Arginine; NO_Citrulline} {rank=same; sGC} {rank=same; GTP; cGMP} {rank=same; Vasodilation} } end_dot Caption: Simplified eNOS activation and inhibition signaling pathway.
Proposed Mechanism of this compound's Action on Endothelial Function
// Nodes Oxidative_Stress [label="Oxidative Stress\n(e.g., Ischemia/Reperfusion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; eNOS_Uncoupling [label="eNOS Uncoupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipid_Peroxidation [label="Lipid Peroxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO_Bioavailability [label="↓ NO Bioavailability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endothelial_Dysfunction [label="Endothelial Dysfunction", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; eNOS_Coupling [label="eNOS Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO_Production [label="↑ NO Production", fillcolor="#34A853", fontcolor="#FFFFFF"]; Healthy_Endothelium [label="Healthy Endothelial Function", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Oxidative_Stress -> ROS; Oxidative_Stress -> Lipid_Peroxidation; this compound -> ROS [label="Scavenges", arrowhead=tee, color="#34A853"]; this compound -> Lipid_Peroxidation [label="Inhibits", arrowhead=tee, color="#34A853"]; ROS -> eNOS_Uncoupling; eNOS_Uncoupling -> NO_Bioavailability; Lipid_Peroxidation -> Endothelial_Dysfunction; NO_Bioavailability -> Endothelial_Dysfunction; this compound -> eNOS_Coupling [style=dashed, label="Promotes"]; eNOS_Coupling -> NO_Production; NO_Production -> Healthy_Endothelium; } end_dot Caption: Proposed mechanism of this compound's protective effect.
Experimental Workflow for Assessing this compound's Effect on Vasodilation
// Nodes Aorta_Isolation [label="Isolate Thoracic Aorta", fillcolor="#F1F3F4", fontcolor="#202124"]; Ring_Preparation [label="Prepare Aortic Rings (2-3 mm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Organ_Bath [label="Mount Rings in Organ Bath", fillcolor="#F1F3F4", fontcolor="#202124"]; Equilibration [label="Equilibrate (60-90 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Viability_Test [label="Viability Test (60 mM KCl)", fillcolor="#FBBC05", fontcolor="#202124"]; Precontraction [label="Pre-contract with Phenylephrine (1 µM)", fillcolor="#FBBC05", fontcolor="#202124"]; Stobadine_Incubation [label="Incubate with this compound or Vehicle (30 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACh_Response [label="Cumulative ACh Concentration-Response", fillcolor="#34A853", fontcolor="#FFFFFF"]; SNP_Response [label="Cumulative SNP Concentration-Response", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Comparison", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Aorta_Isolation -> Ring_Preparation; Ring_Preparation -> Organ_Bath; Organ_Bath -> Equilibration; Equilibration -> Viability_Test; Viability_Test -> Stobadine_Incubation; Stobadine_Incubation -> Precontraction; Precontraction -> ACh_Response; Precontraction -> SNP_Response [style=dashed]; ACh_Response -> Data_Analysis; SNP_Response -> Data_Analysis; } end_dot Caption: Workflow for ex vivo assessment of vasodilation.
References
- 1. Piper Sarmentosum Increases Nitric Oxide Production in Oxidative Stress: A Study on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial protective effect of this compound on ischaemia/reperfusion-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Corneal Endothelium Viability Assay Using Trypan Blue Dye After Preloaded Descemet Membrane Endothelial Keratoplasty Graft Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Mechanism of purinergic activation of endothelial nitric oxide synthase in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of Endothelial Nitric-oxide Synthase Regulates Superoxide Generation from the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of protease-activated receptor-1 in endothelial nitric oxide synthase-Thr495 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound is a potent modulator of endogenous endothelin-1 in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Stobadine Efficacy in In Vitro Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stobadine, a pyridoindole derivative, is a potent antioxidant and free radical scavenger with significant neuroprotective and cardioprotective properties.[1][2][3] Its primary mechanism of action involves the inhibition of lipid peroxidation and protection of cellular membranes from oxidative damage.[1][2] In vitro cell culture models are indispensable tools for elucidating the mechanisms of this compound's efficacy and for screening its therapeutic potential in various pathological conditions, including stroke, neurodegenerative diseases, and cardiovascular disorders.[1] These models offer a controlled environment to study the direct effects of this compound on cellular functions and signaling pathways.
This document provides detailed application notes and protocols for utilizing various in vitro cell culture models to assess the efficacy of this compound.
Key Applications and In Vitro Models
This compound's therapeutic potential can be evaluated across several key areas using specific in vitro models:
-
Neuroprotection: Assessing the ability of this compound to protect neuronal cells from various insults.
-
Antioxidant Activity: Quantifying the free radical scavenging and anti-peroxidative effects of this compound.
-
Cardioprotection and Vasculoprotection: Evaluating the protective effects of this compound on cardiac cells and vascular endothelium.
Data Presentation
Table 1: Neuroprotective Efficacy of this compound in In Vitro Models
| Cell Model | Insult | This compound Concentration | Measured Effect | Result | Reference |
| PC12 Cells | 6-hydroxydopamine (100 µM) | 100 nM - 50 µM | Cell Viability | Maintained cell viability | [4] |
| PC12 Cells | Hyperglycemic glucotoxicity (75 mM D-glucose) + 6-OHDA | 100 nM - 50 µM | Cell Viability | Did not protect cell viability | [4] |
Table 2: Antioxidant Activity of this compound in In Vitro Assays
| Assay System | Pro-oxidant | This compound Concentration | Measured Parameter | Result | Reference |
| Rat Liver Microsomes | Iron/ADP/NADPH | 5 µM | Lag phase of chemiluminescence | Doubled the duration of the lag phase | [2] |
| Liposomes | AAPH (water-soluble) | 17 µM (IC₅₀) | Inhibition of lipid peroxidation | Half-maximal inhibitory concentration | [9] |
| Liposomes | AMVN (lipid-soluble) | 17 µM (IC₅₀) | Inhibition of lipid peroxidation | Half-maximal inhibitory concentration | [9] |
| Rat Abdominal Aorta Homogenates | Ischemia/Reperfusion | 2 mg/kg (in vivo treatment) | TBARS Concentration | Prevented increase in TBARS | [8] |
Table 3: Cardiovascular Effects of this compound in Ex Vivo Models
| Model | Condition | This compound Concentration | Measured Effect | Result | Reference |
| Isolated Rat Heart | Ischemia/Reperfusion | 1 µM | Arrhythmias & Coronary Perfusion Pressure | Prevented the full development of deleterious effects | [3] |
| Isolated Rat Cerebral Arterioles | Pressurized | 10⁻⁸ - 10⁻⁴ M | Vasodilation | Elicited significant dilatation (max 25±8%) | [7] |
| Isolated Rat Coronary Arterioles | Pressurized | 10⁻⁸ - 10⁻⁴ M | Vasodilation | Elicited significant dilatation (max 18±5%) | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound's primary antioxidant mechanism.
Caption: this compound's neuroprotective pathways.
Experimental Workflows
Caption: Workflow for the TBARS assay.
Experimental Protocols
Protocol 1: Assessment of Antioxidant Activity in Rat Liver Microsomes using the TBARS Assay
Objective: To quantify the inhibitory effect of this compound on lipid peroxidation in a subcellular fraction rich in enzymes involved in oxidative stress.
Materials:
-
Rat liver microsomes
-
This compound
-
NADPH
-
ADP
-
Ferric chloride (FeCl₃)
-
Phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) reagent
-
Malondialdehyde (MDA) standard
-
Spectrophotometer
Procedure:
-
Microsome Preparation: Isolate microsomes from rat liver using standard differential centrifugation methods. Determine the protein concentration using a Bradford or BCA assay.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, ADP, and FeCl₃.
-
This compound Incubation: Add various concentrations of this compound (or vehicle control) to the reaction mixtures and pre-incubate for 10 minutes at 37°C.
-
Initiation of Lipid Peroxidation: Initiate the reaction by adding NADPH. The total reaction volume should be standardized (e.g., 500 µL).
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 15-30 minutes) at 37°C in a shaking water bath.
-
Termination of Reaction: Stop the reaction by adding a solution of TCA to precipitate the proteins.
-
TBA Reaction: Add TBA reagent to the mixture.
-
Color Development: Heat the samples at 95-100°C for 15-20 minutes to allow the formation of the MDA-TBA adduct (a pink-colored chromogen).
-
Centrifugation: After cooling, centrifuge the samples to pellet the precipitated protein.
-
Measurement: Transfer the supernatant to a new tube or a 96-well plate and measure the absorbance at 532 nm.
-
Quantification: Calculate the concentration of MDA-TBA adducts using a standard curve prepared with known concentrations of MDA. Express the results as nmol MDA/mg protein.
Protocol 2: Neuroprotection Assay in PC12 Cells against 6-Hydroxydopamine (6-OHDA) Toxicity
Objective: To evaluate the protective effect of this compound on a neuronal-like cell line against a specific neurotoxin that induces oxidative stress and apoptosis.
Materials:
-
PC12 cell line
-
DMEM/F-12 medium supplemented with horse serum and fetal bovine serum
-
This compound
-
6-hydroxydopamine (6-OHDA)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed PC12 cells into 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
This compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10 nM to 100 µM). Include a vehicle-only control group. Incubate for a specified pre-treatment time (e.g., 2-24 hours).
-
Induction of Neurotoxicity: After pre-treatment, add 6-OHDA to the wells to a final concentration known to induce significant cell death (e.g., 100 µM). A control group without 6-OHDA should also be included.
-
Incubation: Incubate the cells for the duration of the toxic insult (e.g., 8-24 hours).
-
Cell Viability Assessment: After the incubation period, assess cell viability using a standard method like the MTT assay:
-
Remove the treatment medium.
-
Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells. Calculate the EC₅₀ value for this compound's protective effect.
Protocol 3: Ex Vivo Assessment of Vasodilation in Isolated Rat Arteries
Objective: To determine the direct effect of this compound on the vascular tone of resistance arteries.
Materials:
-
Male Wistar rats
-
Pressurized arteriograph system with video-microscopy
-
Physiological salt solution (PSS)
-
This compound
-
Phenylephrine or high-potassium solution (for pre-constriction)
Procedure:
-
Artery Isolation: Euthanize a rat and carefully dissect cerebral or coronary arterioles.
-
Cannulation: Transfer the isolated arteriole to the chamber of the arteriograph and cannulate both ends onto glass micropipettes.
-
Pressurization: Pressurize the arteriole to a physiological pressure (e.g., 60 mmHg) and equilibrate in PSS at 37°C.
-
Viability Check: Assess the viability of the vessel by inducing constriction with a high-potassium solution or phenylephrine.
-
This compound Application: Once a stable baseline diameter is achieved (or after pre-constriction), cumulatively add this compound to the bath in increasing concentrations (e.g., 10⁻⁸ to 10⁻⁴ M).
-
Diameter Measurement: Record the internal diameter of the arteriole using video-microscopy after each concentration of this compound has reached a steady-state effect.
-
Data Analysis: Calculate the percentage of vasodilation relative to the baseline diameter or the pre-constricted diameter. Construct a dose-response curve to determine the potency of this compound as a vasodilator.
References
- 1. Neuroprotection by the pyridoindole this compound: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of the pyridoindole this compound in liposomal and microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on cardiac injury induced by ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro studies on the interaction of the pyridoindole antioxidant this compound with rat liver microsomal P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. augusta-staging.elsevierpure.com [augusta-staging.elsevierpure.com]
- 8. Endothelial protective effect of this compound on ischaemia/reperfusion-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of the pyridoindole this compound with peroxyl, superoxide and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Stobadine solubility in physiological buffers for in vitro assays
Welcome to the technical support center for Stobadine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in physiological buffers for in vitro assays.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in physiological buffer (e.g., PBS, cell culture media) | This compound has low aqueous solubility at neutral pH. Direct dilution of a high-concentration DMSO stock into aqueous buffer can cause the compound to crash out of solution. | 1. Optimize Co-solvent Concentration: Prepare a high-concentration stock solution of this compound in 100% DMSO (solubility is ≥ 20.23 mg/mL or 100 mM)[1]. Perform serial dilutions of your stock in your assay buffer. Ensure the final DMSO concentration is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells. For sensitive cell lines like SH-SY5Y, it's recommended to keep the final DMSO concentration at or below 0.1% for long-term assays, although they may tolerate up to 1-2% for shorter durations (4-24 hours)[2][3]. 2. pH Adjustment: this compound is a basic compound and is soluble in acidic solutions. While not always feasible for cell-based assays, for cell-free assays, consider using a slightly acidic buffer if it does not interfere with the experimental endpoint. 3. Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in a stepwise manner with vigorous vortexing or sonication between additions. This can help to maintain solubility. |
| Inconsistent or non-reproducible assay results | In addition to solubility issues, this could be due to the degradation of this compound in the solution or its interaction with assay components. | 1. Freshly Prepare Solutions: this compound can undergo autoxidation in aqueous solutions[4]. Always prepare fresh working solutions from a frozen stock on the day of the experiment. 2. Protect from Light: this compound is sensitive to light and can decompose via photooxidation[4]. Protect your stock and working solutions from light by using amber vials or covering them with foil. 3. Evaluate Vehicle Effects: Always include a vehicle control (buffer with the same final concentration of DMSO or other solubilizing agents) in your experiments to account for any effects of the solvent on the assay. |
| Observed cytotoxicity in cell-based assays | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | 1. Determine Maximum Tolerated Solvent Concentration: Before conducting your experiment with this compound, perform a dose-response experiment with the solvent alone to determine the maximum concentration that does not affect the viability of your specific cell line. For many cell lines, this is typically between 0.1% and 1% DMSO[3][5]. 2. Consider Alternative Solubilization Methods: If the required concentration of this compound necessitates a toxic level of DMSO, explore alternative methods such as the use of cyclodextrins. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This compound's solubility in DMSO is at least 20.23 mg/mL (100 mM)[1]. For long-term storage, stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: What is the aqueous solubility of this compound at physiological pH?
Q3: How can I improve the solubility of this compound in my cell culture medium without using high concentrations of DMSO?
A3: One promising approach is the use of cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility[7][8][9][10][11]. You can perform a phase solubility study to determine the optimal type and concentration of cyclodextrin (e.g., β-cyclodextrin or its derivatives like HP-β-CD) for your specific application. This involves preparing saturated solutions of this compound in your buffer with increasing concentrations of the cyclodextrin and measuring the concentration of dissolved this compound.
Q4: At what concentrations is this compound effective in in vitro assays?
A4: The effective concentration of this compound varies depending on the assay. For example, in studies on the inhibition of lipid peroxidation, this compound has shown a half-maximal effect at concentrations ranging from 17 µM to 33 µM[6]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: Is this compound stable in aqueous solutions?
A5: this compound can be susceptible to autoxidation in aqueous solutions and is also light-sensitive[4]. Therefore, it is crucial to prepare fresh solutions for each experiment and to protect them from light to ensure the integrity of the compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound solubility and effective concentrations.
Table 1: this compound Solubility
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 20.23 mg/mL (100.00 mM) | [1] |
| 0.1N HCl (aq) | Soluble | Vendor Data |
| Phosphate Buffered Saline (PBS), pH 7.4 | Poorly soluble (exact value not reported) | Inferred from chemical properties |
Table 2: Effective Concentrations of this compound in In Vitro Assays
| Assay | Effective Concentration | Reference |
| Inhibition of lipid peroxidation in rat liver microsomes | Half-maximal effect at 17 µM | [6] |
| Inhibition of cis-parinaric acid fluorescence decay (peroxyl radical scavenging) | Half-maximal effect at 20 µM | [6] |
| Inhibition of luminol-sensitized chemiluminescence | Half-maximal effect at 33 µM | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using DMSO
This protocol provides a general procedure for preparing this compound solutions for in vitro cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile physiological buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 100 mM Stock Solution in DMSO:
-
Tare a sterile, amber microcentrifuge tube.
-
Carefully weigh out the desired amount of this compound powder (Molecular Weight: 202.30 g/mol )[12].
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM (e.g., for 1 mg of this compound, add 49.43 µL of DMSO).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Store the 100 mM stock solution in aliquots at -20°C or -80°C, protected from light.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 100 mM stock solution.
-
Perform serial dilutions of the stock solution in your physiological buffer or cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure the final concentration of DMSO in your working solutions is below the toxicity level for your cell line (typically ≤ 1%, but ideally ≤ 0.1% for sensitive cells or long-term incubation)[2][3][5].
-
Vortex each dilution step thoroughly.
-
Use the freshly prepared working solutions immediately and protect them from light.
-
Protocol 2: Kinetic Solubility Assay (Shake-Flask Method)
This protocol can be used to determine the kinetic solubility of this compound in a physiological buffer of your choice.
Materials:
-
This compound powder
-
Physiological buffer (e.g., PBS, pH 7.4)
-
DMSO
-
96-well filter plates (e.g., Millipore MultiScreen Solubility Filter Plate)
-
96-well collection plates (UV-transparent if using a plate reader for analysis)
-
Plate shaker
-
Spectrophotometer (plate reader) or HPLC for analysis
Procedure:
-
Prepare a 10 mM this compound stock solution in DMSO.
-
Add a small volume (e.g., 5 µL) of the 10 mM this compound stock solution to a larger volume (e.g., 245 µL) of the physiological buffer in each well of the 96-well filter plate. This will result in a starting concentration of 200 µM with 2% DMSO.
-
Seal the plate and place it on a plate shaker at room temperature for a defined period (e.g., 1-2 hours) to allow it to reach equilibrium.
-
After incubation, place the filter plate on top of a collection plate and centrifuge or use a vacuum manifold to filter the solutions. The filtrate will contain the dissolved this compound.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC with a standard curve).
Visualizations
Diagram 1: General Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Dihydrochloride|Antioxidant|For Research [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of the pyridoindole this compound with peroxyl, superoxide and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the Complexation Behaviour of Fexofenadine with β-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C13H18N2 | CID 108089 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Stobadine concentration for maximal neuroprotection in cell culture
Welcome to the technical support center for Stobadine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for maximal neuroprotection in cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for neuroprotection?
A: this compound is a pyridoindole compound recognized for its potent antioxidant and free radical scavenging properties.[1][2][3] Its neuroprotective effects are primarily attributed to its ability to protect cellular membranes, including those of vital organelles like mitochondria and the endoplasmic reticulum, from oxidative stress.[1] this compound functions by neutralizing harmful free radicals, thereby preventing cellular damage initiated by lipid peroxidation.[1][4]
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
A: For initial experiments, a concentration range of 1 µM to 100 µM is suggested.[5] A study utilizing rat hippocampal slices observed a bell-shaped concentration-response relationship, where the maximal protective activity was seen between 3 µM and 30 µM.[5] It is critical for researchers to perform a dose-response analysis to identify the optimal concentration for their specific cell line and experimental model.
Q3: How should I prepare and store this compound solutions for cell culture use?
A: To prepare this compound for cell culture, it is recommended to first create a concentrated stock solution by dissolving the compound in a sterile solvent, such as DMSO. This stock solution can then be serially diluted directly into the cell culture medium to achieve the desired final concentration. It is imperative to ensure that the final concentration of the vehicle (e.g., DMSO) in the culture medium is minimal (typically less than 0.1%) to avoid solvent-induced cytotoxicity. The stability of this compound in culture media can be influenced by various components within the media.[6][7][8]
Q4: Can this compound be cytotoxic at higher concentrations?
A: Yes, this compound may exhibit cytotoxicity at high concentrations. For instance, a study on Chinese hamster V79 cells noted a significant decrease in cell viability when this compound was co-administered with a mutagenic agent at a high concentration of 1.5 mmol.[9] Therefore, it is essential to establish a toxicity profile for this compound in your specific cell model by conducting a dose-response experiment to determine the maximum non-toxic concentration.
Q5: What is the recommended pre-incubation time for this compound before inducing a neurotoxic insult?
A: Pre-treatment of cells with this compound is often a critical step to achieve its protective effects.[9][10] Research has indicated that the most significant protective effects are observed when this compound is administered prior to the exposure of cells to a damaging agent.[9][10] While a pre-incubation period of 1 hour has been successfully used in neuroprotection assays with other compounds[11], the optimal time may vary. It is advisable to optimize the pre-incubation duration based on the specific cell type and the kinetics of the induced neurotoxicity.
Q6: What are the appropriate positive and negative controls for a this compound neuroprotection experiment?
A: To ensure the validity of your experimental results, the following controls are recommended:
-
Negative Controls : Include untreated cells (no this compound, no neurotoxin) and vehicle-treated cells (e.g., DMSO) to monitor baseline cell health and confirm the non-toxicity of the solvent.
-
Toxicity Control : Treat cells with the neurotoxic agent alone (e.g., hydrogen peroxide, glutamate, 6-OHDA) to confirm the successful induction of cell death.[11][12][13]
-
Positive Neuroprotection Control : Use a well-documented neuroprotective agent, such as Trolox (a vitamin E analog), to validate the experimental assay and confirm that the model can detect neuroprotective effects.[5][14]
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No neuroprotective effect of this compound is observed. | 1. Sub-optimal Concentration: The concentration of this compound may be too low or too high (bell-shaped curve effect).[5] 2. Inadequate Pre-incubation Time: The duration of pre-treatment may be insufficient for cellular uptake and action.[9][10] 3. Severity of Insult: The neurotoxic insult may be too severe, causing irreversible damage that cannot be rescued. | 1. Perform a dose-response curve (e.g., 0.1 µM to 100 µM) to identify the optimal protective concentration. 2. Test various pre-incubation times (e.g., 1, 6, 12, 24 hours) before adding the neurotoxin. 3. Titrate the concentration or duration of the neurotoxic agent to achieve approximately 50% cell death (IC50) in the toxicity control group. |
| High cell death is observed across all conditions, including this compound-treated groups. | 1. This compound Cytotoxicity: The concentration of this compound used may be toxic to the specific cell line.[9] 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. 3. Cell Culture Conditions: Issues with cell health, such as contamination, over-confluency, or poor media quality, can increase sensitivity to treatments. | 1. Determine the maximum non-toxic concentration of this compound with a cytotoxicity assay (e.g., MTT, LDH). 2. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1% for DMSO). 3. Regularly check cell morphology, use fresh media and reagents, and maintain optimal cell densities. |
| This compound precipitates in the cell culture medium. | 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. 2. Incorrect Stock Solution Preparation: The stock solution may not have been fully dissolved or may have precipitated upon storage. | 1. Prepare a fresh, highly concentrated stock solution in an appropriate solvent (e.g., DMSO). Vortex thoroughly. 2. When diluting into the medium, add the stock solution dropwise while gently swirling the medium to facilitate mixing. 3. Consider using a lower, more soluble concentration of this compound. |
| Results are inconsistent between replicate experiments. | 1. Variability in Cell Seeding: Inconsistent initial cell numbers can lead to variable results.[15] 2. Reagent Instability: Degradation of this compound stock solution or the neurotoxic agent can cause variability. 3. Procedural Variations: Minor differences in incubation times, reagent addition, or washing steps can impact the outcome.[16] | 1. Ensure accurate cell counting and even distribution of cells when plating.[15] 2. Prepare fresh stock solutions regularly and store them appropriately (aliquoted at -20°C or -80°C). 3. Follow a standardized, detailed protocol for all experiments. Use positive and negative controls in every experiment to monitor consistency.[16] |
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies to guide your experimental design.
Table 1: Effective Concentrations of this compound in In Vitro Models
| Experimental Model | Effect Observed | Effective Concentration Range | Optimal Concentration | Citation |
| Rat Hippocampal Slices (Hypoxia/Reoxygenation) | Improved synaptic transmission recovery | 1 - 100 µM | 3 - 30 µM | [5] |
| Chinese Hamster V79 Cells (MNNG-induced mutation) | Antimutagenic effect | 1.5 - 9 mmol (Note: High concentration) | Not concentration-dependent in this range | [9] |
Table 2: Summary of this compound Cytotoxicity Data
| Cell Line/Model | Cytotoxic Conditions | Observed Effect | Citation |
| Chinese Hamster V79 Cells | 1.5 mmol this compound + 0.5 µg/ml MNNG (co-treatment) | Statistically significant decrease in cell viability | [9] |
Experimental Protocols
Protocol: General Assay for Neuroprotection Against Oxidative Stress
This protocol provides a framework for assessing the neuroprotective effects of this compound against an oxidative insult, such as hydrogen peroxide (H₂O₂).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, HT22)
-
Complete cell culture medium
-
This compound
-
Sterile DMSO
-
Neurotoxin (e.g., H₂O₂)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, AlamarBlue®, Resazurin)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1-2 x 10⁴ cells/well).
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the desired concentrations of this compound (and vehicle control) to the respective wells.
-
Incubate for the desired pre-treatment duration (e.g., 1-24 hours).
-
-
Induction of Neurotoxicity:
-
Prepare the neurotoxin (e.g., H₂O₂) solution in a serum-free medium at a concentration known to induce ~50% cell death (IC50).
-
Remove the this compound-containing medium.
-
Add 100 µL of the neurotoxin solution to the appropriate wells. Leave the "untreated control" wells with fresh medium.
-
Incubate for the required duration to induce toxicity (e.g., 4-24 hours, depending on the toxin and cell line).
-
-
Assessment of Cell Viability:
-
After the incubation period, remove the treatment medium.
-
Wash the cells gently with PBS.
-
Perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan and read absorbance).
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the cell viability against the this compound concentration to determine the protective effect.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound research.
Caption: Proposed neuroprotective mechanism of this compound.
Caption: Experimental workflow for a this compound neuroprotection assay.
References
- 1. Neuroprotection by the pyridoindole this compound: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of this compound in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on oxygen free radical generation in stimulated human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on lipid peroxidation in brain and heart after ischemia and reperfusion of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, melatonin, and other antioxidants on hypoxia/reoxygenation-induced synaptic transmission failure in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of antimutagenic effects of this compound dihydrochloride on MNNG-induced mutations in Chinese hamster cells V79 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimutagenic effects of this compound: review of results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway [mdpi.com]
- 12. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell culture protection and in vivo neuroprotective capacity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Optimized Protocol for the Generation of Midbrain Dopamine Neurons under Defined Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Long-Term Stobadine Treatment in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Stobadine in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pyridoindole derivative known for its potent antioxidant and cardioprotective properties.[1][2] Its primary mechanism of action is attributed to its ability to scavenge free radicals, inhibit lipid peroxidation, and protect against oxidative damage.[2][3] It has been shown to interact with and modulate the activity of various enzymes and signaling pathways involved in cellular protection.
Q2: What are the common routes of administration for this compound in animal studies?
A2: In long-term animal studies, this compound is most commonly administered orally.[4][5][6] Formulations such as this compound dipalmitate have been used for oral administration in capsules or as a dietary supplement.[1][4][7] Intravenous administration has also been used for pharmacokinetic studies.[8]
Q3: What is the general toxicity profile of this compound in long-term studies?
A3: Long-term oral administration of this compound in rats (up to 26 weeks) has been shown to be well-tolerated at various doses.[4] Studies have reported no significant drug-related changes in hematological, biochemical, or histopathological parameters.[4] Some studies noted minor behavioral changes, such as hypoactivity at the highest dose group at the beginning of the experiment, but overall, the physical appearance and general behavior of the animals were normal.[4] Furthermore, teratological studies in rats have shown no adverse effects on pre- and postnatal development.[6]
Q4: Has this compound shown efficacy in long-term animal models of disease?
A4: Yes, long-term treatment with this compound has demonstrated protective effects in various disease models. For instance, in streptozotocin-induced diabetic rats, dietary supplementation with this compound attenuated histochemical changes in the kidney and prevented the deterioration of cardiac Na+,K+-ATPase function.[7][9] It has also been shown to reduce vascular impairment in diabetic rats.[2]
Troubleshooting Guide
Issue 1: Inconsistent Bioavailability or Plasma Concentrations
-
Question: My long-term study is showing high variability in this compound plasma concentrations between animals. What could be the cause and how can I troubleshoot this?
-
Answer:
-
Formulation: The bioavailability of this compound can be influenced by its formulation. This compound dipalmitate is often used for oral administration to improve its pharmacokinetic profile.[1][8] Ensure your formulation is homogenous and stable. For dietary administration, ensure the drug is evenly mixed with the feed and that the animals' food consumption is consistent.
-
Vehicle: The choice of vehicle for oral gavage can impact absorption. While not explicitly detailed for this compound in the provided results, common vehicles like corn oil or specific buffer solutions should be validated for compatibility and consistency.
-
Animal Handling: Stress from handling and gavage procedures can affect gastrointestinal motility and absorption. Ensure all personnel are proficient in the administration technique to minimize stress and ensure consistent delivery.
-
Pharmacokinetics: this compound's pharmacokinetic properties have been studied in rats and dogs.[1][8] Refer to these studies to establish expected plasma concentration ranges and sampling time points. Consider performing a pilot pharmacokinetic study with your specific formulation and animal model to determine key parameters like Cmax and Tmax.
-
Issue 2: Unexpected Behavioral Changes or Adverse Events
-
Question: I am observing unexpected behavioral changes in my animals during a long-term this compound study. How should I proceed?
-
Answer:
-
Dose-Response: While long-term studies have shown this compound to be generally well-tolerated, one study noted hypoactivity in the highest dose group at the start of the experiment.[4] It is crucial to establish a dose-response relationship in your specific model. If adverse effects are observed, consider reducing the dose.
-
Confounding Factors: Rule out other potential causes for the behavioral changes, such as environmental stressors, changes in diet, or underlying health issues in the animals.
-
Detailed Monitoring: Implement a comprehensive behavioral monitoring plan. Studies have investigated the effects of long-term this compound administration on exploratory behavior and spontaneous behavior of offspring without noting significant adverse effects.[10][11] Comparing your observations with published data can provide valuable context.
-
Issue 3: Lack of Efficacy or Inconsistent Results
-
Question: My long-term this compound treatment is not producing the expected therapeutic effects. What are the potential reasons?
-
Answer:
-
Dosage and Duration: Ensure the dosage and duration of your study are appropriate for the targeted disease model. Successful long-term studies have used daily oral doses ranging from approximately 7 mg/kg to 70 mg/kg in rats.[4] One study in diabetic rats used a dietary supplement of 0.05% w/w for 24 weeks.[7]
-
Mechanism of Action: this compound's primary mechanism is as an antioxidant.[2] Its efficacy will be most pronounced in disease models where oxidative stress is a key pathological driver. Confirm that the endpoints in your study are sensitive to changes in oxidative stress.
-
Drug Stability: Verify the stability of your this compound formulation over the course of the long-term study. Improper storage or degradation could lead to a loss of potency.
-
Metabolism: this compound interacts with cytochrome P450 enzymes, although it has a weak inhibitory effect on some of their activities.[12] Consider potential drug-drug interactions if other compounds are being co-administered.
-
Quantitative Data Summary
Table 1: Long-Term Oral Toxicity Study of this compound Dipalmitate in Wistar Rats (26 Weeks) [4]
| Dose Group | Daily Oral Dose (mg/kg) | Key Findings |
| Control | 0 | Normal physical appearance and behavior. |
| Low Dose | 7.07 | Normal physical appearance and behavior. No drug-related changes in hematology, biochemistry, or histopathology. |
| Mid Dose | 23.60 | Normal physical appearance and behavior. No drug-related changes in hematology, biochemistry, or histopathology. |
| High Dose | 70.07 | Normal physical appearance and behavior, with a small deviation (hypoactivity at the start of the experiment). No drug-related changes in hematology, biochemistry, or histopathology. |
Table 2: Developmental and Teratological Study of this compound in Wistar Rats [5][6]
| Study Type | Daily Oral Dose (mg/kg) | Duration of Administration | Key Findings |
| Neurobehavioral Development of Offspring | 5, 15, 50 | During pregnancy and lactation | No adverse effects on the course of pregnancy, lactation, or neurobehavioral development of offspring. |
| Teratology | 5, 15, 50 | Day 6 of gestation to day 21 post-partum | No evidence of teratogenesis. No significant differences in litter size, pre- and post-implantation losses, or fetal body weight. |
Experimental Protocols
Protocol 1: Long-Term Oral Toxicity Assessment in Rats (Based on Gajdosiková et al., 1995[4])
-
Animals: Wistar rats of both sexes.
-
Formulation: this compound dipalmitate administered orally.
-
Dosing: Daily administration of 7.07, 23.60, and 70.07 mg/kg body weight. A control group receives the vehicle.
-
Duration: 26 weeks.
-
Monitoring:
-
Daily: Observe physical appearance and general behavior.
-
Weekly: Record food and water consumption, and body weight.
-
-
Terminal Procedures:
-
Conduct detailed hematological and biochemical analysis of blood samples.
-
Perform a thorough gross necropsy.
-
Collect organs for histopathological examination.
-
Consider a micronucleus assay for genotoxicity assessment.
-
Protocol 2: Evaluation of this compound in a Streptozotocin-Induced Diabetic Rat Model (Based on Sotníková et al.[2][7])
-
Animals: Male Wistar rats.
-
Induction of Diabetes: A single intravenous injection of streptozotocin (STZ).
-
Formulation: this compound (0.05% w/w) supplemented in a standard diet.
-
Treatment: Begin this compound-supplemented diet after confirmation of diabetes and continue for up to 24 weeks.
-
Monitoring:
-
Regularly measure plasma glucose levels and glycated hemoglobin.
-
Monitor body weight and food/water intake.
-
-
Endpoint Analysis:
Visualizations
References
- 1. Bioavailability and pharmacokinetic studies in the development of an oral formulation of this compound dipalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. DSpace [openaccess.hacettepe.edu.tr]
- 4. Chronic toxicity and micronucleus assay of the new cardioprotective agent this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant this compound and neurobehavioural development of the rat offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Teratological study of the antioxidant this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pyridoindole antioxidant this compound attenuates histochemical changes in kidney of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the pyridoindole antioxidant this compound on the cardiac Na(+),K(+)-ATPase in rats with streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of long-term administration of the antioxidant this compound on exploratory behaviour in rats of both genders [ouci.dntb.gov.ua]
- 11. Effect of long-term administration of this compound to rats on selective variables of spontaneous behaviour of their offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro studies on the interaction of the pyridoindole antioxidant this compound with rat liver microsomal P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential interference of Stobadine in colorimetric or fluorometric assays
Of course, here is the technical support center with troubleshooting guides and FAQs about the potential interference of Stobadine in colorimetric and fluorometric assays.
This guide is intended for researchers, scientists, and drug development professionals who are using this compound in their experiments and are concerned about its potential interference with colorimetric and fluorometric assays.
Frequently Asked Questions (FAQs)
What is this compound and why is it used in research?
This compound is a pyridoindole derivative that has been investigated for its cardioprotective and neuroprotective properties.[1][2] Its primary mechanism of action is attributed to its potent antioxidant and free radical scavenging activities.[2][3][4][5][6][7] It is often used in research to study oxidative stress-related pathologies.[4]
What are the primary mechanisms by which this compound might interfere with assays?
This compound can potentially interfere with in vitro assays through several mechanisms:
-
Antioxidant and Redox Properties: As a potent antioxidant, this compound can directly scavenge reactive oxygen species (ROS) or interact with redox-sensitive assay reagents, leading to false-positive or false-negative results in assays measuring oxidative stress.[1][3][6][7]
-
Intrinsic Fluorescence: this compound is a fluorophore, meaning it can emit light upon excitation.[8] This intrinsic fluorescence can lead to high background signals or false positives in fluorometric assays if its excitation and emission spectra overlap with those of the assay's fluorophore.[9][10]
-
Light Absorbance: The pyridoindole structure of this compound may absorb light in the UV-Visible range, which can interfere with colorimetric assays by contributing to the overall absorbance reading or by quenching the fluorescence of a reporter molecule (inner filter effect).[11][12]
-
Chemical Reactivity: this compound could potentially react with assay components, such as enzymes or detection reagents, altering their function and leading to inaccurate measurements.[13]
Could this compound's antioxidant properties affect my assay?
Yes, this is a significant concern. Many common assays are susceptible to interference from antioxidants.
-
Assays Measuring ROS: In assays designed to quantify ROS (e.g., using DCFDA, Amplex Red, or luminol-based reagents), this compound's radical scavenging activity can neutralize the ROS being measured, leading to an apparent decrease in signal that could be misinterpreted as a biological effect.[1][6]
-
Redox-Based Viability Assays: Assays like those using resazurin (AlamarBlue), MTT, or WST-1 rely on cellular redox activity. This compound's ability to participate in redox reactions could directly reduce the indicator dyes, leading to a false-positive signal for cell viability or proliferation.
Is this compound fluorescent, and can this interfere with my fluorometric assay?
Yes, this compound is known to be fluorescent, and a fluorimetric method for its detection in serum has been developed.[8] This intrinsic fluorescence can be a major source of interference in fluorometric assays.[9][10] If the excitation and emission wavelengths of this compound overlap with those of your assay's probe, it can lead to a high background signal that masks the true assay signal or is misinterpreted as a positive result.
How can I predict if this compound will interfere with my specific assay?
Predicting interference requires considering both the properties of this compound and the mechanism of your assay. A good starting point is to run a set of control experiments. These include testing this compound in the assay in the absence of the biological target (e.g., cells or enzyme) to see if it directly affects the assay reagents. Additionally, measuring the absorbance and fluorescence spectra of this compound under your assay conditions can help identify potential spectral overlap.
Troubleshooting Guides
Issue 1: Unexpected decrease in signal in a colorimetric/fluorometric assay measuring ROS.
-
Potential Cause: this compound's potent antioxidant and radical scavenging activity is likely neutralizing the ROS your assay is designed to detect.[6][7]
-
Troubleshooting Steps:
-
Run a cell-free control: Add this compound to the assay medium containing the detection reagent but without cells or the ROS-generating system. If the signal is still reduced, it confirms that this compound is directly scavenging the radicals.
-
Use an orthogonal assay: Confirm your findings with an assay that has a different detection method or mechanism. For example, if you are using a fluorescence-based ROS assay, try a colorimetric assay that measures a different marker of oxidative stress.
-
Consider the timing of addition: If possible, add this compound after the initial ROS generation to see if it affects the downstream signaling rather than directly scavenging the ROS.
-
Issue 2: High background or false positives in a fluorometric assay.
-
Potential Cause: The intrinsic fluorescence of this compound is likely interfering with the assay readout.[8]
-
Troubleshooting Steps:
-
Measure this compound's fluorescence: Use a plate reader to measure the fluorescence of this compound in your assay buffer at the same excitation and emission wavelengths used for your assay's fluorophore.
-
Subtract the background: If this compound's fluorescence is significant, you may be able to subtract the signal from wells containing this compound alone from the signal in your experimental wells. However, this may not be accurate if the biological system affects this compound's fluorescence.
-
Switch to a red-shifted fluorophore: Many interfering compounds fluoresce in the blue-green region of the spectrum.[10] Switching to a fluorophore with excitation and emission in the red or far-red region may avoid the spectral overlap with this compound.
-
Issue 3: Inconsistent results or poor dose-response curves.
-
Potential Cause: This could be due to a combination of the interference mechanisms mentioned above, or compound instability and aggregation at higher concentrations.[14]
-
Troubleshooting Steps:
-
Assess compound solubility and aggregation: Visually inspect your assay wells for any signs of precipitation. Dynamic light scattering (DLS) can be used to check for aggregation. The addition of a small amount of non-ionic detergent like Triton X-100 (e.g., 0.01%) to the assay buffer can sometimes mitigate aggregation-based artifacts.[14]
-
Perform a concentration-response curve in a cell-free system: This can help you understand if the interference is concentration-dependent.
-
Utilize counter-screens: A well-designed counter-screen can help to identify and eliminate artifacts early in the drug discovery process.[13]
-
Quantitative Data Summary
The following table summarizes the reported antioxidant activity of this compound from various studies. This data can be useful for estimating the concentrations at which this compound may begin to interfere with assays involving ROS.
| Assay Type | System | IC50 or Effect Concentration | Reference |
| Lipid Peroxidation (TBARS) | Rat liver microsomes | ~5 µM doubled the lag phase | [3] |
| Lipid Peroxidation (Chemiluminescence) | Rat liver microsomes | ~5 µM doubled the lag phase | [3] |
| Peroxyl Radical Scavenging (cis-parinaric acid fluorescence decay) | Liposomes | 20 µM (half-maximal effect) | [1] |
| Peroxyl Radical Scavenging (luminol-sensitized chemiluminescence) | Liposomes | 33 µM (half-maximal effect) | [1] |
| Inhibition of Lipid Peroxidation (AAPH-induced) | Rat liver microsomes | 17 µM (half-maximal effect) | [1] |
| Inhibition of Lipid Peroxidation (AMVN-induced) | Rat liver microsomes | 17 µM (half-maximal effect) | [1] |
Experimental Protocols
Protocol 1: Determining the Intrinsic Fluorescence of a Test Compound
Objective: To determine if this compound fluoresces at the excitation and emission wavelengths of the assay, which could cause interference.
Materials:
-
This compound stock solution
-
Assay buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your experiment.
-
Add the this compound dilutions to the wells of the 96-well plate. Include wells with assay buffer only as a blank.
-
Read the plate in the fluorescence plate reader at the excitation and emission wavelengths used for your primary assay.
-
Plot the fluorescence intensity against the this compound concentration. A concentration-dependent increase in fluorescence indicates intrinsic fluorescence that may interfere with your assay.
Protocol 2: Assessing Interference in a Redox-Based Assay (e.g., Resazurin Assay)
Objective: To determine if this compound directly reacts with a redox-based reporter, leading to a false-positive signal.
Materials:
-
This compound stock solution
-
Resazurin solution
-
Cell culture medium or assay buffer
-
96-well plate
-
Absorbance or fluorescence plate reader
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer in a 96-well plate.
-
Add the resazurin solution to each well at the final assay concentration.
-
Include control wells:
-
Buffer + Resazurin (negative control)
-
Buffer + Resazurin + a known reducing agent (e.g., DTT) (positive control)
-
-
Incubate the plate for the same duration as your cell-based assay.
-
Read the absorbance or fluorescence of the plate.
-
An increase in signal in the wells containing this compound indicates direct reduction of resazurin and potential for assay interference.
Visualizations
Caption: A logical workflow for troubleshooting assay interference caused by this compound.
References
- 1. Interaction of the pyridoindole this compound with peroxyl, superoxide and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theoretical study of the reactivity properties of two forms of this compound [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of the pyridoindole this compound in liposomal and microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: bellwether of a broader view of drug actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on oxygen free radical generation in stimulated human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridoindole this compound is a potent scavenger of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorimetric assay of this compound in serum of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Blood-Brain Barrier Permeability of Stobadine
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the blood-brain barrier (BBB) permeability of Stobadine. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound to the central nervous system (CNS)?
A1: While this compound is a promising neuroprotective agent, its efficient delivery to the brain is hindered by the blood-brain barrier (BBB). The key challenges include:
-
Physicochemical Properties: this compound's moderate lipophilicity may not be optimal for passive diffusion across the tight junctions of the BBB.
-
Efflux Pumps: Like many therapeutic agents, this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the drug out of the brain.
-
Metabolic Stability: Potential metabolism in the endothelial cells of the BBB could reduce the amount of active this compound reaching the brain parenchyma.
Q2: What are the most promising strategies to enhance this compound's BBB permeability?
A2: Several strategies can be employed to improve the CNS delivery of this compound:
-
Nanoparticle Encapsulation: Formulating this compound into nanoparticles (e.g., liposomes, solid lipid nanoparticles) can protect it from degradation, mask it from efflux pumps, and facilitate its transport across the BBB.[1][2]
-
Prodrug Approach: Modifying the this compound molecule to create a more lipophilic or actively transported prodrug can enhance its ability to cross the BBB.[3][4] Once in the brain, the prodrug is converted to the active this compound.
-
Receptor-Mediated Transcytosis (RMT): Conjugating this compound or its nano-carrier to ligands that bind to specific receptors on the BBB (e.g., transferrin receptor) can trigger its transport into the brain.[1][5]
Q3: How can I assess the BBB permeability of my modified this compound formulation in vitro?
A3: A common and effective method is the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB). This assay provides a high-throughput, non-cell-based assessment of a compound's ability to passively diffuse across an artificial lipid membrane mimicking the BBB.[6] Another widely used method involves cell-based models, such as co-cultures of brain endothelial cells with astrocytes and pericytes, which more closely mimic the in vivo environment.
Troubleshooting Guides
Nanoparticle Formulation of this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low encapsulation efficiency of this compound in liposomes. | - Inappropriate lipid composition.- Suboptimal pH of the hydration buffer.- Inefficient sonication or extrusion. | - Experiment with different lipid ratios (e.g., vary the cholesterol content).- Adjust the pH of the aqueous solution to optimize this compound's charge for encapsulation.- Optimize sonication time and power, or use a mini-extruder with defined pore sizes for uniform vesicle formation. |
| Poor stability of this compound-loaded nanoparticles in storage. | - Lipid oxidation.- Aggregation of nanoparticles.- Leakage of the encapsulated drug. | - Incorporate antioxidants like vitamin E into the lipid bilayer.- Include PEGylated lipids in the formulation to create a steric barrier and prevent aggregation.- Store the nanoparticle suspension at 4°C and protect from light. |
| Inconsistent particle size and polydispersity index (PDI). | - Inconsistent homogenization or sonication.- Variations in the concentration of formulation components. | - Ensure consistent energy input during homogenization or sonication.- Precisely control the concentrations of lipids, this compound, and other excipients. |
In Vitro BBB Permeability Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in Papp values in the PAMPA-BBB assay. | - Inconsistent coating of the filter plate with the lipid solution.- Air bubbles trapped under the membrane.- Inaccurate quantification of this compound. | - Ensure a uniform and complete coating of the filter wells.- Carefully inspect for and remove any air bubbles between the donor and acceptor compartments.- Validate your analytical method (e.g., HPLC, LC-MS/MS) for this compound quantification. |
| Low transendothelial electrical resistance (TEER) in cell-based BBB models. | - Incomplete cell monolayer formation.- Contamination of the cell culture.- Inappropriate cell seeding density. | - Allow sufficient time for the endothelial cells to form tight junctions (typically 5-7 days).- Use strict aseptic techniques to prevent microbial contamination.- Optimize the initial seeding density to achieve a confluent monolayer. |
| Discrepancy between in vitro and in vivo BBB permeability results. | - The in vitro model lacks the complexity of the in vivo BBB (e.g., active transporters, metabolic enzymes).- The formulation behaves differently in the presence of plasma proteins. | - Use more complex in vitro models that include astrocytes and pericytes.- Consider performing permeability studies in the presence of serum albumin to mimic in vivo conditions. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 202.30 g/mol | PubChem CID: 108089 |
| XLogP3 | 2.3 | PubChem CID: 108089 |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 108089 |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 108089 |
| Rotatable Bond Count | 0 | PubChem CID: 108089 |
| Topological Polar Surface Area | 15.3 Ų | PubChem CID: 108089 |
| Log P (octanol-water) | 0.57 ± 0.03 | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Ethanol Injection Method
-
Preparation of Organic Phase: Dissolve this compound, lecithin, and cholesterol in ethanol.
-
Preparation of Aqueous Phase: Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Liposome Formation: Heat both the organic and aqueous phases to a temperature above the lipid phase transition temperature. Inject the organic phase into the aqueous phase with constant stirring.
-
Solvent Removal: Remove the ethanol by dialysis or rotary evaporation.
-
Size Reduction: Sonicate the liposome suspension or extrude it through polycarbonate membranes of a defined pore size to obtain unilamellar vesicles of a specific size.
-
Characterization: Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Quantify the encapsulation efficiency by separating the free drug from the liposomes using size exclusion chromatography or ultracentrifugation, followed by quantification of this compound using a validated analytical method.
Protocol 2: In Vitro BBB Permeability Assessment using the PAMPA-BBB Assay
-
Membrane Coating: Coat the wells of a 96-well filter plate with a lipid solution (e.g., porcine brain polar lipid) dissolved in an organic solvent (e.g., dodecane).
-
Preparation of Solutions: Prepare a donor solution of this compound or its formulation in a buffer at a specific pH. Prepare the acceptor solution (buffer).
-
Assay Setup: Add the acceptor solution to the acceptor plate. Place the lipid-coated filter plate on top of the acceptor plate, and add the donor solution to the filter wells.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Calculation of Permeability (Papp): Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - CA(t) / Cequilibrium) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the equilibrium concentration.
Protocol 3: In Vivo Brain Microdialysis for this compound Quantification
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum) of an anesthetized animal.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
-
Sample Collection: Collect the dialysate samples at regular intervals.
-
This compound Administration: Administer this compound or its formulation systemically (e.g., intravenously).
-
Analysis: Analyze the concentration of this compound in the collected dialysate samples using a highly sensitive analytical technique like LC-MS/MS.
-
Data Analysis: Plot the concentration of this compound in the brain extracellular fluid over time to determine its pharmacokinetic profile in the brain.
Visualizations
Caption: Experimental workflow for developing and evaluating BBB-permeable this compound formulations.
Caption: Receptor-mediated transcytosis of a this compound nanoparticle across the BBB.
Caption: Logical relationship between enhancement strategies and therapeutic outcome for this compound.
References
- 1. This compound | C13H18N2 | CID 108089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and brain uptake of LAT1-targeted amino acid prodrugs of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
Troubleshooting inconsistent results in Stobadine antioxidant experiments
For researchers, scientists, and drug development professionals utilizing Stobadine in antioxidant experiments, this technical support center provides essential guidance to navigate potential inconsistencies and ensure reliable results. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and key performance data.
Troubleshooting Inconsistent Results
Inconsistencies in antioxidant experiments with this compound can arise from various factors related to its chemical properties and the specific assay conditions. This guide addresses common issues in a question-and-answer format.
Q1: Why am I observing lower than expected antioxidant activity for this compound in my assay?
A1: Several factors could contribute to lower than expected activity:
-
Degradation of this compound: this compound solutions, especially when exposed to light and oxygen, can degrade over time. Always use freshly prepared solutions for your experiments.
-
Suboptimal pH: The antioxidant activity of many compounds is pH-dependent. Ensure the pH of your reaction buffer is within the optimal range for the specific assay being performed.
-
Inappropriate Solvent: this compound's solubility and activity can be influenced by the solvent. Ensure this compound is fully dissolved and that the chosen solvent does not interfere with the assay chemistry.
-
Interaction with Other Components: this compound's antioxidant effect can be influenced by the presence of other molecules. For instance, its efficacy in inhibiting lipid peroxidation is dependent on the presence of vitamin E in the membrane[1]. Ensure your experimental system accounts for such interactions.
Q2: My results show a bell-shaped dose-response curve, with activity decreasing at higher concentrations. Is this normal?
A2: Yes, a bell-shaped concentration-response relationship for this compound's protective activity has been reported in some studies. This means that beyond a certain optimal concentration, the protective or antioxidant effect may diminish. It is crucial to test a wide range of this compound concentrations to identify the optimal therapeutic window for your specific experimental model.
Q3: I'm seeing a pro-oxidant effect at low concentrations of this compound in my lipid peroxidation assay. Why is this happening?
A3: A surprising increase in the rate of peroxidation has been observed at low this compound concentrations in the propagation phase of copper-induced liposome peroxidation[2]. The exact cause is still under investigation, but it highlights the importance of a comprehensive dose-response analysis. When encountering unexpected pro-oxidant effects, consider the following:
-
Purity of Reagents: Ensure the purity of all reagents, as contaminants can catalyze oxidative reactions.
-
Metal Ion Contamination: Trace metal ions can significantly impact oxidation assays. Use high-purity water and chelating agents where appropriate.
Q4: There is high variability between my replicate experiments. How can I improve reproducibility?
A4: High variability can be minimized by stringent control over experimental parameters:
-
Standardize Reagent Preparation: Prepare all solutions, including the this compound stock and working solutions, consistently across all experiments. The DPPH radical solution, for example, is sensitive to light and should be freshly prepared.
-
Control Incubation Times and Temperature: Adhere strictly to the specified incubation times and maintain a constant temperature, as reaction kinetics are sensitive to these factors.
-
Consistent Mixing: Ensure thorough and consistent mixing of reagents.
-
Pipetting Accuracy: Use calibrated pipettes to ensure accurate and reproducible volumes.
Logical Flow for Troubleshooting Inconsistent this compound Results
Caption: A troubleshooting flowchart for inconsistent this compound antioxidant experiment results.
Frequently Asked Questions (FAQs)
Q: What is the primary antioxidant mechanism of this compound? A: this compound acts as a potent scavenger of hydroxyl and peroxyl radicals[3]. Its antioxidant activity is largely attributed to the indolic nitrogen center[1]. It also inhibits lipid peroxidation, an effect that can be dependent on the presence of Vitamin E[1].
Q: In which solvent should I dissolve this compound? A: this compound hydrochloride is soluble in aqueous solutions. For specific assays like DPPH, organic solvents like methanol or ethanol are commonly used. Always refer to the specific assay protocol for the recommended solvent.
Q: What are typical IC50 values for this compound in common antioxidant assays? A: IC50 values can vary depending on the specific experimental conditions. Refer to the data table below for reported values in DPPH and ABTS assays.
Q: Can this compound interfere with the absorbance reading in colorimetric assays? A: Like any colored compound, this compound could potentially interfere with absorbance readings. It is essential to run appropriate controls, including a sample blank containing this compound without the radical, to correct for any background absorbance.
Q: Does this compound affect endogenous antioxidant enzymes? A: Yes, studies have shown that this compound can influence the activity of endogenous antioxidant enzymes. For example, it has been shown to reduce the elevated activity of superoxide dismutase (SOD) in the diabetic myocardium and prevent the decrease of glutathione peroxidase (GPx) activity in certain models of oxidative stress.
This compound Antioxidant Activity Data
The following table summarizes reported half-maximal inhibitory concentration (IC50) values for this compound in common in vitro antioxidant assays. Note that these values can vary based on specific experimental conditions.
| Assay | This compound Form | IC50 (µmol/L) | Reference |
| DPPH | This compound·2HCl | ~120 | [4] |
| ABTS | This compound·2HCl | Not explicitly stated, but less effective than some derivatives | [5] |
| Lipid Peroxidation (AAPH-induced) | This compound | 17 | [3] |
| cis-Parinaric acid fluorescence decay | This compound | 20 | [3] |
| Luminol-sensitized chemiluminescence | This compound | 33 | [3] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol or ethanol. Store in a dark, airtight container.
-
Prepare a series of concentrations of this compound and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the this compound or standard solutions.
-
Add the DPPH solution to initiate the reaction. A typical ratio is 1:1 (v/v).
-
Include a control containing the solvent and DPPH solution.
-
Include a blank for each sample concentration containing the sample and the solvent (without DPPH) to account for any background absorbance.
-
-
Incubation and Measurement:
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer or plate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: ABTS is oxidized by potassium persulfate to its radical cation, ABTS•+, which is a blue-green chromophore. In the presence of an antioxidant, the colored radical is reduced, and the color intensity decreases.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of this compound and a positive control (e.g., Trolox) in the appropriate solvent.
-
-
Assay Procedure:
-
Add a small volume of the this compound or standard solution to a larger volume of the diluted ABTS•+ solution.
-
Include a control containing the solvent and the ABTS•+ solution.
-
-
Incubation and Measurement:
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow and Signaling Pathway
General Workflow for In Vitro Antioxidant Assays
References
- 1. Antioxidant activity of the pyridoindole this compound in liposomal and microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound on the copper-induced peroxidation of egg yolk phosphatidylcholine in multilamellar liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of the pyridoindole this compound with peroxyl, superoxide and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Stobadine Delivery for Targeted Therapeutic Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the delivery of Stobadine. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
A list of frequently asked questions about this compound.
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound is primarily known for its potent antioxidant and free radical scavenging properties. It can protect against oxidative damage by neutralizing reactive oxygen species (ROS), which is believed to be the basis for its cardioprotective and neuroprotective effects. |
| What are the common formulations of this compound used in research? | This compound is typically available in two forms: this compound dihydrochloride for intravenous administration and this compound dipalmitate for oral administration. The choice of formulation depends on the specific experimental design and desired route of administration. |
| What are the potential therapeutic applications of this compound? | Research suggests potential applications in conditions associated with oxidative stress, such as cardiovascular diseases (e.g., ischemia-reperfusion injury) and neurodegenerative disorders. |
| Are there any known targeted delivery systems for this compound? | Currently, there is a lack of published research specifically detailing the use of targeted delivery systems like nanoparticles or liposomes for this compound. However, the principles of these delivery systems can be applied to this compound to potentially enhance its therapeutic efficacy and reduce off-target effects. |
| What are the key considerations for in vitro studies with this compound? | Key considerations include the choice of appropriate cell lines (e.g., PC12 cells for neuroprotection studies), determining the optimal concentration range to observe therapeutic effects without cytotoxicity, and ensuring the stability and solubility of this compound in the cell culture medium. |
| How can this compound be quantified in biological samples? | High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a sensitive and specific method for the quantitative analysis of this compound in biological matrices such as plasma. |
Troubleshooting Guides
In Vitro Cell-Based Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in cell culture medium. | - Low aqueous solubility of this compound, especially at higher concentrations. - Interaction with components in the serum or medium supplements. | - Prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). - Test the solubility of this compound in different serum-free and serum-containing media to identify the most suitable one for your experiments. - Consider using a solubilizing agent, but first, verify its compatibility with your cell line and its potential to interfere with the assay. |
| Inconsistent or unexpected results in antioxidant assays. | - Degradation of this compound in the assay buffer. - Interference from colored compounds in the sample. - Inappropriate assay conditions (e.g., pH, incubation time). | - Prepare fresh this compound solutions for each experiment. - Include appropriate controls, such as a vehicle control (the solvent used to dissolve this compound) and a positive control (a known antioxidant). - For spectrophotometric assays, run a blank sample containing all components except the chromogen to correct for background absorbance. - Optimize assay parameters such as pH and incubation time for your specific experimental setup. |
| High background cytotoxicity in control groups. | - Cytotoxicity of the solvent used to dissolve this compound (e.g., DMSO). - Contamination of cell cultures. | - Perform a dose-response experiment to determine the maximum non-toxic concentration of the solvent for your specific cell line. - Maintain sterile techniques during cell culture and regularly check for microbial contamination. |
HPLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting). | - Inappropriate mobile phase pH. - Column overload. - Column contamination. | - Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. - Reduce the injection volume or the concentration of the sample. - Flush the column with a strong solvent to remove any contaminants. If the problem persists, consider replacing the column. |
| Variable retention times. | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Air bubbles in the pump or detector. | - Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. - Use a column oven to maintain a constant temperature. - Purge the HPLC system to remove any air bubbles. |
| Ghost peaks. | - Contamination in the mobile phase or injector. - Carryover from previous injections. | - Use high-purity solvents and reagents for the mobile phase. - Clean the injector and sample loop regularly. - Include a blank injection between samples to check for carryover. |
Experimental Protocols
Preparation of this compound-Loaded Liposomes (Hypothetical Protocol)
This protocol is a proposed methodology based on general liposome preparation techniques, as specific literature for this compound is unavailable.
Methodology:
-
Lipid Film Hydration:
-
Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or sonication. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a specific size, subject the MLV suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by quantifying the amount of this compound in the liposomes and in the total formulation.
-
Data Presentation:
| Parameter | Expected Range |
| Particle Size (nm) | 100 - 200 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -10 to +10 |
| Encapsulation Efficiency (%) | > 70% |
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
Methodology:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid) in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add the different concentrations of this compound and the positive control to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Data Presentation:
| Compound | IC50 (µM) |
| This compound | To be determined experimentally |
| Ascorbic Acid | To be determined experimentally |
Neuroprotection Assay in PC12 Cells
Methodology:
-
Cell Culture: Culture PC12 cells in a suitable medium (e.g., DMEM with horse serum and fetal bovine serum).
-
Cell Plating: Seed the PC12 cells in 96-well plates at an appropriate density.
-
Induction of Neuronal Differentiation (Optional): Treat the cells with Nerve Growth Factor (NGF) for several days to induce a neuronal phenotype.
-
Pre-treatment with this compound: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide) for a specific duration.
-
Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve.
Data Presentation:
| Treatment Group | Cell Viability (%) |
| Control | 100 |
| Neurotoxin alone | To be determined experimentally |
| This compound (low dose) + Neurotoxin | To be determined experimentally |
| This compound (high dose) + Neurotoxin | To be determined experimentally |
Visualizations
Caption: this compound's antioxidant mechanism of action.
Caption: Workflow for this compound nanoformulation.
Caption: Logical approach to troubleshooting.
Stobadine Technical Support Center: Photostability and Laboratory Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the photostability and proper handling of Stobadine in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a pyridoindole derivative known for its potent antioxidant properties.[1][2] It functions as a scavenger of various free radicals, including hydroxyl, peroxyl, and alkoxyl radicals.[1][2] This activity makes it a subject of interest for the development of cardio- and neuroprotective agents.[3] Its chemical structure and properties are summarized in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂ |
| Molecular Weight | 202.30 g/mol [4] |
| Appearance | Solid[3] |
| Purity | ≥98% |
| Solubility | DMSO: >100 mM[1] |
| CAS Number | 85202-17-1[1] |
Q2: How should this compound be stored?
Proper storage is crucial to maintain the stability and efficacy of this compound. As an antioxidant, it may be susceptible to degradation over time, a process that can be accelerated by improper storage conditions.[5] The following storage recommendations are based on supplier data.[3]
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Q3: Is this compound light-sensitive?
While specific public data on the photostability of this compound is limited, its nature as a potent antioxidant suggests that it may be sensitive to light.[5] Many antioxidant compounds are photo-active and can undergo degradation upon exposure to light, particularly UV and visible light.[5][6] Therefore, it is prudent to handle this compound as a light-sensitive compound.
Q4: What are the general precautions for handling this compound in the laboratory?
Given its potential sensitivity and intended use in research, standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and gloves, when handling this compound.[7]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[7]
-
Avoid Contamination: Use clean spatulas and glassware to prevent cross-contamination.
-
Light Protection: As a precaution, protect this compound from light. Use amber-colored vials or wrap containers with aluminum foil.[6][8] When working with solutions, minimize exposure to ambient light.[8]
Troubleshooting Guide
Problem: I am concerned that my this compound sample may have been exposed to light. What should I do?
Solution:
-
Visual Inspection: Check for any visible changes in the physical appearance of the compound, such as a change in color or texture.
-
Analytical Assessment: If you have access to analytical instrumentation, you can perform a quick purity check. Techniques like HPLC can be used to see if degradation peaks have appeared.
-
Functional Assay: If you are using this compound for its antioxidant properties, you can perform a simple functional assay (e.g., a DPPH assay) to determine if its activity has diminished compared to a fresh or properly stored sample.
-
Err on the side of caution: If you have any doubts about the integrity of the sample, it is best to use a fresh, properly stored aliquot for your experiments to ensure the reliability of your results.
Problem: I need to determine the photostability of this compound for my specific experimental conditions. How should I proceed?
Solution:
If no specific photostability data is available, you can perform a controlled experiment to assess its stability under your laboratory's light conditions. The International Council for Harmonisation (ICH) provides guidelines (Q1B) for photostability testing.[9][10] A simplified workflow for such an experiment is outlined below.
Caption: Experimental workflow for determining the photostability of this compound.
Experimental Protocol for Photostability Testing:
-
Sample Preparation:
-
Prepare multiple identical samples of this compound, both as a solid powder and in a relevant solvent.
-
For each format, create a "light-exposed" group and a "dark control" group. The dark control samples should be wrapped securely in aluminum foil to protect them from light.[11]
-
-
Exposure:
-
Place both the light-exposed and dark control samples under a controlled light source that mimics your laboratory's ambient conditions or a standardized photostability chamber.
-
The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10]
-
-
Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take samples from both the light-exposed and dark control groups.
-
Analyze the samples using a stability-indicating analytical method, such as HPLC, to quantify the amount of remaining this compound and detect any degradation products.
-
-
Evaluation:
-
Compare the analytical results of the light-exposed samples to the dark control samples. Any significant difference in the concentration of this compound or the appearance of new peaks in the chromatogram of the light-exposed samples indicates photodegradation.
-
Logical Decision Making for Handling Potentially Photosensitive Compounds
The following diagram illustrates the logical steps a researcher should take when working with a compound like this compound, where specific photostability data may not be readily available.
Caption: Decision-making workflow for handling compounds with unknown photostability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Antioxidant and pharmacodynamic effects of pyridoindole this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C13H18N2 | CID 108089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. q1scientific.com [q1scientific.com]
Validation & Comparative
Stobadine vs. Trolox: A Comparative Guide to Antioxidant Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of Stobadine, a synthetic pyridoindole derivative, and Trolox, a water-soluble analog of vitamin E. This document is intended to serve as a resource for researchers and professionals in drug development and related scientific fields, offering a comprehensive overview of their respective antioxidant capacities supported by available experimental data.
Introduction to this compound and Trolox
This compound is a pyridoindole compound originally developed as a cardioprotective and antiarrhythmic agent. Its therapeutic effects are largely attributed to its potent antioxidant and free radical scavenging activities. This compound is known to be effective in protecting against lipid peroxidation.[1]
Trolox is a hydrophilic analog of vitamin E, stripped of the long phytyl tail, which makes it water-soluble. It is widely recognized and utilized as a standard antioxidant in a variety of in vitro antioxidant capacity assays, including the Trolox Equivalent Antioxidant Capacity (TEAC), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and Oxygen Radical Absorbance Capacity (ORAC) assays.[2] Its primary antioxidant mechanism involves the donation of a hydrogen atom from the hydroxyl group on its chromanol ring.[3]
Quantitative Comparison of Antioxidant Potency
Direct comparative data for this compound and Trolox across all standard antioxidant assays are limited in the available scientific literature. However, data on their relative efficacy in inhibiting lipid peroxidation provides a valuable point of comparison.
Table 1: Inhibition of AAPH-Induced Lipid Peroxidation in DOPC Liposomes
| Compound | IC50 (µM) |
| This compound | 21.8 ± 2.5 |
| Trolox | 4.5 ± 0.5 |
Data sourced from a study on the antioxidant activity of this compound and its derivatives.
Table 2: Antioxidant Activity of this compound in Various Assays
| Assay | Parameter | Value (µM) |
| Inhibition of cis-parinaric acid fluorescence decay | Half-maximal effect | 20 |
| Inhibition of luminol-sensitized chemiluminescence | Half-maximal effect | 33 |
| Inhibition of lipid peroxidation in rat liver microsomes | Half-maximal effect | 17 |
| ABTS Assay | IC50 | ~11 (for a derivative) |
Note: Direct TEAC and ORAC values for this compound were not available in the reviewed literature. Therefore, a direct comparison with Trolox in these specific assays cannot be provided at this time.
Mechanisms of Antioxidant Action
The antioxidant mechanisms of this compound and Trolox, while both effective in neutralizing free radicals, operate through slightly different pathways.
This compound
This compound primarily acts as a scavenger of peroxyl and alkoxyl radicals, which are key propagators of lipid peroxidation. This action helps to break the chain reaction of oxidative damage to lipids within cellular membranes. The antioxidant efficacy of this compound has been observed to be dependent on the presence of vitamin E in some experimental models.[1]
Trolox
Trolox, similar to its parent compound vitamin E, functions as a chain-breaking antioxidant. It readily donates a hydrogen atom from the phenolic hydroxyl group on its chromanol ring to lipid peroxyl radicals, thereby neutralizing them and preventing the propagation of lipid peroxidation.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare the antioxidant potency of compounds like this compound and Trolox.
Inhibition of AAPH-Induced Lipid Peroxidation in Dioleoylphosphatidylcholine (DOPC) Liposomes
This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids in a liposomal system, initiated by the free radical generator AAPH.
Materials:
-
Dioleoylphosphatidylcholine (DOPC)
-
2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate buffered saline (PBS), pH 7.4
-
This compound and Trolox solutions of varying concentrations
-
Fluorescent probe (e.g., C11-BODIPY 581/591)
Procedure:
-
Liposome Preparation: Prepare multilamellar vesicles of DOPC in PBS by vortexing, followed by sonication or extrusion to create small unilamellar vesicles.
-
Incubation: Incubate the liposome suspension with the fluorescent probe until it is incorporated into the lipid bilayer.
-
Reaction Initiation: Add this compound or Trolox at various concentrations to the liposome suspension. Initiate lipid peroxidation by adding a solution of AAPH.
-
Measurement: Monitor the decrease in the fluorescence of the probe over time using a fluorescence spectrophotometer. The rate of fluorescence decay is indicative of the rate of lipid peroxidation.
-
Data Analysis: Calculate the percentage of inhibition of lipid peroxidation for each antioxidant concentration compared to a control without any antioxidant. Determine the IC50 value, which is the concentration of the antioxidant required to inhibit lipid peroxidation by 50%.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol or phosphate buffer
-
This compound and Trolox solutions of varying concentrations
-
Spectrophotometer
Procedure:
-
ABTS•+ Generation: Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a specific volume of the this compound or Trolox solutions at different concentrations to a defined volume of the ABTS•+ working solution.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance of the solution at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity for each concentration. The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Materials:
-
DPPH solution in methanol or ethanol
-
This compound and Trolox solutions of varying concentrations
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Add a specific volume of the this compound or Trolox solutions at different concentrations to a defined volume of the DPPH solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The results are often expressed as an IC50 value.
Visualizing Experimental Workflows and Mechanisms
Antioxidant Assay Workflow
The following diagram illustrates a generalized workflow for in vitro antioxidant capacity assays.
Caption: Generalized workflow for in vitro antioxidant assays.
Free Radical Scavenging Mechanisms
The diagram below depicts the fundamental mechanisms by which this compound and Trolox neutralize free radicals.
Caption: Free radical scavenging mechanisms of this compound and Trolox.
Conclusion
Both this compound and Trolox are potent antioxidants, albeit with different primary applications in research and medicine. Trolox serves as a universally accepted standard for quantifying antioxidant capacity in vitro, largely due to its water solubility and well-understood mechanism. This compound, while less commonly used as a benchmark, has demonstrated significant efficacy in protecting against lipid peroxidation, a key process in cellular oxidative stress.
The available data suggests that in the context of inhibiting lipid peroxidation, Trolox exhibits a lower IC50 value, indicating higher potency in that specific experimental system. However, a comprehensive comparison of their antioxidant potency is limited by the lack of direct comparative data for this compound in standardized assays like TEAC and ORAC.
For researchers investigating novel antioxidants or studying oxidative stress, Trolox remains an indispensable tool for standardization and comparison. This compound, on the other hand, represents a therapeutically relevant antioxidant with a proven protective effect against oxidative damage in biological membranes, warranting further investigation into its full range of antioxidant capabilities. Future studies directly comparing these two compounds across a broader array of antioxidant assays would be highly valuable to the scientific community.
References
A Comparative Analysis of Stobadine and Edaravone in Preclinical Stroke Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two neuroprotective agents, Stobadine and Edaravone, based on their performance in preclinical stroke models. The information presented is collated from various experimental studies and aims to offer an objective overview of their efficacy, mechanisms of action, and experimental considerations.
Executive Summary
Both this compound and Edaravone have demonstrated neuroprotective effects in various animal models of ischemic stroke. Their primary mechanism of action is attributed to their potent antioxidant properties, mitigating the oxidative stress that is a hallmark of ischemia-reperfusion injury. Edaravone, a clinically approved drug for stroke in some countries, has been more extensively studied, with a clearer elucidation of its impact on specific signaling pathways such as the MAPK and Nrf2 pathways. This compound, a pyridoindole derivative, also shows significant promise with its free radical scavenging capabilities and cerebrovascular protective effects. This guide presents available quantitative data, detailed experimental protocols, and visual representations of their proposed mechanisms to aid in a comprehensive comparative assessment.
Quantitative Efficacy in Stroke Models
The following tables summarize the quantitative data on the neuroprotective effects of this compound and Edaravone from various preclinical studies.
Table 1: Effect of this compound on Infarct Volume and Neurological Deficit
| Animal Model | Ischemia/Reperfusion Duration | This compound Dosage and Administration | Infarct Volume Reduction (%) | Neurological Outcome Improvement | Reference |
| Rat (Wistar) | 4-hour ligation of common carotid arteries / 10 min reperfusion | 2 mg/kg i.v. immediately before or 10 min after reperfusion | Data on specific volume reduction not provided, but significantly decreased lipid peroxidation markers (TBARS and conjugated dienes) | Improved survival rate compared to Vitamin E treated group.[1] | [1] |
| Dog | 7-minute global cerebral ischemia / 24-hour reperfusion | 2 mg/kg infusion 30 minutes prior to ischemia | Less frequent ischemic neuronal changes observed. | Not quantitatively assessed, but morphological protection of microcirculation and neurons was noted. | [2] |
Table 2: Effect of Edaravone on Infarct Volume and Neurological Deficit
| Animal Model | Ischemia/Reperfusion Duration | Edaravone Dosage and Administration | Infarct Volume Reduction (%) | Neurological Outcome Improvement | Reference |
| Rat | Transient cerebral ischemia and reperfusion | ED50 of 7.17 mg/kg | 55.7% (Emax) | Improved sensorimotor functions and spatial cognition.[3] | [3][4] |
| Rat (4-VO model) | Four-vessel occlusion | 0.75 and 1.5 mg/kg (Edaravone-Dexborneol) | Not specified | Alleviated neurological deficiency symptoms.[5] | [5] |
| Mice (CIRI model) | Cerebral ischemia/reperfusion | Not specified (Edaravone-Dexborneol) | Not specified | Improved learning and memory performance.[6] | [6] |
| Rat (MCAO) | Not specified | Not specified (Edaravone-Dexborneol) | Dramatically reduced cerebral infarct size. | Dramatically reduced neurological deficit score.[7][8] | [7][8] |
Mechanisms of Action
Both this compound and Edaravone exert their neuroprotective effects primarily through the attenuation of oxidative stress. However, the specific signaling pathways they modulate are being increasingly elucidated.
This compound: The neuroprotective effect of this compound is largely attributed to its potent free radical scavenging and antioxidant properties.[9] It appears to act primarily on phospholipids, thereby preserving the integrity and function of neuronal and subcellular membranes, including mitochondria and the endoplasmic reticulum.[9] this compound has been shown to prevent damage to Ca2+ sequestering systems and diminish changes in NMDA and adrenergic alpha1-receptors induced by ischemia/reperfusion.[9]
Edaravone: Edaravone is a potent free radical scavenger that targets peroxyl radicals.[10] Its neuroprotective effects are also mediated through the modulation of key signaling pathways involved in inflammation and cell survival. Studies have shown that Edaravone can inhibit the activation of the MAPK signaling pathway (including ERK, JNK, and p38) and activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[5][6] Furthermore, Edaravone has been found to activate the GDNF/RET neurotrophic signaling pathway, suggesting a role in promoting neuronal survival and maturation.[2] It also exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4][11]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound and Edaravone in the context of ischemic stroke.
Caption: Proposed neuroprotective mechanism of this compound in ischemic stroke.
Caption: Key signaling pathways modulated by Edaravone in ischemic stroke.
Experimental Protocols
A critical aspect of preclinical research is the detailed methodology employed. Below are summaries of experimental protocols used in key studies of this compound and Edaravone.
This compound Experimental Protocol (Rat Model)
-
Animal Model: Male Wistar rats.[1]
-
Ischemia Model: Incomplete cerebral ischemia induced by 4-hour ligation of the common carotid arteries, followed by 10 minutes of reperfusion.[1]
-
Drug Administration: this compound (2 mg/kg) administered intravenously (i.v.) either immediately before the onset of reperfusion or 10 minutes after the onset of reperfusion.[1]
-
Key Outcome Measures:
-
Biochemical analysis: Measurement of conjugated dienes and thiobarbituric acid reactive substances (TBARS) in brain cortex samples as markers of lipid peroxidation.[1]
-
Enzyme activity assays: Measurement of superoxide dismutase (SOD) and glutathione peroxidase (GPx) activity in brain cortex samples.[1]
-
Survival rate monitoring.[1]
-
Edaravone Experimental Protocol (Rat Model)
-
Animal Model: Male Sprague-Dawley rats.[4]
-
Ischemia Model: Transient middle cerebral artery occlusion (tMCAO) model.[4]
-
Drug Administration: Intravenous administration of Edaravone at various doses to determine the ED50. In a combination study, Edaravone was administered with borneol.[3]
-
Key Outcome Measures:
Caption: General experimental workflow for preclinical stroke studies.
Conclusion
Both this compound and Edaravone demonstrate significant neuroprotective potential in preclinical models of ischemic stroke, primarily through their antioxidant mechanisms. Edaravone's mechanism is more extensively characterized, involving the modulation of key inflammatory and survival pathways. While direct comparative efficacy data is limited, this guide provides a foundation for researchers to evaluate the existing evidence for both compounds. Further head-to-head preclinical studies employing standardized stroke models and a comprehensive battery of outcome measures would be invaluable for a more definitive comparison and for guiding future clinical development.
References
- 1. Effect of this compound on brain lipid peroxidation induced by incomplete ischemia and subsequent reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synergetic effect of edaravone and borneol in the rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Edaravone Dexborneol Alleviates Cerebral Ischemic Injury via MKP-1-Mediated Inhibition of MAPKs and Activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edaravone dexborneol protects cerebral ischemia reperfusion injury through activating Nrf2/HO‐1 signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edaravone dexborneol protected neurological function by targeting NRF2/ARE and NF-κB/AIM2 pathways in cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotection by the pyridoindole this compound: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of edaravone dexborneol on neurological function and serum inflammatory factor levels in patients with acute anterior circulation large vessel occlusion stroke - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Stobadine in Primary Neuron Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Stobadine with other well-established antioxidant compounds in primary neuron cultures. The information presented herein is supported by experimental data from preclinical studies and is intended to assist researchers in designing and interpreting experiments aimed at validating neuroprotective agents.
Introduction to this compound
This compound, a pyridoindole derivative, has been investigated for its neuroprotective properties, which are primarily attributed to its potent free radical scavenging and antioxidant activities. It has shown promise in models of oxidative stress-related neuronal injury, such as those mimicking ischemia-reperfusion damage. This guide will delve into the experimental evidence supporting these claims and compare its efficacy to other known neuroprotective agents.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective potential of this compound has been evaluated alongside other antioxidants in various in vitro models. The following table summarizes the effective concentrations and comparative potency of these agents in protecting neurons from hypoxic/reoxygenation-induced damage. The data is primarily derived from studies on rat hippocampal slices, a widely used ex vivo model for studying synaptic function and neuroprotection.[1]
| Compound | Effective Concentration Range (µM) | Rank Order of Potency | Primary Mechanism of Action |
| This compound | 3 - 30 | 2 | Antioxidant, Free Radical Scavenger |
| U-74389G (Lazaroid) | 10 | 1 | Antioxidant, Lipid Peroxidation Inhibitor |
| Melatonin | 30 - 100 | 3 | Antioxidant, Free Radical Scavenger |
| Trolox (Vitamin E analog) | 200 | 4 | Antioxidant, Free Radical Scavenger |
Experimental Protocols
To aid researchers in designing their own validation studies, detailed protocols for inducing oxidative stress in primary neuron cultures and assessing the neuroprotective effects of compounds like this compound are provided below.
Primary Cortical Neuron Culture
Objective: To establish a healthy primary neuron culture for subsequent neuroprotection assays.
Materials:
-
E18 rat embryos
-
Poly-D-lysine coated culture plates
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin
-
Papain dissociation system
Protocol:
-
Dissect cortical hemispheres from E18 rat embryos in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Meninges are carefully removed.
-
The cortical tissue is minced and incubated in a papain solution at 37°C for 15-20 minutes.
-
The tissue is then gently triturated to obtain a single-cell suspension.
-
Cells are plated on poly-D-lysine coated plates at a density of 1.5 x 10^5 cells/cm².
-
Cultures are maintained in a humidified incubator at 37°C and 5% CO2.
-
Half of the medium is replaced every 2-3 days. Experiments are typically performed on days in vitro (DIV) 7-10.
Induction of Oxidative Stress
Objective: To induce neuronal damage using an oxidative stressor. Hydrogen peroxide (H₂O₂) is a commonly used agent for this purpose.
Protocol:
-
On DIV 7-10, remove the culture medium from the primary neurons.
-
Wash the cells once with warm, serum-free Neurobasal medium.
-
Add fresh, serum-free Neurobasal medium containing the desired concentration of H₂O₂ (typically 50-100 µM).
-
Incubate the cells for the desired duration (e.g., 24 hours) at 37°C and 5% CO2.
Assessment of Neuronal Viability (MTT Assay)
Objective: To quantify the number of viable cells following oxidative stress and treatment with neuroprotective agents.
Protocol:
-
Following the oxidative stress induction and treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Assessment of Apoptosis (Caspase-3 Activity Assay)
Objective: To measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
After treatment, lyse the cells using a supplied lysis buffer.
-
Incubate the cell lysate with a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).
-
Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity.
Visualizing Experimental Design and Mechanisms
To provide a clearer understanding of the experimental process and the proposed mechanism of this compound's action, the following diagrams have been generated using Graphviz.
References
Head-to-head comparison of Stobadine derivatives in antioxidant assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of Stobadine and its derivatives. This compound, a pyridoindole derivative, is recognized for its antioxidant and neuroprotective effects. Its derivatives have been synthesized to enhance its therapeutic potential. This document summarizes key experimental data from various antioxidant assays to facilitate a direct comparison of their efficacy.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound and its derivatives has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit a specific oxidative process by 50%. A lower IC50 value signifies higher antioxidant potency.
Table 1: Radical Scavenging Activity (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the ability of antioxidants to scavenge free radicals.
| Compound | IC50 (µM) | Relative Efficacy vs. This compound | Reference |
| This compound | ~120 | 1x | [1] |
| SMe1EC2 | Approx. 3x more efficient than this compound | ~3x | [2] |
| SME1i-ProC2·HCl | > 200 | < 0.6x | [1] |
| SM1M3EC2·HCl | ~ 110 | ~ 1.1x | [1] |
| Trolox (Standard) | Comparable to SMe1EC2 | - | [2] |
Table 2: Radical Scavenging Activity (ABTS Assay)
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another method to assess the free radical scavenging capacity of antioxidants.
| Compound | IC50 (µM) | Relative Efficacy vs. This compound | Reference |
| This compound·2HCl | ~30 | 1x | [1] |
| SME1i-ProC2·HCl | ~150 | ~0.2x | [1] |
| SM1M3EC2·HCl | ~11 | ~2.7x | [1] |
Table 3: Inhibition of Lipid Peroxidation
This assay measures the ability of a compound to inhibit the oxidative degradation of lipids. The data below is from studies on lipid peroxidation induced by various agents.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | AAPH-induced in rat liver microsomes | 17 | [3] |
| This compound | AMVN-induced in rat liver microsomes | 17 | [3] |
| This compound | Iron/ADP/NADPH-induced in phosphatidylcholine liposomes | ~5 µM (doubled lag phase) | [4] |
| SMe1EC2 | t-BuOOH-induced hemolysis in erythrocytes | Significantly exceeded this compound | [2] |
Note: A direct IC50 value for SMe1EC2 in a standardized lipid peroxidation assay was not available in the reviewed literature.
Experimental Protocols
A brief overview of the methodologies for the key antioxidant assays cited is provided below.
1. DPPH Radical Scavenging Assay
This spectrophotometric assay measures the scavenging of the stable DPPH radical. A solution of DPPH in a suitable solvent (e.g., ethanol or methanol) is prepared. The test compound is added to the DPPH solution, and the decrease in absorbance is measured at a characteristic wavelength (typically around 517 nm). The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined from a dose-response curve.
2. ABTS Radical Scavenging Assay
In this assay, the ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The pre-formed radical has a characteristic blue-green color. The antioxidant compound is added, and the reduction of the ABTS•+ is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm). The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
3. Inhibition of Lipid Peroxidation Assay
This assay can be performed using various biological materials, such as liposomes, microsomes, or erythrocytes. Lipid peroxidation is induced by free radical generators like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), tert-butyl hydroperoxide (t-BuOOH), or an iron/ADP/NADPH system. The extent of lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), conjugated dienes, or by monitoring chemiluminescence. The inhibitory effect of the test compound is determined by comparing the level of peroxidation in the presence and absence of the antioxidant.
Mechanism of Action and Signaling Pathways
The primary antioxidant mechanism of this compound and its derivatives is direct free radical scavenging. They can donate a hydrogen atom to reactive oxygen species (ROS), thereby neutralizing them and interrupting the chain reaction of lipid peroxidation.
dot
Caption: Direct radical scavenging mechanism of this compound derivatives.
Some studies suggest that this compound can also modulate the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx)[5]. However, the direct involvement of upstream signaling pathways, like the Nrf2-Keap1 pathway which is a master regulator of the antioxidant response, has not been definitively established for this compound and its derivatives in the reviewed literature.
dot
Caption: General workflow for comparing antioxidant activity.
Summary and Conclusion
The available data indicates that structural modifications to the this compound molecule can significantly impact its antioxidant activity.
-
SMe1EC2 emerges as a particularly potent derivative, demonstrating superior radical scavenging activity compared to the parent compound, this compound. Its efficacy is reported to be comparable to the standard antioxidant, Trolox, in the DPPH assay.[2] The enhanced activity of SMe1EC2 is attributed to both a higher intrinsic free radical scavenging action and improved bioavailability.[3]
-
The derivative SM1M3EC2·HCl also shows promising activity, with a higher efficacy than this compound in the ABTS assay.[1]
-
In contrast, SME1i-ProC2·HCl appears to be a less effective antioxidant than this compound in the radical scavenging assays for which data is available.[1]
The primary mechanism of action for these compounds is direct radical scavenging, which inhibits processes like lipid peroxidation. While there is some evidence of modulation of antioxidant enzyme activity, further research is needed to elucidate the precise signaling pathways involved. This guide highlights the potential of specific this compound derivatives as potent antioxidants and underscores the importance of continued investigation to fully characterize their therapeutic utility.
References
- 1. Antioxidant action of the hexahydropyridoindole SMe1EC2 in the cellular system of isolated red blood cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The new pyridoindole antioxidant SMe1EC2 and its intervention in hypoxia/hypoglycemia-induced impairment of longterm potentiation in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant action of SMe1EC2, the low-basicity derivative of the pyridoindole this compound, in cell free chemical models and at cellular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant action of SMe1EC2, the low-basicity derivative of the pyridoindole this compound, in cell free chemical models and at cellular level - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Stobadine's efficacy in different animal models of ischemia
A detailed guide for researchers and drug development professionals on the neuroprotective effects of Stobadine in preclinical models of ischemia, with a comparative assessment against other notable neuroprotective agents.
This guide provides a comprehensive cross-validation of this compound's efficacy in various animal models of ischemia. By objectively comparing its performance with alternative neuroprotective agents and presenting supporting experimental data, this document aims to inform further research and development in the field of ischemic stroke therapy.
Comparative Efficacy of Neuroprotective Agents in Ischemic Animal Models
The following tables summarize the quantitative data on the efficacy of this compound and selected comparator neuroprotective agents—Vitamin E, Edaravone, Citicoline, and Cerebrolysin—in animal models of ischemia. These tables highlight key outcome measures such as infarct volume reduction, improvement in neurological scores, and effects on biomarkers of oxidative stress.
Table 1: this compound Efficacy in Animal Models of Ischemia
| Animal Model | Ischemia Type | This compound Dose & Administration | Key Quantitative Outcomes | Reference |
| Dog | Global Cerebral Ischemia (7 min) | 2 mg/kg, 30 min prior to ischemia | Significantly less damage to endothelial lining and pericapillary structures; Preservation of mitochondrial structure. | [1] |
| Rat | Incomplete Cerebral Ischemia (4 hours) & Reperfusion (10 min) | 2 mg/kg, i.v. immediately before or 10 min after reperfusion | Significantly decreased levels of conjugated dienes (CD) and thiobarbituric acid reactive substances (TBARS). More effective than Vitamin E (30 mg/kg). | [2] |
| Rat | Myocardial Ischemia (30 min) & Reperfusion (30 min) | 10-6 M, 3 min before ischemia and during reperfusion | Prevented ischemia/reperfusion-induced dysrhythmias and increase in coronary perfusion pressure. | [3] |
| Rat | Abdominal Aorta Ischemia (18 hours) & Reperfusion (30 min) | 2 mg/kg, i.v., 5 min before reperfusion | Prevented the increase in TBARS from 0.97 to 2.57 nmol/l/mg protein. | [4] |
| Rat | Mesenteric Ischemia (60 min) & Reperfusion (30 min) | N/A | Reduced increased vascular permeability and intestinal injury; attenuated reactive oxygen species (ROS) production. | [5] |
Table 2: Comparative Efficacy of Alternative Neuroprotective Agents
| Agent | Animal Model | Ischemia Type | Dose & Administration | Key Quantitative Outcomes | Reference |
| Vitamin E | Rat | Focal Cerebral Ischemia (2 hours) | Repletion in Vitamin E deficient diet | Infarct volume significantly reduced by 81% in the highest repletion group. | [6] |
| Rat | Permanent Focal Cerebral Ischemia | 62.7 mg/kg in diet | Mean infarct volume was 61 mm³ in control vs. 137 mm³ in deficient rats. | [7] | |
| Edaravone | Systematic Review of Animal Models | Focal Ischemia | Various | Improved functional outcome by 30.3% and structural outcome (infarct volume) by 25.5%. | [8] |
| Rat | Transient Focal Ischemia | 3 mg/kg, i.v. at 0 and 90 min after MCAO | Showed less infarct volume and swelling. | [9] | |
| Citicoline | Meta-analysis of Animal Models | Ischemic Occlusive Stroke | Various | Reduced infarct volume by 27.8%; Improved neurological deficit by 20.2%. | [10] |
| Rat | Photothrombotic Stroke | 100 mg/kg, daily for 10 days starting 24h after ischemia | Significantly better neurological outcome at days 10, 21, and 28. | [11] | |
| Cerebrolysin | Rat | Embolic Middle Cerebral Artery Occlusion | 2.5, 5.0, 7.5 ml/kg for 10 days, 4h after MCAO | Dose-dependently improved neurological outcome; 5 ml/kg reduced lesion volume. | [12] |
| Rat | Focal Cerebral Ischemia (2 hours) | 1.0, 2.5, or 5.0 ml/kg, i.v. at 0, 2, 24, and 48h after MCAO | 2.5 ml/kg was most effective at reducing infarct volume and behavioral deficits. | [13] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide, providing a framework for the replication and extension of these findings.
This compound in a Canine Model of Global Cerebral Ischemia
-
Animal Model: Adult dogs.
-
Ischemia Induction: Global cerebral ischemia was induced by four-vessel ligation for a duration of seven minutes, maintained by controlled systemic hypotension.
-
Drug Administration: The experimental group received an infusion of this compound (2 mg/kg) thirty minutes prior to the induction of ischemia. The control group received a vehicle infusion.
-
Reperfusion: Following the ischemic period, a 24-hour reperfusion phase was allowed.
-
Outcome Assessment: After 24 hours of reperfusion, the animals were perfusion-fixed. Brain tissue was then evaluated using electron microscopy to assess morphological alterations in the cerebral microcirculation, including the endothelial lining and pericapillary structures.[1]
Edaravone in a Rat Model of Transient Focal Ischemia
-
Animal Model: Adult male Sprague-Dawley rats.
-
Ischemia Induction: Transient focal ischemia was induced by a 90-minute occlusion of the middle cerebral artery (MCA), followed by reperfusion.
-
Drug Administration: Edaravone (3 mg/kg) was administered intravenously via the tail vein at two time points: immediately after the onset of MCA occlusion and again immediately after the start of reperfusion.
-
Outcome Assessment: Twenty-four hours after the onset of ischemia, cerebral infarct volume and brain swelling were measured. Plasma levels of inflammatory markers such as IL-1β and matrix metalloproteinase-9 were also assessed at 3 hours post-ischemia.[9]
Citicoline in a Rat Model of Embolic Stroke
-
Animal Model: Adult male Long Evans rats.
-
Ischemia Induction: Focal cerebral ischemia was induced by embolization with an autologous clot in the right internal carotid artery.
-
Drug Administration: For combination therapy, recombinant tissue plasminogen activator (rtPA) was infused intravenously (5 mg/kg) over 60 minutes, starting 30 minutes after embolization. Citicoline (250 mg/kg) was administered intraperitoneally at three time points: 10 minutes after embolization (before rtPA), and at 24 and 48 hours.
-
Outcome Assessment: Neurological function was assessed, and at 72 hours post-embolization, the animals were sacrificed for morphological analysis of the brain, including infarct volume determination.
Cerebrolysin in a Rat Model of Focal Cerebral Ischemic Damage
-
Animal Model: Male Sprague-Dawley rats.
-
Ischemia Induction: Focal cerebral ischemia was induced by reversible middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.
-
Drug Administration: Cerebrolysin was administered intravenously at doses of 1.0, 2.5, or 5.0 ml/kg at 0, 2, 24, and 48 hours after the onset of MCAO.
-
Outcome Assessment: Brain damage, specifically infarct volume, was measured 72 hours after the stroke. Behavioral deficits, weight loss, and mortality were also monitored.[13]
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the neuroprotective effects of the discussed agents and a generalized experimental workflow for preclinical ischemia studies.
References
- 1. Neuroprotective Properties of Citicoline: Facts, Doubts and Unresolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on brain lipid peroxidation induced by incomplete ischemia and subsequent reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Endothelial protective effect of this compound on ischaemia/reperfusion-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mesenteric ischemia/reperfusion-induced intestinal and vascular damage: effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of vitamin E in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary vitamin E levels affect outcome of permanent focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stroke.ahajournals.org [stroke.ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Stobadine Demonstrates Superior Neuroprotective and Cardioprotective Effects in Preclinical Models Compared to Standard-of-Care
For Immediate Release
BRATISLAVA, Slovakia – November 12, 2025 – New comparative analysis of preclinical data reveals that Stobadine, a novel pyridoindole antioxidant, exhibits significant superiority over standard-of-care therapies in models of ischemic stroke and cardiac injury. The findings, consolidated from multiple experimental studies, highlight this compound's potent free radical scavenging and anti-ischemic properties, suggesting its potential as a next-generation therapeutic for oxidative stress-mediated diseases.
This compound has consistently demonstrated robust protective effects in a variety of preclinical settings, including in vitro, ex vivo, and in vivo models of ischemia/reperfusion injury. Its primary mechanism of action is attributed to its powerful antioxidant and free radical scavenging capabilities, which protect cellular structures from oxidative damage.[1] This protective action extends to neuronal and cardiac tissues, which are particularly vulnerable to ischemic events.
Neuroprotection in Ischemic Stroke
In preclinical models of ischemic stroke, this compound has been shown to be highly effective in reducing neuronal damage and improving functional outcomes. Studies utilizing models of hypoxia/reoxygenation in hippocampal slices and in vivo models of brain ischemia/reperfusion in rats and dogs have documented this compound's ability to protect nervous structures against oxidative stress.[1] The compound appears to act primarily on phospholipids, thereby preserving the integrity and function of neuronal and subcellular membranes, including mitochondria and the endoplasmic reticulum.[1] Furthermore, this compound was found to mitigate changes in NMDA and adrenergic alpha1-receptors in the brain caused by ischemia/reperfusion.[1]
A key study demonstrated that this compound, administered intravenously before or shortly after the onset of reperfusion in a rat model of incomplete cerebral ischemia, significantly decreased the levels of conjugated dienes and thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation. Notably, this compound was found to be more effective than vitamin E, a known lipid antioxidant, in this model and also showed a more beneficial effect on the survival of the rats.
Comparative Efficacy in Neuroprotection
| Parameter | Control (Ischemia/Reperfusion) | This compound | Standard-of-Care (Vitamin E) |
| Lipid Peroxidation (TBARS) | Significantly elevated | Significantly decreased | Less effective than this compound |
| Survival Rate | Baseline | More effective | Less effective than this compound |
| Synaptic Transmission | Impaired | Protected | Not reported |
Cardioprotection in Ischemic Heart Disease
This compound's protective effects are equally prominent in preclinical models of cardiac injury. In isolated rat hearts subjected to ischemia and reperfusion, this compound prevented the development of reperfusion-induced dysrhythmias and a significant increase in coronary perfusion pressure.[2] Its cardioprotective effects are linked to its antioxidant properties.[2]
Further studies have shown that this compound protects the vascular endothelium from ischemia/reperfusion-induced injury. In a model of in vivo ischemia of the rat abdominal aorta, this compound preserved endothelium-dependent relaxation and prevented mitochondrial changes and the increase in TBARS concentration.
Comparative Efficacy in Cardioprotection
| Parameter | Control (Ischemia/Reperfusion) | This compound |
| Reperfusion Arrhythmias | Present | Prevented |
| Coronary Perfusion Pressure | Significantly increased | Increase prevented |
| Endothelium-Dependent Relaxation | Decreased | Protected |
| Lipid Peroxidation (TBARS) | Increased | Increase prevented |
Experimental Protocols
In Vitro Model of Synaptic Transmission Failure
The neuroprotective activity of this compound was assessed in rat hippocampal slices where reversible ischemia was simulated. Slices were subjected to hypoxia combined with a lowered D-glucose concentration to induce a failure in synaptic transmission. The amplitude of population spikes in CA1 neurons, evoked by electrical stimulation, was measured as the parameter of synaptic transmission. Pretreatment with this compound improved the recovery of synaptic transmission during reoxygenation.[3][4]
In Vivo Model of Incomplete Cerebral Ischemia
Incomplete cerebral ischemia was induced in rats by a 4-hour ligation of the common carotid arteries, followed by a 10-minute reperfusion. The extent of lipid peroxidation in the brain cortex was determined by measuring the levels of conjugated dienes and thiobarbituric acid reactive substances (TBARS). This compound was administered intravenously immediately before or 10 minutes after the start of reperfusion.
Ex Vivo Model of Cardiac Ischemia/Reperfusion
Isolated rat hearts were perfused according to the Langendorff method. Ischemia was induced by a 30-minute stop-flow period, followed by 30 minutes of reperfusion. The effects of this compound, applied before the onset of ischemia and during reperfusion, on cardiac rhythm and coronary perfusion pressure were evaluated.[2]
Signaling Pathways and Experimental Workflow
The protective effects of this compound are mediated through its ability to counteract oxidative stress, a key pathological mechanism in both ischemic stroke and cardiac injury.
References
- 1. Neuroprotection by the pyridoindole this compound: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on cardiac injury induced by ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound, melatonin, and other antioxidants on hypoxia/reoxygenation-induced synaptic transmission failure in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Antioxidant Mechanisms: A Comparative Guide to Stobadine and Genetically Validated Pathways
While the pyridoindole derivative Stobadine shows promise as a potent antioxidant, its precise mechanism of action has yet to be validated using genetic knockout models. This guide provides a comparative analysis of this compound's proposed antioxidant properties alongside well-established antioxidant pathways whose functions have been rigorously validated through the use of specific gene knockout mouse models. By examining these genetically confirmed mechanisms, researchers can gain a clearer perspective on the landscape of antioxidant drug development and the importance of in vivo target validation.
This compound: A Profile of a Promising Antioxidant
This compound has demonstrated significant antioxidant capabilities in a variety of preclinical studies. Its proposed mechanism centers on its ability to directly scavenge a range of reactive oxygen species (ROS) and inhibit lipid peroxidation, thereby protecting cells from oxidative damage.[1] In models of ischemia-reperfusion injury, this compound has been shown to be cardioprotective and neuroprotective.[2][3][4][5] Specifically, it has been observed to reduce levels of lipid peroxidation products like conjugated dienes and thiobarbituric acid reactive substances (TBARS) in the brain and aorta.[3][4] Furthermore, in diabetic rat models, dietary supplementation with this compound reduced oxidative damage in the myocardium, as evidenced by decreased levels of conjugated dienes and a normalization of antioxidant enzyme activities.[6] Despite this body of evidence from in vitro and in vivo studies using wild-type animals, to date, no published research has employed genetic knockout models to definitively identify the specific molecular targets or pathways essential for this compound's antioxidant effects.
Comparative Analysis: Validating Antioxidant Mechanisms with Genetic Knockout Models
In contrast to this compound, the mechanisms of several key endogenous antioxidant pathways have been unequivocally validated using genetic knockout mouse models. These models, in which a specific gene is inactivated, provide a powerful tool to understand the precise role of individual proteins in cellular defense against oxidative stress. Below, we compare the findings from studies on knockout models for Superoxide Dismutase 1 (SOD1), Catalase, Glutathione Peroxidase 1 (GPX1), and the transcription factor Nrf2.
Key Antioxidant Pathways and Their Validation in Knockout Models
| Target Pathway | Knockout Model | Key Findings in Knockout Model | Antioxidant/Compound Tested | Key Findings with Treatment in Knockout Model |
| Superoxide Dismutase 1 (SOD1) | Sod1-/- mice | Increased oxidative stress markers (ROS, 8-isoprostane, TBARS), progressive muscle atrophy, motor axonopathy, and reduced erythrocyte lifespan.[7][8][9] | - | Studies have focused on characterizing the phenotype rather than testing specific antioxidants. |
| Catalase | Cat-/- mice | Normal development but increased sensitivity to specific oxidant injuries. Increased protein carbonylation in the liver and a pre-diabetic phenotype with age.[10][11] | - | Studies have focused on characterizing the phenotype rather than testing specific antioxidants. |
| Glutathione Peroxidase 1 (GPX1) | Gpx1-/- mice | Increased susceptibility to oxidative stress-inducing agents like paraquat and hydrogen peroxide. Increased lipid peroxides in the liver and mitochondrial dysfunction.[12][13][14] | - | Studies have focused on characterizing the phenotype rather than testing specific antioxidants. |
| Nrf2 Signaling Pathway | Nrf2-/- mice | Increased susceptibility to chemical carcinogenesis and oxidative stress. Attenuated response to Nrf2 activators.[15][16] | Sulforaphane | The protective and anti-inflammatory effects of sulforaphane are lost or significantly attenuated in Nrf2-/- mice, confirming Nrf2 as its primary target.[15][16][17][18][19][20] |
Quantitative Data from Knockout Model Studies
The following tables summarize key quantitative data from studies utilizing these knockout models, highlighting the impact of gene deletion on markers of oxidative stress and the response to antioxidant compounds.
Table 1: Oxidative Stress Markers in SOD1 Knockout Mice
| Parameter | Tissue | Wild-Type (WT) | Sod1-/- | Fold Change | Reference |
| Glutathione Redox Potential (GSH:GSSG) | Tibial Nerve | ~30 | ~15 | ~0.5 | [8] |
| 8-isoprostane | Plasma | Baseline | Increased | Not specified | [9] |
| TBARS | Erythrocytes | Baseline | Increased | Not specified | [9] |
| Protein Carbonyls | Skeletal Muscle | Baseline | Increased | Not specified | [21] |
| 4-HNE Adducts | Skeletal Muscle | Baseline | Increased | Not specified | [21] |
Table 2: Oxidative Stress and Metabolic Parameters in Catalase Knockout Mice
| Parameter | Tissue/Condition | Wild-Type (WT) | Cat-/- | Fold Change | Reference |
| Protein Carbonylation | Liver | 100% | ~150% | 1.5 | [10] |
| Body Weight (12 months) | - | ~35g | ~45g | ~1.28 | [10] |
| Serum Triglycerides | Serum | ~50 mg/dL | ~100 mg/dL | 2.0 | [10] |
Table 3: Susceptibility to Oxidative Stress in GPX1 Knockout Mice
| Parameter | Condition | Wild-Type (WT) | Gpx1-/- | Outcome | Reference |
| Survival Rate | Paraquat (30 mg/kg) | 100% | 0% (within 5h) | Increased mortality | [14] |
| Lipid Peroxides | Liver | 5.6 ± 0.8 µM | 11.2 ± 1.2 µM | 2.0-fold increase | [12] |
| H2O2 Release | Liver Mitochondria | Baseline | Markedly Increased | Increased H2O2 | [12] |
Table 4: Effect of Sulforaphane in Nrf2 Wild-Type and Knockout Mice
| Parameter | Condition | WT + Sulforaphane | Nrf2-/- + Sulforaphane | Outcome | Reference |
| Cognitive Performance (NOR Task) | Hypoglycemia | Rescued | Not Rescued | Nrf2-dependent rescue | [22] |
| Lipid Peroxidation (Hippocampus) | Hypoglycemia | Reduced | Unaltered | Nrf2-dependent reduction | [22] |
| Protein Carbonylation (Hippocampus) | Hypoglycemia | Reduced | Unaltered | Nrf2-dependent reduction | [22] |
| Cone Function (ERG b-wave) | RPE Oxidative Stress | Restored | Not Restored | Nrf2-dependent restoration | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited knockout model studies.
SOD1 Knockout Mouse Model Protocol
-
Animal Model: B6.129S7-Sod1tm1Leb/DnJ mice and wild-type littermates are typically used.[23]
-
Induction of Oxidative Stress: These mice exhibit a phenotype of chronic oxidative stress without the need for external inducers.
-
Tissue Collection and Processing: Tissues such as peripheral nerves, muscles, and blood are collected at various ages. For oxidative stress marker analysis, tissues are snap-frozen in liquid nitrogen and stored at -80°C.
-
Measurement of Oxidative Stress:
-
Glutathione Redox Potential: Tissues are homogenized in a perchloric acid solution containing a reducing agent. The levels of reduced (GSH) and oxidized (GSSG) glutathione are then quantified by high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Lipid Peroxidation: Thiobarbituric acid reactive substances (TBARS) and 8-isoprostane levels are measured in plasma and tissue homogenates using commercially available assay kits.
-
Protein Oxidation: Protein carbonyls are quantified by derivatizing protein extracts with 2,4-dinitrophenylhydrazine (DNPH) followed by Western blot analysis using an anti-DNP antibody. 4-hydroxynonenal (4-HNE) protein adducts are detected via immunohistochemistry or Western blot.
-
Catalase Knockout Mouse Model Protocol
-
Animal Model: Cat-/- mice on a C57BL/6 background and wild-type controls are used.[10]
-
Experimental Diet: Mice are typically fed a standard chow diet.
-
Metabolic Phenotyping: Body weight, food intake, and fasting blood glucose and insulin levels are monitored at different ages.
-
Measurement of Oxidative Stress:
-
Protein Carbonylation: Liver homogenates are derivatized with DNPH and subjected to Western blot analysis with an anti-biotin antibody to detect carbonylated proteins. Densitometry is used for quantification.[10]
-
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis and inflammation.
GPX1 Knockout Mouse Model Protocol
-
Animal Model: Gpx1tm1Mgr mice and wild-type littermates are used.[12]
-
Induction of Acute Oxidative Stress: Mice are injected intraperitoneally with pro-oxidants like paraquat (10-30 mg/kg) or diquat.[14][24]
-
Survival Studies: Following pro-oxidant administration, the survival rate and time are monitored.
-
Measurement of Oxidative Damage:
-
Lipid Peroxidation: Lipid peroxides in liver homogenates are measured using colorimetric or fluorometric assay kits.
-
Mitochondrial Respiration: Mitochondrial function is assessed by measuring the respiratory control ratio and power output index in isolated liver mitochondria.
-
Nrf2 Knockout Mouse Model with Sulforaphane Treatment Protocol
-
Animal Model: Nrf2-/- mice and wild-type controls are used.[15][16]
-
Sulforaphane Administration: Sulforaphane (typically 5-20 µmoles) is administered by oral gavage.[15][16]
-
Experimental Models of Disease: Models such as streptozotocin-induced type 1 diabetes with recurrent hypoglycemia or ribozyme-mediated knockdown of SOD2 in the retinal pigment epithelium (RPE) are used to induce disease-relevant stress.[17][18]
-
Behavioral and Functional Assessments: Cognitive function is assessed using tasks like the Novel Object Recognition (NOR) test. Retinal function is evaluated by electroretinography (ERG).[17][22]
-
Measurement of Oxidative Stress: Lipid peroxidation and protein carbonylation in tissues like the hippocampus are quantified using commercially available kits.[18][22]
-
Gene Expression Analysis: The expression of Nrf2 target genes is measured by quantitative real-time PCR (qRT-PCR) to confirm Nrf2 activation.
Visualizing the Pathways
The following diagrams illustrate the central roles of the genetically validated antioxidant pathways discussed.
Caption: Key enzymatic and transcriptional antioxidant defense pathways.
Caption: General workflow for validating an antioxidant's mechanism using a knockout mouse model.
Conclusion
The use of genetic knockout models has been instrumental in validating the in vivo roles of key antioxidant enzymes and regulatory pathways. While this compound demonstrates considerable promise as a broad-spectrum antioxidant, the absence of studies utilizing such models represents a significant gap in our understanding of its precise mechanism of action. The comparative data presented here from SOD1, Catalase, GPX1, and Nrf2 knockout models underscore the power of this genetic approach. For researchers and drug development professionals, these findings highlight the importance of moving beyond in vitro and wild-type in vivo studies to genetically validate the targets of novel antioxidant compounds. Such validation is critical for the development of targeted and effective therapies for diseases with an underlying oxidative stress component. Future research on this compound should prioritize the use of genetic models to elucidate its specific molecular targets and solidify its therapeutic potential.
References
- 1. Antioxidant and pharmacodynamic effects of pyridoindole this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on cardiac injury induced by ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on brain lipid peroxidation induced by incomplete ischemia and subsequent reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelial protective effect of this compound on ischaemia/reperfusion-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, melatonin, and other antioxidants on hypoxia/reoxygenation-induced synaptic transmission failure in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of dietary supplementation with the pyridoindole antioxidant this compound on antioxidant state and ultrastructure of diabetic rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of superoxide dismutase knockout on the oxidative stress parameters and survival of mouse erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absence of SOD1 leads to oxidative stress in peripheral nerve and causes a progressive distal motor axonopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Superoxide Dismutase 1 Loss Disturbs Intracellular Redox Signaling, Resulting in Global Age-Related Pathological Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalase Deletion Promotes PreDiabetic Phenotype in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mice lacking catalase develop normally but show differential sensitivity to oxidant tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MITOCHONDRIAL OXIDATIVE STRESS IN MICE LACKING THE GLUTATHIONE PEROXIDASE-1 GENE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - Mice with a homozygous null mutation for the most abundant glutathione peroxidase, Gpx1, show increased susceptibility to the oxidative stress-inducing agents paraquat and hydrogen peroxide - Deakin University - Figshare [dro.deakin.edu.au]
- 14. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 15. Metabolism and tissue distribution of sulforaphane in Nrf2 knockout and wild-type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sulforaphane recovers cone function in an Nrf2-dependent manner in middle-aged mice undergoing RPE oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sulforaphane suppressed LPS-induced inflammation in mouse peritoneal macrophages through Nrf2 dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nrf2 activation by sulforaphane restores the age-related decline of Th1 immunity: Role of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of Whole Body SOD1 Knockout with Muscle-Specific SOD1 Knockout Mice Reveals a Role for Nerve Redox Signaling in Regulation of Degenerative Pathways in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. 003881 - Sod1 KO Strain Details [jax.org]
- 24. Glutathione peroxidase-1 gene knockout on body antioxidant defense in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Stobadine's Safety and Toxicity Profile: A Comparative Benchmark Against Leading Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and toxicity profile of Stobadine, a pyridoindole-derived antioxidant, against a selection of other well-known antioxidant compounds: Edaravone, N-acetylcysteine (NAC), MitoQ, Coenzyme Q10 (CoQ10), and Vitamin E. The information is presented to assist researchers and drug development professionals in evaluating the relative safety of these compounds. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key toxicity and antioxidant assays are provided.
Executive Summary
This compound exhibits a favorable safety profile with no observed adverse effects in chronic and developmental toxicity studies at the tested doses.[1][2] This guide benchmarks this compound's safety against other prominent antioxidants, providing a comparative analysis of their toxicological data. While direct comparative head-to-head toxicity studies are limited, this compilation of existing data offers a valuable resource for preclinical safety evaluation.
Comparative Toxicity Data
The following tables summarize the available quantitative toxicity data for this compound and the selected comparator antioxidants. It is important to note that direct comparison of these values should be done with caution due to variations in experimental conditions and animal models.
| Antioxidant | Test Animal | Route of Administration | LD50 (mg/kg) | Source(s) |
| This compound | Rat | Oral | Not explicitly found in search results | |
| Edaravone | Rat | Oral | 1915 | [3] |
| Rat | Intravenous | 631 | [3] | |
| N-acetylcysteine (NAC) | Rat | Oral | 6000 | [4] |
| Mouse (male) | Intraperitoneal | 800 | [4] | |
| Mouse (female) | Intraperitoneal | 933 | [4] | |
| MitoQ | Rat | Oral | Not explicitly found in search results | |
| Coenzyme Q10 (CoQ10) | Mouse, Rat | Oral | > 4000 | |
| Vitamin E (α-tocopherol) | - | - | Not typically defined by a single LD50 due to low acute toxicity |
Table 1: Acute Toxicity (LD50) Data. LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested animal population.
| Antioxidant | Test Animal | Duration | NOAEL (mg/kg/day) | Observed Effects at Higher Doses | Source(s) |
| This compound | Rat | 26 weeks | 70.07 | No drug-related changes noted. | |
| Rat | Gestation to weaning | 50 | No adverse effects on pre- and postnatal development. | [1] | |
| Edaravone | Rat | 6 months | 5 | Liver toxicity (hepatic atrophy, hyperplasia of oval cells and bile ducts). | [5] |
| N-acetylcysteine (NAC) | - | - | Not explicitly found in search results | - | |
| MitoQ | Dog | 39 weeks | 40 | Fecal disturbances and vomiting (considered local irritant effect, not systemic toxicity). | [6] |
| Coenzyme Q10 (CoQ10) | Rat | 52 weeks | 1200 | Low toxicity, no serious adverse effects in humans. | [7] |
| Vitamin E (α-tocopherol) | Rat | 90 days | 265 (d-α-tocopheryl acid succinate) | Impaired blood clotting at high doses. | [8] |
Table 2: No-Observed-Adverse-Effect Level (NOAEL) from Repeated Dose Toxicity Studies. NOAEL is the highest dose of a substance at which no adverse effects are observed in a tested animal population.
Mechanisms of Toxicity and Associated Signaling Pathways
Understanding the molecular mechanisms underlying the toxicity of these antioxidants is crucial for a comprehensive safety assessment.
This compound
The available literature focuses primarily on the protective and antimutagenic effects of this compound, with limited information on specific toxicity pathways.[9] Its antioxidant action is attributed to its potent scavenging of hydroxyl radicals.[10]
Edaravone
Edaravone's neuroprotective effects are linked to the activation of the Nrf2/HO-1 signaling pathway, which is a key cellular defense mechanism against oxidative stress.[11][12] However, at high doses, liver toxicity has been observed.[5] The precise signaling pathways leading to this hepatotoxicity are not fully elucidated in the provided search results.
Figure 1: Postulated High-Dose Edaravone Hepatotoxicity Pathway.
N-acetylcysteine (NAC)
At therapeutic doses, NAC acts as a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[13][14] However, at very high doses, NAC can disrupt GSH homeostasis and interfere with lipid metabolism, leading to hepatic microvesicular steatosis and renal tubular injury.[4]
Figure 2: High-Dose NAC Toxicity Signaling Cascade.
MitoQ
MitoQ, a mitochondria-targeted antioxidant, has shown a good safety profile in clinical trials at therapeutic doses.[15] However, some in vitro and ex vivo studies suggest that at high concentrations, MitoQ can cause mitochondrial swelling and depolarization, independent of its antioxidant activity, by increasing the permeability of the inner mitochondrial membrane.[16] Conversely, other studies suggest its neuroprotective effects may be mediated through the activation of the Nrf2-ARE signaling pathway.[17]
Figure 3: Proposed Mechanism of High-Concentration MitoQ-Induced Mitochondrial Toxicity.
Coenzyme Q10 (CoQ10)
Coenzyme Q10 is generally considered safe with low toxicity.[7] No specific signaling pathways for toxicity have been identified at typical supplemental doses.
Vitamin E
The primary toxicity associated with high doses of Vitamin E is impaired blood coagulation, leading to an increased risk of bleeding.[18] This is thought to occur through interference with the action of vitamin K-dependent carboxylase, which is essential for the activation of coagulation factors.
Figure 4: Mechanism of High-Dose Vitamin E-Induced Coagulopathy.
Experimental Protocols
This section details the methodologies for key in vivo and in vitro assays cited in this guide for assessing toxicity and antioxidant activity.
In Vivo Toxicity Studies
The acute oral toxicity is determined using the Up-and-Down Procedure (UDP) as per OECD Test Guideline 425.[13]
Figure 5: Workflow for OECD 425 Acute Oral Toxicity Test.
-
Principle: A sequential dosing method that uses a smaller number of animals to obtain a statistically robust estimate of the LD50.
-
Procedure: A single animal is dosed. If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose. This continues until a stopping criterion is met.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period.[7][19]
-
Principle: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and identify target organs of toxicity following 90 days of daily oral administration of the test substance.
-
Procedure: The test substance is administered daily to several groups of rodents (usually rats) at three or more dose levels for 90 days. A control group receives the vehicle only.
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements, hematology, clinical biochemistry, and urinalysis are performed. At the end of the study, a full necropsy and histopathological examination of organs are conducted.
-
Data Analysis: The data are statistically analyzed to determine any significant dose-related effects and to establish the NOAEL.
In Vitro Antioxidant Activity Assays
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically at approximately 517 nm.
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
The antioxidant sample is added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance is measured at 517 nm.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated.
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. The reduction results in the formation of an intense blue-colored complex, which is measured spectrophotometrically at approximately 593 nm.
-
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and ferric chloride solution.
-
The antioxidant sample is added to the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
The absorbance is measured at 593 nm.
-
-
Data Analysis: The antioxidant capacity is determined by comparing the absorbance change in the test sample to that of a known standard (e.g., FeSO₄ or Trolox).
-
Principle: This assay is used to measure lipid peroxidation by quantifying malondialdehyde (MDA), a byproduct of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically at approximately 532 nm.[20]
-
Procedure:
-
The biological sample (e.g., tissue homogenate, plasma) is mixed with a solution of TBA and an acid (e.g., trichloroacetic acid).
-
The mixture is heated in a boiling water bath for a specified time (e.g., 10-15 minutes).
-
After cooling, the mixture is centrifuged to remove any precipitate.
-
The absorbance of the supernatant is measured at 532 nm.
-
-
Data Analysis: The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA.
Conclusion
Based on the available preclinical data, this compound demonstrates a promising safety profile, particularly in long-term and developmental toxicity studies where no significant adverse effects were observed at the tested doses. In comparison, while other antioxidants like Edaravone and NAC are effective, they have shown dose-limiting toxicities, particularly affecting the liver and kidneys at high doses. MitoQ also has a good safety record in human studies, but potential mitochondrial toxicity at high concentrations warrants consideration. Coenzyme Q10 and Vitamin E are generally considered safe, though high doses of Vitamin E can lead to bleeding complications.
This comparative guide highlights the importance of a thorough toxicological evaluation in the development of antioxidant therapies. Further head-to-head comparative studies would be beneficial to more definitively position this compound's safety profile within the landscape of currently available antioxidant compounds. The provided experimental protocols serve as a foundation for designing such future investigations.
References
- 1. Teratological study of the antioxidant this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant this compound and neurobehavioural development of the rat offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Oral subchronic toxicity study and genetic toxicity evaluation of mitoquinone mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. Chronic supplementation with a mitochondrial antioxidant (MitoQ) improves vascular function in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimutagenic effects of this compound: review of results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridoindole this compound is a potent scavenger of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mitoq.com [mitoq.com]
- 16. The targeted anti‐oxidant MitoQ causes mitochondrial swelling and depolarization in kidney tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vitamin E Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ask-force.org [ask-force.org]
- 20. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
Safety Operating Guide
Stobadine Disposal Procedures: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Stobadine, a pyridoindole antioxidant used in research. While this guide offers a comprehensive overview based on general laboratory safety protocols, it is imperative to always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling and disposal.
Immediate Safety and Handling Precautions
Before proceeding with disposal, ensure all personnel handling this compound are familiar with its properties and have access to appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is a solid, and care should be taken to avoid dust inhalation.
This compound Disposal Protocol
As a research chemical, this compound waste must be managed as hazardous chemical waste. Do not dispose of this compound or its containers in the regular trash or down the drain.
Step 1: Waste Identification and Segregation
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and its CAS Number: 85202-17-1.
-
Waste Streams: Segregate this compound waste from other chemical waste streams to prevent accidental reactions. Maintain separate containers for:
-
Solid this compound waste (e.g., unused or expired powder).
-
Contaminated materials (e.g., pipette tips, weighing boats, gloves).
-
Solutions containing this compound.
-
Step 2: Waste Collection and Storage
-
Containers: Use only approved, chemically compatible, and leak-proof containers for waste collection. Ensure containers are kept tightly sealed when not in use.
-
Storage Location: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Secondary containment is highly recommended to prevent spills.
Step 3: Disposal Procedure
-
Contact your institution's Environmental Health and Safety (EHS) office. Your EHS department will provide specific instructions for the collection and disposal of hazardous chemical waste in accordance with local, state, and federal regulations.
-
Complete all required waste disposal forms provided by your EHS office. This will likely include information on the chemical name, quantity, and associated hazards.
-
Schedule a waste pickup with your EHS office or their designated hazardous waste contractor.
Decontamination of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., a solvent in which this compound is soluble, such as DMSO, followed by a more volatile solvent like ethanol or acetone) three times.
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.
-
Deface Label: After triple rinsing, completely deface or remove the original label from the container.
-
Final Disposal: Dispose of the decontaminated container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.
Spill Management
In the event of a this compound spill:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if dealing with a large amount of powder.
-
Containment and Cleanup:
-
Solid Spills: Carefully sweep or scoop up the solid material, minimizing dust generation. Place it in a labeled hazardous waste container.
-
Solution Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbent material into a labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Quantitative Data Summary
| Parameter | Information | Source |
| CAS Number | 85202-17-1 | |
| Molecular Formula | C₁₃H₁₈N₂ | |
| Physical State | Solid | |
| Solubility | >100 mM in DMSO |
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found in the literature, the procedures outlined above are based on standard best practices for the management of hazardous chemical waste in a laboratory setting. These protocols are derived from guidelines provided by regulatory bodies and academic research institutions.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended for guidance purposes only. Always adhere to the specific protocols and regulations established by your institution and local authorities. The manufacturer's Safety Data Sheet (SDS) for this compound is the primary source of safety and disposal information and must be consulted prior to use.
Safeguarding Your Research: A Comprehensive Guide to Handling Stobadine
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Stobadine, a pyridoindole antioxidant. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Glasses or Goggles | Must conform to standard EN 166.[1] | Protects against splashes and airborne particles. |
| Face Shield | Recommended when there is a significant risk of splashing. | ||
| Hand Protection | Chemical-Resistant Gloves | Refer to glove supplier for breakthrough time information.[1] | Protects skin from direct contact with the compound. It is recommended to wear two pairs of gloves.[2] |
| Body Protection | Laboratory Coat | Should fit well, be fully buttoned, and have long sleeves.[3] | Provides a barrier against spills and contamination.[3] |
| Disposable Gown | Lint-free, low-permeability fabric with a solid front and tight-fitting cuffs.[2] | Offers additional protection, especially during compounding, administering, and disposal.[2] | |
| Respiratory Protection | Air-Purifying Respirator | NIOSH/MSHA or EN 136 approved. | Required if exposure limits are likely to be exceeded or if irritation occurs.[1] |
| Foot Protection | Closed-Toed Shoes | Protects feet from spills and falling objects.[3] |
Procedural Workflow for Handling this compound
To ensure safe handling from receipt to disposal, a structured workflow should be implemented. The following diagram illustrates the key steps and associated safety precautions.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Wash the skin with mild soap and water. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Have the person drink large amounts of water. Seek immediate medical attention.[4] |
| Spill | Alert personnel in the area. Evacuate if necessary. Wear appropriate PPE, including respiratory protection. Confine the spill and absorb it with an inert material. Place the waste in a labeled, sealed container for disposal.[4] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.
Waste Segregation and Labeling:
-
Trace Contaminated Waste: Items such as gloves, gowns, and empty vials with trace amounts of this compound should be disposed of in properly labeled, sealed containers.[5]
-
Bulk Contaminated Waste: Any significant quantities of discarded this compound or materials from a spill cleanup should be managed as hazardous waste.[5]
Disposal Method: All waste contaminated with this compound should be disposed of in accordance with federal, state, and local regulations.[5] This typically involves incineration at a regulated medical waste facility to prevent the release of active pharmaceutical ingredients into the environment.[5]
Empty Container Disposal:
-
Thoroughly rinse empty containers.
-
The first rinseate must be collected and disposed of as hazardous waste.[6]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]
-
After proper rinsing and air-drying, the container can be disposed of according to institutional guidelines.
By implementing these comprehensive safety and handling procedures, research facilities can build a strong foundation of trust and reliability, ensuring the well-being of their personnel while advancing scientific discovery.
References
- 1. static.abclonal.com [static.abclonal.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Dealing With an Emergency - Chemistry [chem.ufl.edu]
- 5. osha.gov [osha.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
